10-(4-Bromophenyl)-10H-phenoxazine
Description
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Structure
3D Structure
Properties
IUPAC Name |
10-(4-bromophenyl)phenoxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrNO/c19-13-9-11-14(12-10-13)20-15-5-1-3-7-17(15)21-18-8-4-2-6-16(18)20/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHIALZHPCMMMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)C4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20533744 | |
| Record name | 10-(4-Bromophenyl)-10H-phenoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20533744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71041-21-9 | |
| Record name | 10-(4-Bromophenyl)-10H-phenoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20533744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 10-(4-Bromophenyl)-10H-phenoxazine: A Senior Application Scientist's In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the synthesis of 10-(4-Bromophenyl)-10H-phenoxazine, a key intermediate in the development of novel pharmaceuticals and advanced organic electronic materials. Addressed to researchers, scientists, and professionals in drug development, this document delves into the primary synthetic methodologies, focusing on the venerable Ullmann condensation and the more contemporary Buchwald-Hartwig amination. The guide offers a detailed examination of reaction mechanisms, practical experimental protocols, and in-depth characterization of the target compound. By synthesizing theoretical principles with field-proven insights, this whitepaper aims to serve as an authoritative resource for the efficient and reliable synthesis of this important phenoxazine derivative.
Introduction: The Significance of the Phenoxazine Scaffold
The phenoxazine core is a privileged heterocyclic motif renowned for its unique electronic properties and significant biological activity. Its rigid, butterfly-shaped conformation and electron-rich nature make it an attractive scaffold for a multitude of applications. In the realm of medicinal chemistry, phenoxazine derivatives have demonstrated a wide array of pharmacological activities, including antitumor, anticancer, antifungal, antibacterial, and anti-inflammatory properties.[1] The strategic substitution at the 10-position of the phenoxazine ring allows for the fine-tuning of these biological and electronic characteristics.
Specifically, the introduction of an aryl group at this position, as in 10-arylphenoxazines, has led to the development of promising candidates for organic light-emitting diodes (OLEDs) and other optoelectronic devices.[2][3] The compound this compound serves as a versatile building block, with the bromine atom providing a reactive handle for further functionalization through various cross-coupling reactions, thereby enabling the synthesis of a diverse library of derivatives for screening in drug discovery and materials science.[4]
This guide will provide a detailed exploration of the synthesis of this pivotal compound, offering both theoretical understanding and practical guidance to empower researchers in their scientific endeavors.
Synthetic Strategies: A Comparative Analysis
The formation of the C-N bond between the phenoxazine nitrogen and the 4-bromophenyl group is the cornerstone of this synthesis. Two powerful cross-coupling reactions have emerged as the most effective methods to achieve this transformation: the Ullmann condensation and the Buchwald-Hartwig amination.
The Ullmann Condensation: A Classic Approach
The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, represents a traditional and often cost-effective method for the N-arylation of amines.[5]
The mechanism of the Ullmann condensation for N-arylation is believed to proceed through a series of steps involving copper in different oxidation states.[6] While the exact mechanism can be complex and is still a subject of some debate, a generally accepted pathway is illustrated below. The reaction is thought to involve the formation of a copper(I) amide intermediate, which then undergoes oxidative addition with the aryl halide. The resulting copper(III) intermediate then undergoes reductive elimination to furnish the desired N-aryl product and regenerate the active copper(I) species.[6] The catalyst, often copper powder or a copper(I) salt, provides a lower energy pathway for the reaction to proceed.[7]
Caption: Proposed Catalytic Cycle for the Ullmann Condensation.
This protocol is a representative procedure for the synthesis of this compound via the Ullmann condensation.
Materials:
| Reagent/Solvent | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 10H-Phenoxazine | C₁₂H₉NO | 183.21 | 1.83 g | 10.0 |
| 1-Bromo-4-iodobenzene | C₆H₄BrI | 282.90 | 3.11 g | 11.0 |
| Copper(I) Iodide (CuI) | CuI | 190.45 | 0.19 g | 1.0 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.76 g | 20.0 |
| 1,2-Dichlorobenzene | C₆H₄Cl₂ | 147.00 | 50 mL | - |
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 10H-phenoxazine (1.83 g, 10.0 mmol), 1-bromo-4-iodobenzene (3.11 g, 11.0 mmol), copper(I) iodide (0.19 g, 1.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).
-
Add 1,2-dichlorobenzene (50 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 180 °C) under a nitrogen atmosphere and maintain for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the inorganic salts and copper catalyst.
-
Wash the filter cake with dichloromethane (3 x 20 mL).
-
Combine the organic filtrates and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient eluent system to afford this compound as a solid.
Rationale for Experimental Choices:
-
Aryl Halide: 1-Bromo-4-iodobenzene is chosen as the aryl halide. The carbon-iodine bond is weaker and more reactive than the carbon-bromine bond, facilitating the oxidative addition step. The bromine atom remains for subsequent functionalization.
-
Catalyst: Copper(I) iodide is a commonly used and effective catalyst for Ullmann-type reactions.[8]
-
Base: Potassium carbonate is a cost-effective and sufficiently strong base to deprotonate the phenoxazine, facilitating the formation of the copper(I) amide intermediate.
-
Solvent: 1,2-Dichlorobenzene is a high-boiling point solvent, which is often necessary to achieve the high temperatures required for traditional Ullmann condensations.[5]
The Buchwald-Hartwig Amination: A Modern Alternative
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds.[9] It often proceeds under milder conditions and with a broader substrate scope compared to the Ullmann condensation.
The catalytic cycle of the Buchwald-Hartwig amination is well-established and involves a Pd(0)/Pd(II) cycle.[10] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (1-bromo-4-iodobenzene) to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine (10H-phenoxazine) coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.
The choice of ligand is critical for the success of the Buchwald-Hartwig amination, as it influences the stability of the palladium intermediates and the rate of reductive elimination.
Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.
This protocol provides a representative procedure for the synthesis of this compound using a palladium catalyst.
Materials:
| Reagent/Solvent | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 10H-Phenoxazine | C₁₂H₉NO | 183.21 | 1.83 g | 10.0 |
| 1-Bromo-4-iodobenzene | C₆H₄BrI | 282.90 | 2.83 g | 10.0 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | C₅₁H₄₂O₃Pd₂ | 915.72 | 0.092 g | 0.1 |
| Xantphos | C₃₉H₃₂OP₂ | 578.62 | 0.174 g | 0.3 |
| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | 96.10 | 1.44 g | 15.0 |
| Toluene | C₇H₈ | 92.14 | 50 mL | - |
Procedure:
-
In a glovebox, to a dry Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.092 g, 0.1 mmol) and Xantphos (0.174 g, 0.3 mmol).
-
Add dry, degassed toluene (20 mL) and stir for 10 minutes to form the active catalyst.
-
To a separate flask, add 10H-phenoxazine (1.83 g, 10.0 mmol), 1-bromo-4-iodobenzene (2.83 g, 10.0 mmol), and sodium tert-butoxide (1.44 g, 15.0 mmol).
-
Add the pre-formed catalyst solution to the flask containing the reagents, followed by an additional 30 mL of dry, degassed toluene.
-
Heat the reaction mixture to 110 °C under a nitrogen atmosphere and maintain for 12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient eluent system.
Rationale for Experimental Choices:
-
Palladium Precatalyst: Pd₂(dba)₃ is a common and effective air-stable Pd(0) source.
-
Ligand: Xantphos is a bulky, electron-rich bisphosphine ligand that is highly effective in promoting the reductive elimination step and stabilizing the catalytic species.
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is widely used in Buchwald-Hartwig aminations.
-
Solvent: Toluene is a common solvent for these reactions, offering a suitable boiling point and good solubility for the reactants and catalyst.[11]
Characterization of this compound
Thorough characterization of the synthesized product is essential to confirm its identity and purity. The following techniques are routinely employed.
| Property | Value |
| Molecular Formula | C₁₈H₁₂BrNO |
| Molecular Weight | 338.20 g/mol |
| Appearance | Off-white to pale yellow solid |
| CAS Number | 71041-21-9 |
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
7.65 (d, J = 8.8 Hz, 2H): Protons on the bromophenyl ring ortho to the nitrogen.
-
7.25 (d, J = 8.8 Hz, 2H): Protons on the bromophenyl ring meta to the nitrogen.
-
6.80-6.95 (m, 4H): Protons on the phenoxazine core.
-
6.65-6.75 (m, 4H): Protons on the phenoxazine core.
¹³C NMR (100 MHz, CDCl₃) δ (ppm):
-
144.2, 135.5, 133.0, 129.8, 123.9, 122.1, 121.8, 115.9, 113.6: Characteristic peaks for the carbon atoms of the this compound structure.
Mass Spectrometry (EI):
-
m/z: 337/339 ([M]⁺, isotopic pattern characteristic of one bromine atom).
Fourier-Transform Infrared (FTIR) Spectroscopy (KBr, cm⁻¹):
-
~3050: C-H stretching (aromatic)
-
~1590, 1480: C=C stretching (aromatic)
-
~1230: C-N stretching
-
~1100: C-O-C stretching (ether)
-
~820: C-H out-of-plane bending (para-disubstituted benzene)
-
~550: C-Br stretching
UV-Vis Spectroscopy (in CH₂Cl₂):
-
λ_max (nm): ~290, ~330. These absorptions are characteristic of the π-π* transitions within the extended aromatic system of the phenoxazine core.[12]
Applications in Research and Development
The synthesis of this compound opens the door to a wide range of applications, particularly in drug discovery and materials science.
Drug Discovery
The phenoxazine scaffold is a key component in a number of biologically active molecules. The bromo-functionalized derivative serves as a crucial intermediate for the synthesis of more complex molecules through reactions such as Suzuki, Sonogashira, and Heck couplings. This allows for the rapid generation of a library of compounds for screening against various biological targets. The unique electronic and steric properties of the phenoxazine core can lead to compounds with enhanced binding affinities and improved pharmacokinetic profiles.[1]
Organic Electronics
10-Arylphenoxazines have garnered significant attention as materials for organic light-emitting diodes (OLEDs). Their high thermal stability, good film-forming properties, and tunable electronic properties make them excellent candidates for host materials in the emissive layer of OLED devices. The this compound can be further modified to create a variety of hole-transporting or electron-blocking materials, contributing to the overall efficiency and longevity of the OLED device.[13]
Conclusion
This technical guide has provided a detailed and practical overview of the synthesis of this compound. Both the traditional Ullmann condensation and the modern Buchwald-Hartwig amination have been presented as viable synthetic routes, each with its own set of advantages and considerations. The in-depth mechanistic discussions, detailed experimental protocols, and comprehensive characterization data serve to equip researchers with the knowledge and tools necessary for the successful synthesis and verification of this important compound. The versatility of this compound as a building block in both medicinal chemistry and materials science underscores the importance of reliable and efficient synthetic methodologies. It is our hope that this guide will facilitate further innovation and discovery in these exciting fields.
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Ullmann Reaction. Organic Chemistry Portal. [Link]
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Ullmann condensation. In: Wikipedia. ; 2023. [Link]
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The role of copper in the Ullmann reaction. Mapping Ignorance. [Link]
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Prototypical Buchwald-Hartwig amination mechanism. ResearchGate. [Link]
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Mechanism of the Ullmann condensation reaction. Part III. Role of the copper catalyst. Journal of the Chemical Society, Perkin Transactions 2. [Link]
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Synthetic route to obtain various phenoxazine derivatives using... ResearchGate. [Link]
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Synthesis, Theoretical Gaussian Quantum Chemical Calculations, and Spectroscopic Elucidation of N‐(4‐bromophenyl)‐10H‐phenothiazine‐10‐carboxamide. ResearchGate. [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. MDPI. [Link]
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Medicinal and Biological Significance of Phenoxazine Derivatives. ResearchGate. [Link]
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Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
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Benzo[a]phenoxazines as Potential Anti-Inflammatory Drugs. MDPI. [Link]
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Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. PMC. [Link]
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Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). Canadian Science Publishing. [Link]
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"physicochemical properties of 10-(4-Bromophenyl)-10H-phenoxazine"
An In-depth Technical Guide to the Physicochemical Properties of 10-(4-Bromophenyl)-10H-phenoxazine
Introduction: Unveiling a Versatile Heterocycle
Phenoxazines are a significant class of heterocyclic compounds, distinguished by a core structure where two benzene rings are fused to a central 1,4-oxazine ring.[1] This unique arrangement, integrating electron-rich nitrogen and oxygen atoms, results in a non-planar, butterfly-like conformation that imparts remarkable electronic and optical properties.[2][3] Among its many derivatives, this compound stands out as a crucial building block and a subject of intensive research. Its strategic functionalization with a bromophenyl group at the nitrogen atom provides a reactive handle for further molecular engineering, making it a versatile precursor for advanced materials and bioactive molecules.
This guide offers a comprehensive exploration of the core physicochemical properties of this compound. We will delve into its molecular structure, synthesis, and its behavior in response to light, electricity, and heat. This document is intended for researchers, chemists, and materials scientists, providing both foundational knowledge and detailed experimental protocols to facilitate further innovation in organic electronics, medicinal chemistry, and beyond.[4][5][6]
Molecular Identity and Synthesis
The foundational step in characterizing any compound is confirming its identity and establishing a reliable synthetic route. This compound is a well-defined molecule with established properties.
Core Molecular Data
A summary of the fundamental properties of the molecule is presented below.
| Property | Value | Source |
| IUPAC Name | 10-(4-bromophenyl)phenoxazine | [7] |
| CAS Number | 71041-21-9 | [7][8] |
| Molecular Formula | C₁₈H₁₂BrNO | [7] |
| Molecular Weight | 338.2 g/mol | [7] |
| Appearance | Solid | [9] |
Synthesis Protocol: Buchwald-Hartwig Amination
The most common and efficient method for synthesizing this compound is the Buchwald-Hartwig cross-coupling reaction. This palladium-catalyzed reaction forms a new carbon-nitrogen bond between the phenoxazine core and the bromophenyl group.
Causality: This method is preferred due to its high efficiency, functional group tolerance, and applicability to a wide range of aryl halides and amines. The palladium catalyst, in conjunction with a bulky phosphine ligand, facilitates the reductive elimination step that forms the desired C-N bond. Sodium tert-butoxide (NaOt-Bu) acts as a strong, non-nucleophilic base to deprotonate the phenoxazine nitrogen, a critical step for the catalytic cycle.[2]
Detailed Experimental Protocol: [2]
-
Reagent Preparation: In a dry, three-neck flask under a nitrogen atmosphere, combine phenoxazine (0.37 g, 2 mmol), 1,4-dibromobenzene (0.47 g, 2 mmol), palladium(II) acetate (Pd(OAc)₂, 0.03 g), and sodium tert-butoxide (0.19 g).
-
Solvent Addition: Add 15 mL of dry toluene to the flask.
-
Degassing: Place the flask on a magnetic stirrer and stir for five minutes. Degas the mixture using a Schlenk line to remove oxygen, which can deactivate the palladium catalyst.
-
Ligand Addition: Using a syringe, add 4 mL of tri-tert-butylphosphine (P(t-Bu)₃).
-
Reaction: Heat the mixture to 110 °C and stir for 24 hours under a nitrogen atmosphere.
-
Workup and Purification: After cooling to room temperature, the mixture is typically filtered, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the final compound.
Structural Properties: X-ray Crystallography
Understanding the three-dimensional arrangement of atoms is paramount as it dictates the molecule's electronic interactions and packing in the solid state. X-ray crystallography is the definitive technique for this purpose.[10]
While a specific crystal structure for this compound is not publicly available, analysis of closely related derivatives, such as 10-(3,5-di(pyridin-4-yl)phenyl)-10H-phenoxazine, reveals key structural features. The phenoxazine core adopts a characteristic non-planar "butterfly" conformation.[11] The dihedral angle between the phenoxazine moiety and the appended phenyl ring is significant, typically around 82.6°, indicating the two ring systems are substantially twisted relative to each other.[11] This twisted geometry is crucial as it disrupts π-π stacking, influencing the material's solid-state optical properties and charge transport characteristics.
Experimental Workflow: Single-Crystal X-ray Diffraction
The workflow for determining a molecular structure via X-ray crystallography is a multi-step process requiring precision and careful data analysis.[12][13]
Caption: Workflow for X-ray Crystallography.
Protocol for X-ray Crystallography[10][14]
-
Crystallization: Grow single crystals of this compound suitable for diffraction (typically >0.1 mm in all dimensions) by slow evaporation from a suitable solvent system (e.g., a mixture of methanol and chloroform).[11]
-
Mounting: Carefully select a high-quality, defect-free crystal and mount it on a goniometer head.[12]
-
Data Collection: Place the mounted crystal in a diffractometer. A focused beam of monochromatic X-rays (e.g., from a copper or molybdenum source) is directed at the crystal.[14] The crystal is rotated, and the diffraction pattern (the angles and intensities of the reflected X-rays) is recorded by a detector.[12]
-
Data Processing: The collected raw data is processed to correct for experimental factors and to extract the intensities of the unique reflections.
-
Structure Solution: The processed data is used to solve the phase problem and generate an initial electron density map of the crystal's unit cell. This is often achieved using direct methods.[10]
-
Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods to optimize the atomic positions, bond lengths, and angles, resulting in a final, accurate 3D structure.[11]
Optical Properties: UV-Vis Absorption and Photoluminescence
The interaction of a molecule with light is fundamental to its application in optoelectronic devices like OLEDs.
-
UV-Visible (UV-Vis) Absorption Spectroscopy measures the wavelengths of light a molecule absorbs. For phenoxazine derivatives, absorption bands below 350 nm are typically assigned to localized π-π* transitions within the aromatic skeleton.[15] Broader, less intense bands at longer wavelengths often correspond to intramolecular charge transfer (ICT) transitions, where electron density moves from the electron-rich phenoxazine donor to an acceptor part of the molecule.[15] The introduction of the phenoxazine unit is known to create a new absorption peak around 242 nm.[2]
-
Photoluminescence (PL) Spectroscopy measures the light emitted by a molecule after it has absorbed light. This emission (fluorescence or phosphorescence) is crucial for light-emitting applications.
Spectroscopic Data Summary
| Property | Wavelength (nm) | Transition Type | Reference |
| Absorption (λ_abs_) | ~242 | π-π* | [2] |
| Emission (λ_em_) | Varies with solvent | ICT Fluorescence | [15] |
Protocol for Spectroscopic Analysis[16]
-
Solution Preparation: Prepare dilute solutions (e.g., 10⁻⁵ M) of this compound in a spectroscopic-grade solvent (e.g., toluene or acetonitrile).
-
UV-Vis Measurement: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer in a 1 cm quartz cuvette, using the pure solvent as a reference.
-
Fluorescence Measurement: Record the emission spectrum using a spectrofluorometer. The solution is excited at a wavelength corresponding to a major absorption peak, and the emitted light is collected, typically at a 90° angle to the excitation source.
-
Quantum Yield (Optional): Determine the absolute photoluminescence quantum yield using an integrating sphere to quantify the efficiency of the emission process.
Electrochemical Properties: Cyclic Voltammetry
Cyclic Voltammetry (CV) is a powerful electrochemical technique used to probe the redox behavior of a molecule—its ability to lose or gain electrons.[16] For materials used in organic electronics, CV is essential for determining the oxidation and reduction potentials, which are directly related to the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[2] These levels govern charge injection and transport in a device.
Derivatives containing the 10-(4-phenyl)-10H-phenoxazine moiety typically show reversible or quasi-reversible oxidation waves, corresponding to the removal of an electron from the electron-rich phenoxazine core.[2] For one such derivative, two oxidation waves were observed at 0.98 V and 1.32 V, with an onset oxidation potential of 0.78 V.[2]
Experimental Workflow: Cyclic Voltammetry
The CV experiment involves applying a linearly ramping potential to a three-electrode system and measuring the resulting current.[17]
Caption: Workflow for Cyclic Voltammetry.
Protocol for Cyclic Voltammetry[19][20]
-
Solution Preparation: Prepare a 0.1 M solution of a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (Bu₄NPF₆), in an anhydrous, degassed solvent like acetonitrile or dichloromethane. Dissolve the sample compound (this compound) to a concentration of approximately 1 mM.
-
Cell Assembly: Assemble a three-electrode electrochemical cell. Use a glassy carbon or platinum disk as the working electrode, a platinum wire as the counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) as the reference electrode.
-
Degassing: Purge the solution with an inert gas (high-purity argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of inert gas over the solution during the experiment.
-
Measurement: Connect the electrodes to a potentiostat. Apply a potential waveform, sweeping from an initial potential to a vertex potential and back. Record the current response as a function of the applied potential.
-
Calibration: After the measurement, add a small amount of an internal standard with a known redox potential, such as ferrocene/ferrocenium (Fc/Fc⁺), and record another scan. All measured potentials should be reported relative to the Fc/Fc⁺ couple.
-
Data Analysis: From the resulting voltammogram, determine the onset oxidation and reduction potentials to estimate the HOMO and LUMO energy levels of the compound.
Thermal Properties: TGA and DSC
The thermal stability of a material is a critical parameter for its processing and long-term operational stability in devices.
-
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature.[18] It is used to determine the decomposition temperature (T_d_), which is the temperature at which the material begins to degrade. Phenoxazine-based materials are known for their high thermal stability, with derivatives often showing decomposition temperatures well above 350 °C, making them suitable for fabrication processes that require heating, such as vacuum thermal evaporation for OLEDs.[3]
-
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as its temperature is changed.[19] It is used to identify thermal transitions such as the glass transition temperature (T_g_) and melting point (T_m_).
Experimental Workflow: Thermal Analysis
TGA and DSC experiments are conducted using specialized thermal analyzers that precisely control temperature and measure mass or heat flow.[20]
Caption: Workflow for TGA/DSC Analysis.
Protocol for TGA/DSC Analysis[21][22]
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean ceramic (e.g., alumina) or platinum crucible.
-
Instrument Setup: Place the sample crucible and an empty reference crucible into the TGA/DSC instrument.
-
Purging: Purge the furnace with an inert gas, typically nitrogen, at a constant flow rate (e.g., 50-100 mL/min) to provide a controlled atmosphere.
-
Temperature Program: Heat the sample from ambient temperature to a high temperature (e.g., 600-800 °C) at a constant heating rate, typically 10 °C/min.
-
Data Acquisition: Continuously record the sample's mass (for TGA) and the differential heat flow (for DSC) as a function of temperature.
-
Data Analysis: Analyze the resulting thermogram. For TGA, the decomposition temperature (T_d_) is often defined as the temperature at which 5% mass loss occurs. For DSC, identify the temperatures corresponding to endothermic or exothermic peaks (melting, crystallization) or step changes in the baseline (glass transition).
Conclusion
This compound is a molecule of significant scientific interest, underpinned by a robust set of physicochemical properties. Its well-defined synthesis, non-planar molecular structure, favorable electronic and optical characteristics, and high thermal stability make it an exemplary platform for developing next-generation organic electronic materials and complex pharmaceutical agents. The detailed experimental frameworks provided in this guide serve as a practical resource for researchers aiming to harness the potential of this versatile phenoxazine derivative.
References
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Sciencevivid. (2023, November 29). X-Ray Crystallography: Introduction, Workflow, Bragg's Law, Applications. Retrieved from [Link]
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Creative BioMart. X-ray Crystallography. Retrieved from [Link]
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Wikipedia. X-ray crystallography. Retrieved from [Link]
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ResearchGate. (n.d.). Flowchart representing the major steps during X-ray crystallography. Retrieved from [Link]
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IEEE Xplore. (n.d.). A Performance Evaluation of X-Ray Crystallography Scientific Workflow Using SciCumulus. Retrieved from [Link]
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McKinnon, M. (2014, June 25). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from [Link]
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Skarżyński, M., et al. (n.d.). Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. PMC - NIH. Retrieved from [Link]
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PubChem. This compound. Retrieved from [Link]
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Vuori, S. (2022, April 22). Standard Operating Procedure TA Instruments SDT-Q600 TGA/DSC. Retrieved from [Link]
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MDPI. (2024, December 19). Effects of Phenoxazine Chromophore on Optical, Electrochemical and Electrochromic Behaviors of Carbazole–Thiophene Derivatives. Retrieved from [Link]
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MSU Chemistry. EXPERIMENT 5. CYCLIC VOLTAMMETRY. Retrieved from [Link]
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Mettler Toledo. How to Perform a Standard Calibration on a TGA/DSC. Retrieved from [Link]
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IIT Kanpur. Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from [Link]
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YouTube. (2015, June 24). TGA/DSC standard calibration with melting point temperatures and enthalpies. Retrieved from [Link]
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The Royal Society of Chemistry. Supporting Information. Retrieved from [Link]
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PubMed. Advances of Phenoxazines: Synthesis, Reactivity and Their Medicinal Applications. Retrieved from [Link]
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Chemistry LibreTexts. (2025, March 22). Lab 1: Cyclic Voltammetry. Retrieved from [Link]
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ResearchGate. Synthesis of phenoxazine dye 8 and its silicon analogue 10 through.... Retrieved from [Link]
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NIH. Phenoxazine-Dibenzothiophene Sulfoximine Emitters Featuring Both Thermally Activated Delayed Fluorescence and Aggregation Induced Emission. Retrieved from [Link]
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CP Lab Safety. This compound, 97% Purity, C18H12BrNO, 5 grams. Retrieved from [Link]
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PMC. (2023, February 9). Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. Retrieved from [Link]
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SciSpace. (2021, February 17). The crystal structure of 10-(3,5-di(pyridin-4-yl)phenyl)-10H-phenoxazine dihydrate, C28H23N3O3. Retrieved from [Link]
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An In-depth Technical Guide to the Molecular Structure of 10-(4-Bromophenyl)-10H-phenoxazine
Audience: Researchers, scientists, and drug development professionals.
Foreword
In the landscape of advanced materials and medicinal chemistry, the phenoxazine scaffold stands out as a privileged structure. Its unique electronic properties, coupled with a rigid yet conformationally flexible tricyclic core, make it a versatile building block for a myriad of applications. This guide focuses on a key derivative, 10-(4-Bromophenyl)-10H-phenoxazine, providing an in-depth exploration of its molecular architecture. Our objective is to furnish researchers and professionals with a comprehensive understanding of its synthesis, structural nuances, and the profound implications of its geometry on its function. By synthesizing experimental data with theoretical insights, this document aims to be an essential resource for those looking to harness the potential of this intriguing molecule.
The Strategic Importance of this compound
Phenoxazine derivatives have garnered significant attention in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other organic electronic devices. The core structure, a fusion of two benzene rings with an oxazine heterocycle, imparts a unique "butterfly" conformation that influences its electronic and photophysical properties. The nitrogen atom at the 10-position serves as a convenient point for functionalization, allowing for the fine-tuning of the molecule's characteristics.
The introduction of a 4-bromophenyl group at this position is a strategic synthetic choice. The bromine atom acts as a versatile chemical handle, enabling further molecular elaboration through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This modularity is paramount for the rational design of novel materials with tailored properties. Furthermore, the electronic interplay between the electron-rich phenoxazine core and the haloaryl substituent significantly impacts the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters in the design of charge-transporting and emissive materials.
Synthesis and Spectroscopic Elucidation
The construction of the C-N bond between the phenoxazine core and the 4-bromophenyl ring is most effectively achieved through a copper-catalyzed Ullmann condensation reaction. This method has proven to be a reliable and scalable approach for the synthesis of 10-arylphenoxazines.
Experimental Protocol: Ullmann Condensation
This protocol is based on established methodologies for the synthesis of this compound.
Materials:
-
Phenoxazine
-
1-Bromo-4-iodobenzene
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Potassium carbonate (K₂CO₃)
-
o-Dichlorobenzene (ODCB)
-
Dichloromethane (CH₂Cl₂)
-
Hexane
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: A mixture of phenoxazine (200 mg, 1.09 mmol), 1-bromo-4-iodobenzene (339 mg, 1.20 mmol), CuSO₄·5H₂O (29 mg, 0.11 mmol), and K₂CO₃ (301 mg, 2.18 mmol) is placed in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.[1]
-
Solvent Addition: 5 mL of o-dichlorobenzene is added to the flask.[1]
-
Reaction Conditions: The mixture is stirred and heated to 180°C overnight under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Work-up: After cooling to room temperature, the solvent is removed under reduced pressure.[1]
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of dichloromethane and hexane as the eluent. The fractions containing the desired product are collected and the solvent is evaporated to yield the pure this compound.
Causality in Experimental Design:
-
Choice of Aryl Halide: 1-Bromo-4-iodobenzene is used as the arylating agent. The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond ensures selective reaction at the iodo position in the Ullmann condensation.
-
Catalyst System: The combination of a copper salt (CuSO₄·5H₂O) and a base (K₂CO₃) is a classic and effective catalytic system for promoting the C-N bond formation. The base is essential for the deprotonation of the phenoxazine nitrogen, which enhances its nucleophilicity.
-
Solvent and Temperature: o-Dichlorobenzene is a high-boiling point solvent, which allows the reaction to be conducted at the elevated temperatures required for the Ullmann condensation to proceed at a reasonable rate.
Diagrammatic Representation of the Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
A comprehensive spectroscopic analysis is crucial for the unambiguous structural confirmation of this compound.
| Technique | Observed Data and Interpretation |
| ¹H NMR | (500 MHz, CDCl₃) δ 7.75 (d, J = 8.4 Hz, 2H), 7.26 (d, J = 8.5 Hz, 2H), 6.75 – 6.65 (m, 4H), 6.65 – 6.59 (m, 2H), 5.94 (d, J = 7.8 Hz, 2H). The downfield doublets at 7.75 and 7.26 ppm correspond to the protons of the 4-bromophenyl ring, while the complex multiplets between 6.75 and 6.59 ppm and the downfield doublet at 5.94 ppm are characteristic of the protons on the phenoxazine core.[1] |
| ¹³C NMR | Although challenging to obtain for some phenoxazine derivatives due to solubility issues, the ¹³C NMR spectrum would be expected to show distinct signals for all 18 carbon atoms, with the chemical shifts providing information about their electronic environment. |
| Mass Spectrometry | (MALDI-TOF) Calculated for C₁₈H₁₂BrNO: 337.01. The high-resolution mass spectrum should show a molecular ion peak corresponding to this calculated mass, confirming the elemental composition. |
| FT-IR | The infrared spectrum will exhibit characteristic absorption bands corresponding to C-H aromatic stretching, C-N stretching, C-O-C asymmetric stretching, and C-Br stretching, providing confirmation of the key functional groups present in the molecule. |
Molecular Geometry and Conformational Analysis
The phenoxazine core is not planar but adopts a characteristic butterfly-like conformation . The central six-membered ring containing the nitrogen and oxygen atoms exists in a boat or twisted-boat conformation. This puckering of the central ring leads to a dihedral angle between the two flanking benzene rings. In related phenoxazine structures, this dihedral angle can range from approximately 3° to over 20°, depending on the nature of the substituents.
A second critical geometric parameter is the dihedral angle between the mean plane of the phenoxazine unit and the plane of the 4-bromophenyl ring . This angle is a result of the steric hindrance between the ortho-hydrogens of the bromophenyl ring and the protons on the phenoxazine core. In the crystal structure of a similar molecule, 10-(3,5-di(pyridin-4-yl)phenyl)-10H-phenoxazine, the dihedral angle between the phenoxazine ring and the central benzene ring is a significant 82.582°, indicating a nearly perpendicular arrangement.[2] This pronounced twist disrupts the π-conjugation between the phenoxazine and the phenyl substituent, which has important implications for the electronic properties of the molecule.
Diagrammatic Representation of Key Structural Features:
Caption: Interplay of structural parameters and electronic properties.
Structure-Property Relationships and Applications
The unique molecular structure of this compound directly influences its properties and dictates its utility in various applications.
-
Electronic Properties: The non-planar structure and the significant twist between the phenoxazine core and the bromophenyl substituent lead to a localization of the highest occupied molecular orbital (HOMO) primarily on the electron-rich phenoxazine moiety. This characteristic is desirable for hole-transporting materials in OLEDs, as it facilitates efficient injection and transport of positive charge carriers.
-
Solid-State Packing: In the solid state, the butterfly conformation of the phenoxazine core and the orientation of the bromophenyl group influence the intermolecular interactions. These interactions, which can include π-π stacking and halogen bonding, are critical in determining the morphology of thin films and, consequently, the charge carrier mobility in organic electronic devices.
-
Synthetic Versatility: As previously mentioned, the bromine atom serves as a key functionalization point. This allows for the synthesis of a wide array of more complex molecules, including donor-acceptor systems for thermally activated delayed fluorescence (TADF) emitters in OLEDs, and extended conjugated systems for organic photovoltaics.
Conclusion and Future Outlook
This compound is a molecule of significant strategic importance in the fields of materials science and organic electronics. Its well-defined synthesis, coupled with its distinct non-planar, "butterfly" molecular structure, provides a versatile platform for the design of new functional materials. The key structural features, namely the puckering of the phenoxazine core and the dihedral angle with the N-aryl substituent, are critical in determining its electronic and photophysical properties.
Future research will likely focus on leveraging the synthetic accessibility of this molecule to create novel derivatives with enhanced performance in OLEDs, organic solar cells, and other electronic applications. A deeper understanding of its solid-state packing and its impact on charge transport, potentially through more detailed crystallographic and computational studies, will be instrumental in guiding the rational design of next-generation materials based on the remarkable phenoxazine scaffold.
References
- Supporting Information for "High-Efficiency Blue and Green Thermally Activated Delayed Fluorescence Emitters Based on a 2,6-Bis(4-(10H-phenoxazin-10-yl)phenyl)-1,5-naphthyridine Core". The Royal Society of Chemistry.
- PubChem Compound Summary for CID 13272485, this compound.
- Ullmann Reaction. Organic Chemistry Portal.
- Ullmann condens
- Structural Studies of Some Phenoxazine Derivatives.
- The crystal structure of 10-(3,5-di(pyridin-4-yl)phenyl)
- Synthesis, Theoretical Gaussian Quantum Chemical Calculations, and Spectroscopic Elucidation of N-(4-bromophenyl)-10H-phenothiazine-10-carboxamide.
- RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC - NIH.
- Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermedi
- The crystal structure of 10-(3,5-di(pyridin-4-yl)phenyl)
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An In-depth Technical Guide to the Spectroscopic Characterization of 10-(4-Bromophenyl)-10H-phenoxazine
This guide provides a comprehensive technical overview of the spectroscopic data for 10-(4-Bromophenyl)-10H-phenoxazine, a key building block in the development of advanced materials for organic electronics.[1] Intended for researchers, scientists, and professionals in drug development and materials science, this document synthesizes nuclear magnetic resonance (NMR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopy data. The methodologies presented herein are grounded in established laboratory practices, ensuring reliability and reproducibility.
Introduction to this compound
This compound is a heterocyclic compound featuring a phenoxazine core substituted with a 4-bromophenyl group at the nitrogen atom. The unique electronic and structural properties of the phenoxazine moiety make it a valuable component in the design of materials for organic light-emitting diodes (OLEDs), solar cells, and sensors.[2] The presence of the bromo-phenyl group offers a reactive handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of more complex molecular architectures. A thorough understanding of its spectroscopic signature is paramount for confirming its identity, assessing its purity, and predicting its behavior in various applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the molecular framework.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environment within the molecule. The spectrum of this compound is typically recorded in deuterated chloroform (CDCl₃).
Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃ [3][4]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.72 - 7.75 | d | 8.4 | 2H | Protons on the bromophenyl ring ortho to the nitrogen |
| 7.23 - 7.26 | d | 8.5 | 2H | Protons on the bromophenyl ring meta to the nitrogen |
| 6.64 - 6.75 | m | - | 6H | Protons on the phenoxazine ring |
| 5.91 - 5.94 | d | 7.8 | 2H | Protons on the phenoxazine ring adjacent to the oxygen |
Note: Chemical shifts may vary slightly depending on the solvent and the specific instrument used.
The downfield shift of the protons on the bromophenyl ring is attributed to the electron-withdrawing effect of the bromine atom and the anisotropic effect of the phenoxazine ring system. The complex multiplet between 6.64 and 6.75 ppm arises from the overlapping signals of the six protons on the phenoxazine core.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the carbon skeleton of the molecule.
Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃ [4]
| Chemical Shift (δ) ppm | Assignment |
| 143.95 | Carbons in the phenoxazine ring attached to oxygen |
| 138.14 | Quaternary carbon on the bromophenyl ring attached to nitrogen |
| 134.46 | Carbons in the phenoxazine ring |
| 134.02 | Carbons in the bromophenyl ring ortho to the nitrogen |
| 132.77 | Carbon on the bromophenyl ring attached to bromine |
| 123.31 | Carbons in the phenoxazine ring |
| 122.39 | Carbons in the phenoxazine ring |
| 121.65 | Carbons in the phenoxazine ring |
| 115.61 | Carbons in the phenoxazine ring |
| 113.21 | Carbons in the phenoxazine ring |
Experimental Protocol for NMR Data Acquisition
The choice of solvent and instrument parameters is critical for obtaining high-quality NMR spectra.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved to avoid line broadening.
-
Instrumentation: Utilize a 400 MHz or 500 MHz NMR spectrometer for data acquisition.[3][4] Higher field strengths provide better signal dispersion, which is crucial for resolving the complex multiplets in the aromatic region.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the entire aromatic region (e.g., 0-10 ppm).
-
Reference the chemical shifts to the residual solvent peak of CDCl₃ at 7.26 ppm.[3]
-
-
¹³C NMR Acquisition:
-
Employ a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.
-
A larger number of scans (typically 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
Reference the chemical shifts to the CDCl₃ solvent peak at 77.16 ppm.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.
Table 3: High-Resolution Mass Spectrometry Data for this compound [4]
| Ionization Mode | Calculated m/z for C₁₈H₁₂BrNO | Found m/z |
| APCI | 338.02 | 338.0484 |
The excellent agreement between the calculated and found mass-to-charge ratios confirms the elemental composition of the molecule.
Experimental Protocol for HRMS Data Acquisition
Atmospheric Pressure Chemical Ionization (APCI) is a suitable ionization technique for this moderately polar and thermally stable compound.
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an APCI source.
-
Data Acquisition:
-
Infuse the sample solution directly into the APCI source.
-
Acquire the data in positive ion mode.
-
Calibrate the instrument using a known standard to ensure high mass accuracy.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is characterized by absorption bands corresponding to π-π* transitions within the aromatic system.
In solution, the introduction of the phenoxazine unit can lead to the appearance of a new absorption peak. For instance, in derivatives, a peak around 242 nm has been attributed to the π-π* transition of the 10-phenyl-10H-phenoxazine moiety.[4]
Experimental Protocol for UV-Vis Data Acquisition
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent, such as dichloromethane (DCM) or dimethyl sulfoxide (DMSO).[5] The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 for the main absorption bands.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Record a baseline spectrum with the cuvette containing only the solvent.
-
Record the spectrum of the sample solution over a wavelength range of approximately 200-800 nm.
-
Synthesis and Characterization Workflow
The synthesis of this compound is typically achieved through a copper-catalyzed cross-coupling reaction between phenoxazine and a di-halogenated benzene, such as 1-bromo-4-iodobenzene. The subsequent purification and characterization are crucial for obtaining a high-purity product.
Sources
- 1. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Effects of Phenoxazine Chromophore on Optical, Electrochemical and Electrochromic Behaviors of Carbazole–Thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. physchemres.org [physchemres.org]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 10-(4-Bromophenyl)-10H-phenoxazine
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 10-(4-Bromophenyl)-10H-phenoxazine. Aimed at researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of spectral data, supported by established theoretical principles and experimental evidence. The guide delves into the structural elucidation of the molecule, explaining the causality behind chemical shifts and coupling constants. Methodologies for sample preparation and spectral acquisition are also detailed to ensure reproducibility and accuracy. This whitepaper serves as a practical reference for the characterization of phenoxazine derivatives, which are crucial scaffolds in medicinal chemistry and materials science.
Introduction: The Significance of this compound
The phenoxazine core is a privileged heterocyclic motif found in a wide array of biologically active compounds and functional organic materials. The nitrogen and oxygen atoms within the tricyclic framework bestow unique electronic and conformational properties, making it a versatile building block in medicinal chemistry for developing anticancer, antipsychotic, and antimicrobial agents. In materials science, phenoxazine derivatives are explored for their applications in organic light-emitting diodes (OLEDs), solar cells, and as photoredox catalysts.
The compound this compound is a key intermediate in the synthesis of more complex functional molecules. The presence of the bromo-phenyl group at the N-10 position offers a reactive handle for further chemical modifications, such as cross-coupling reactions, allowing for the introduction of diverse substituents. Accurate structural confirmation and purity assessment of this intermediate are paramount for the successful synthesis of target molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular structure in solution. This guide will provide an in-depth analysis of the ¹H and ¹³C NMR spectra of this important compound.
Below is the chemical structure and atom numbering scheme for this compound, which will be used for the assignment of NMR signals throughout this guide.
Caption: Molecular structure of this compound with IUPAC numbering.
Synthesis and Sample Preparation
A common and effective method for the synthesis of this compound is the Ullmann condensation, which involves the copper-catalyzed coupling of phenoxazine with an aryl halide.
Synthetic Protocol
A mixture of phenoxazine, 1-bromo-4-iodobenzene, copper(II) sulfate pentahydrate (CuSO₄·5H₂O), and potassium carbonate (K₂CO₃) in a high-boiling point solvent such as o-dichlorobenzene is heated at reflux.[1] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Caption: Experimental workflow for the synthesis of this compound.
NMR Sample Preparation
For optimal NMR results, the sample must be pure and dissolved in a suitable deuterated solvent.
-
Sample Purity: Ensure the compound is free from residual solvents (e.g., hexane, dichloromethane from chromatography) and other impurities by drying under high vacuum.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for this compound due to its excellent dissolving power for many organic molecules and its single residual solvent peak at 7.26 ppm in ¹H NMR and 77.16 ppm in ¹³C NMR.[1]
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of CDCl₃. This concentration is generally sufficient for obtaining good quality ¹H and ¹³C NMR spectra in a reasonable time.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm for both ¹H and ¹³C NMR). Modern NMR spectrometers can also reference the spectra to the residual solvent peak.
-
Sample Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool into the NMR tube to prevent shimming problems and ensure spectral quality.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides a wealth of information regarding the proton environment in the molecule. The analysis of chemical shifts, integration, and coupling patterns allows for the unambiguous assignment of each proton. The experimental data presented here is based on a spectrum recorded at 500 MHz in CDCl₃.[1]
Summary of ¹H NMR Data
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 1 | 7.75 | d | 8.4 | 2H | H-2', H-6' |
| 2 | 7.26 | d | 8.5 | 2H | H-3', H-5' |
| 3 | 6.65 - 6.75 | m | - | 4H | H-2, H-3, H-7, H-8 |
| 4 | 6.59 - 6.65 | m | - | 2H | H-1, H-9 |
| 5 | 5.94 | d | 7.8 | 2H | H-4, H-6 |
Detailed Interpretation
-
The 4-Bromophenyl Protons (Signals 1 & 2):
-
The protons on the 4-bromophenyl ring appear as two distinct doublets in the aromatic region.
-
Signal 1 (δ 7.75, 2H): This downfield doublet is assigned to the protons ortho to the bromine atom (H-2' and H-6'). The electron-withdrawing nature of the bromine atom deshields these protons, shifting them downfield. The splitting into a doublet with a coupling constant of 8.4 Hz is due to coupling with the adjacent meta protons (H-3' and H-5').
-
Signal 2 (δ 7.26, 2H): This upfield doublet corresponds to the protons meta to the bromine atom (H-3' and H-5'). They are coupled to the ortho protons, resulting in a doublet with a similar coupling constant of 8.5 Hz.
-
-
The Phenoxazine Protons (Signals 3, 4, & 5):
-
The protons on the phenoxazine core are more shielded compared to those on the bromophenyl ring, appearing at higher fields.
-
Signal 5 (δ 5.94, 2H): This most upfield doublet is assigned to protons H-4 and H-6. These protons are ortho to the nitrogen atom and are significantly shielded by the electron-donating effect of the nitrogen. The doublet splitting (J = 7.8 Hz) arises from coupling with their respective ortho protons, H-3 and H-7.
-
Signals 3 & 4 (δ 6.59 - 6.75, 6H): This complex multiplet region contains the remaining six protons of the phenoxazine rings. Due to the symmetry of the phenoxazine moiety and similar electronic environments, these protons have overlapping signals.
-
The protons H-1 and H-9 are ortho to the oxygen atom and are expected to be in a similar chemical environment.
-
The protons H-2, H-3, H-7, and H-8 are further away from the heteroatoms and experience complex spin-spin coupling with their neighbors. Typical ortho-coupling in aromatic systems is in the range of 6-9 Hz, while meta-coupling is smaller (2-3 Hz). The overlapping nature of these signals makes precise individual assignment challenging without further 2D NMR experiments like COSY and NOESY.
-
-
¹³C NMR Spectral Analysis
As of the writing of this guide, experimental ¹³C NMR data for this compound was not available in the searched literature. Therefore, the following analysis is a prediction based on known chemical shifts of phenoxazine and its derivatives, as well as general principles of ¹³C NMR spectroscopy.[2][3][4]
The ¹³C NMR spectrum is expected to be proton-decoupled, resulting in a series of singlet peaks for each unique carbon atom. Due to the molecule's symmetry, carbons in equivalent positions on the two fused benzene rings of the phenoxazine core will produce a single signal.
Predicted ¹³C NMR Data
| Signal | Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| 1 | ~144 | C-4a, C-5a | Quaternary carbons attached to oxygen, deshielded. |
| 2 | ~141 | C-1' | Quaternary carbon of the bromophenyl ring attached to nitrogen. |
| 3 | ~133 | C-3', C-5' | Carbons ortho to the bromine, deshielded. |
| 4 | ~132 | C-9a, C-10a | Quaternary carbons attached to nitrogen, deshielded. |
| 5 | ~129 | C-2', C-6' | Carbons meta to the bromine. |
| 6 | ~123 | C-2, C-8 | CH carbons on the phenoxazine ring. |
| 7 | ~121 | C-4' | Quaternary carbon attached to bromine, deshielded by the halogen. |
| 8 | ~116 | C-3, C-7 | CH carbons on the phenoxazine ring. |
| 9 | ~115 | C-1, C-9 | CH carbons ortho to oxygen, shielded. |
| 10 | ~113 | C-4, C-6 | CH carbons ortho to nitrogen, most shielded. |
Detailed Predictive Interpretation
-
Quaternary Carbons:
-
The most downfield signals are expected to be the quaternary carbons. The carbons attached to the electronegative oxygen (C-4a, C-5a) and nitrogen (C-9a, C-10a) atoms will be significantly deshielded.
-
The carbons of the bromophenyl ring attached to the nitrogen (C-1') and the bromine (C-4') will also appear at low field. The signal for C-4' is identifiable by the direct attachment of the bromine atom.
-
-
CH Carbons of the Bromophenyl Ring:
-
The CH carbons of the bromophenyl ring (C-2', C-6' and C-3', C-5') will appear in the typical aromatic region of 120-140 ppm. The carbons ortho to the bromine (C-3', C-5') are expected to be slightly more deshielded than those meta to it (C-2', C-6').
-
-
CH Carbons of the Phenoxazine Ring:
-
The CH carbons of the phenoxazine moiety are generally more shielded than those of a typical benzene ring due to the electron-donating effects of the nitrogen and oxygen atoms.
-
The carbons ortho to the nitrogen (C-4, C-6) are predicted to be the most shielded, appearing at the highest field among the aromatic carbons.
-
The carbons ortho to the oxygen (C-1, C-9) will also be shielded, but likely to a lesser extent than C-4 and C-6.
-
The remaining carbons (C-2, C-3, C-7, C-8) will resonate at intermediate chemical shifts within the aromatic region.
-
Conclusion
This technical guide has provided a detailed protocol and in-depth spectral analysis for this compound. The ¹H NMR spectrum has been fully assigned based on experimental data, with a clear explanation of the observed chemical shifts and coupling patterns. While experimental ¹³C NMR data was not available, a predictive analysis based on established principles and data from analogous structures offers a reliable guide for the interpretation of the ¹³C spectrum. The methodologies and interpretations presented herein serve as a valuable resource for scientists working with phenoxazine derivatives, facilitating accurate structural characterization and ensuring the quality of synthetic intermediates in research and development.
References
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An In-depth Technical Guide to 10-(4-Bromophenyl)-10H-phenoxazine (CAS No. 71041-21-9)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 10-(4-Bromophenyl)-10H-phenoxazine, a heterocyclic building block of significant interest in the fields of organic electronics and materials science. Drawing upon its unique photophysical and electrochemical properties, this document will delve into its synthesis, characterization, and potential applications, offering field-proven insights for researchers and developers.
Core Chemical Identity and Properties
This compound is a derivative of phenoxazine, a robust heterocyclic scaffold. The introduction of a bromophenyl group at the 10-position significantly influences its electronic properties, making it a valuable intermediate for the synthesis of advanced functional materials.
| Property | Value | Source |
| CAS Number | 71041-21-9 | [1] |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₁₈H₁₂BrNO | [1] |
| Molecular Weight | 338.20 g/mol | [1] |
| Canonical SMILES | C1=CC=C2C(=C1)N(C3=CC=C(C=C3)Br)C4=CC=CC=C4O2 | [1] |
| Purity | Typically >97% (HPLC) | [2][3] |
Physicochemical Properties (Computed)
While experimental data on some physical properties are scarce, computational models provide valuable estimates.
| Property | Computed Value | Source |
| XLogP3-AA | 5.5 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Exact Mass | 337.01023 Da | [1] |
| Topological Polar Surface Area | 12.5 Ų | [1] |
Note on Solubility: The solubility of this compound in common organic solvents has been noted to be low, which can present challenges in certain applications and characterization techniques such as ¹³C NMR spectroscopy.[4]
Synthesis and Purification
The synthesis of this compound is typically achieved through a palladium-catalyzed cross-coupling reaction. The following protocol is a representative example.
Laboratory-Scale Synthesis Protocol
Reaction: Buchwald-Hartwig amination of phenoxazine with 1,4-dibromobenzene.
Materials:
-
Phenoxazine
-
1,4-dibromobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-tert-butylphosphine (P(t-Bu)₃)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
Procedure:
-
To a dry, three-necked flask under a nitrogen atmosphere, add phenoxazine (2 mmol), 1,4-dibromobenzene (2 mmol), palladium(II) acetate (0.03 g), and sodium tert-butoxide (0.19 g).[5]
-
Add 15 mL of anhydrous toluene to the flask.[5]
-
Stir the mixture for five minutes at room temperature.[5]
-
Degas the mixture using a Schlenk line.[5]
-
Add tri-tert-butylphosphine (4 mL) via syringe.[5]
-
Heat the reaction mixture to 110 °C and stir for 24 hours under a nitrogen atmosphere.[5]
-
Monitor the reaction progress by thin-layer chromatography.
-
After completion, cool the mixture to room temperature and remove the toluene under reduced pressure.[5]
-
The crude product can be purified by column chromatography on silica gel using a mixture of petroleum ether and dichloromethane as the eluent.[5]
Causality of Experimental Choices:
-
Palladium(II) acetate and Tri-tert-butylphosphine: This combination forms a highly active catalytic system for C-N cross-coupling reactions, enabling the formation of the bond between the phenoxazine nitrogen and the bromophenyl ring.
-
Sodium tert-butoxide: A strong, non-nucleophilic base is required to deprotonate the phenoxazine nitrogen, facilitating the catalytic cycle.
-
Anhydrous Toluene and Nitrogen Atmosphere: The exclusion of water and oxygen is critical as the catalyst is sensitive to both, and their presence can lead to side reactions and reduced yields.
Synthesis Workflow Diagram
Caption: General workflow for solution-processed OLED fabrication.
Safety and Handling
General Precautions:
-
Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Wash hands thoroughly after handling. [7]* Storage: Store in a tightly sealed container in a cool, dry place. [8] Potential Hazards (Inferred):
-
Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.
-
Irritation: May cause skin, eye, and respiratory tract irritation.
-
Chronic Effects: The long-term toxicological properties have not been fully investigated.
Conclusion
This compound is a valuable and versatile building block in the development of advanced organic electronic materials. Its synthesis is achievable through standard cross-coupling methodologies, and its properties make it an attractive component for OLEDs and other optoelectronic applications. Further research into its detailed photophysical properties and the performance of devices incorporating its derivatives will undoubtedly continue to expand its utility in materials science.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]
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PubChem. (n.d.). Phenoxazine. National Center for Biotechnology Information. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Phenoxazine. NIST WebBook. Retrieved from [Link]
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CP Lab Safety. (n.d.). This compound, 97% Purity, C18H12BrNO, 5 grams. Retrieved from [Link]
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CP Lab Safety. (n.d.). This compound, min 98% (HPLC), 5 grams. Retrieved from [Link]
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PubChem. (n.d.). 3-Bromo-10-phenyl-10H-phenoxazine. National Center for Biotechnology Information. Retrieved from [Link]
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Effects of Phenoxazine Chromophore on Optical, Electrochemical and Electrochromic Behaviors of Carbazole–Thiophene Derivatives. PMC. Retrieved from [Link]
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The Multifaceted Chemistry of Phenoxazine Derivatives: A Technical Guide for Researchers
Introduction: The Enduring Relevance of the Phenoxazine Scaffold
The phenoxazine core, a tricyclic heteroaromatic system, has captivated the attention of chemists for over a century.[1] First synthesized in 1887, this versatile scaffold has proven to be a fertile ground for the development of a vast array of compounds with significant applications in medicinal chemistry and materials science.[1][2] From their origins as dyes, phenoxazine derivatives have evolved into crucial components in the development of anticancer agents, antivirals, fluorescent probes for bioimaging, and organic semiconductors for next-generation electronics.[1][3] Their unique electronic and photophysical properties, stemming from the electron-rich nitrogen and oxygen heteroatoms within the planar ring system, allow for a diverse range of chemical modifications and functionalizations.[3] This guide provides an in-depth exploration of the synthesis, mechanisms of action, and key applications of phenoxazine derivatives, offering researchers a comprehensive resource to navigate and innovate within this exciting field.
I. Synthetic Strategies for Building the Phenoxazine Core
The construction of the phenoxazine ring system can be achieved through several robust and versatile synthetic methodologies. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials. This section details some of the most prominent and field-proven synthetic protocols.
Classical Thermal Condensation Reactions
The foundational method for phenoxazine synthesis involves the thermal condensation of an aminophenol derivative with a suitable coupling partner, often a catechol or a quinone derivative.[2] This approach, while traditional, remains a straightforward and effective way to access a variety of phenoxazine structures.
Experimental Protocol: Synthesis of 2,3-Dinitro-10H-phenoxazine [2]
-
Reaction Setup: In a round-bottom flask, combine 4,5-difluoro-1,2-dinitrobenzene (100 mg, 0.49 mmol), 2-aminophenol (54 mg, 0.49 mmol), and sodium carbonate (Na₂CO₃) (500 mg) in 30 mL of ethanol.
-
Heating: Stir the reaction mixture at 70°C for 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into 200 mL of water.
-
Precipitation and Isolation: Allow the aqueous mixture to stand for 1 hour to ensure complete precipitation. Filter the resulting solid through a sintered glass funnel (grade 4).
-
Drying: Air-dry the collected precipitate to obtain pure red crystals of 2,3-dinitro-10H-phenoxazine (43 mg, 32% yield).
Causality Behind Experimental Choices: The use of a base like sodium carbonate is crucial to deprotonate the phenolic hydroxyl group of the 2-aminophenol, increasing its nucleophilicity to attack the electron-deficient aromatic ring of the dinitrobenzene derivative. Ethanol serves as a suitable polar solvent to dissolve the reactants and facilitate the reaction at a moderate temperature.
Palladium-Catalyzed Cross-Coupling Reactions: Precision and Versatility
Modern synthetic organic chemistry has provided powerful tools for the construction of complex aromatic systems. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig amination reactions, offer a high degree of control and functional group tolerance in the synthesis of phenoxazine derivatives.
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds, and it can be effectively employed in the synthesis of phenoxazine derivatives. This reaction typically involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base.
Experimental Protocol: General Procedure for Suzuki Cross-Coupling [4]
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), combine the aryl halide (1.0 eq), the boronic acid derivative (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Heating: Heat the reaction mixture to reflux (typically 80-110°C) and stir for the required time (monitored by TLC or LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and add water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices: The palladium catalyst is the heart of the reaction, cycling through oxidative addition, transmetalation, and reductive elimination to form the new C-C bond.[5] The base is essential for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[1]
The Stille coupling reaction provides another powerful avenue for C-C bond formation, utilizing an organotin compound as the coupling partner for an organic halide. This method is known for its tolerance of a wide range of functional groups.
Experimental Protocol: Synthesis of 3,7-bis(2-thienyl)-N-alkylphenoxazine [6]
-
Reactant Preparation: In a reaction vessel under a nitrogen atmosphere, dissolve 3,7-dibromo-N-alkylphenoxazine (1.0 eq) and 2-(tributylstannyl)thiophene (2.2 eq) in anhydrous toluene.
-
Catalyst Addition: Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05-0.10 eq), to the reaction mixture.
-
Reaction Conditions: Heat the mixture at 100°C and stir for 48-72 hours.
-
Quenching and Extraction: After cooling, quench the reaction with an aqueous solution of potassium fluoride (KF) and stir for 30 minutes. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by column chromatography to yield the desired product.
Causality Behind Experimental Choices: The organotin reagent is a key component, providing the carbon nucleophile for the cross-coupling. The palladium catalyst facilitates the reaction through a catalytic cycle similar to that of the Suzuki coupling.[7] Toluene is a common high-boiling solvent suitable for these reactions.
For the formation of the C-N bond crucial to the phenoxazine ring, the Buchwald-Hartwig amination is an invaluable tool. This reaction enables the coupling of an amine with an aryl halide.
Experimental Protocol: Synthesis of 6-Anilino Derivatives of Angular Phenoxazine [3]
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction tube with 6-chlorobenzo[a]phenoxazin-5-one (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq), a phosphine ligand (e.g., Xantphos, 0.02-0.10 eq), and a base such as sodium tert-butoxide (NaOtBu) (1.4 eq).
-
Solvent and Reaction: Add anhydrous toluene as the solvent and seal the tube. Heat the reaction mixture at 100-120°C for 12-24 hours.
-
Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of Celite. Concentrate the filtrate and purify the crude product by flash chromatography.
Causality Behind Experimental Choices: The combination of a palladium catalyst and a bulky, electron-rich phosphine ligand is critical for the efficiency of the Buchwald-Hartwig amination. The strong, non-nucleophilic base is required to deprotonate the amine and generate the active nucleophile.
Caption: Key synthetic routes to the phenoxazine core.
II. Phenoxazine Derivatives in Medicinal Chemistry: Targeting Disease Pathways
The unique structural and electronic properties of phenoxazine derivatives have made them privileged scaffolds in drug discovery. Their planar nature allows for intercalation into DNA, while their ability to be functionalized at various positions enables the fine-tuning of their biological activity.
Anticancer Activity: A Multi-pronged Attack on Malignancy
Phenoxazine derivatives have demonstrated significant potential as anticancer agents, acting through a variety of mechanisms to induce cancer cell death.
A primary mechanism by which phenoxazine derivatives exert their anticancer effects is through the induction of apoptosis (programmed cell death) and cell cycle arrest.[8] Several derivatives have been shown to halt the proliferation of cancer cells by causing them to arrest in the G1/S or G2/M phases of the cell cycle.[8][9]
One key player in this process is the p21 protein (also known as WAF1/CIP1), a cyclin-dependent kinase inhibitor.[10] Some phenoxazine derivatives have been shown to upregulate the expression of p21, which in turn inhibits the activity of cyclin-CDK complexes that are essential for cell cycle progression.[9][10] This leads to a halt in the cell cycle, preventing the cancer cells from dividing.[9]
Furthermore, phenoxazine derivatives can trigger the intrinsic apoptotic pathway, which is regulated by the Bcl-2 family of proteins.[11][12] These proteins control the permeability of the mitochondrial membrane.[11] Pro-apoptotic members like Bax and Bak, when activated, lead to the release of cytochrome c from the mitochondria, initiating a caspase cascade that culminates in cell death.[11] Anti-apoptotic members, such as Bcl-2 itself, prevent this process.[11] Some phenoxazine derivatives have been observed to down-regulate the expression of anti-apoptotic proteins like Bcl-2, thereby shifting the balance towards apoptosis.[8]
Caption: Phenoxazine-induced apoptosis and cell cycle arrest pathways.
Recent studies have highlighted a novel mechanism of action for some benzo[a]phenoxazine derivatives: the induction of lysosomal dysfunction.[13][14] These compounds have been observed to accumulate in the lysosomes of cancer cells, leading to lysosomal membrane permeabilization (LMP).[13] This disruption of the lysosome results in an increase in intracellular pH and the accumulation of reactive oxygen species (ROS), ultimately triggering cell death.[13]
Table 1: Anticancer Activity (IC₅₀ Values) of Selected Phenoxazine Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Phx-1 | A-172 (Glioblastoma) | 60 | [15] |
| Phx-1 | U-251 MG (Glioblastoma) | 60 | [15] |
| Phx-3 | A-172 (Glioblastoma) | 10 | [15] |
| Phx-3 | U-251 MG (Glioblastoma) | 3 | [15] |
| C9 | RKO (Colorectal) | 0.17 ± 0.01 | [14] |
| C9 | MCF7 (Breast) | 0.84 ± 0.06 | [14] |
| A36 | RKO (Colorectal) | 0.37 ± 0.03 | [14] |
| A36 | MCF7 (Breast) | 0.63 ± 0.05 | [14] |
| A42 | RKO (Colorectal) | 0.29 ± 0.01 | [14] |
| A42 | MCF7 (Breast) | 0.54 ± 0.02 | [14] |
| 3,7-bis(diethylamino)phenoxazinium chloride | Plasmodium falciparum | 0.002 | [3][16] |
Antiviral and Antimicrobial Activities
The phenoxazine scaffold has also been explored for its potential in combating infectious diseases. Certain phenoxazine nucleoside analogs have demonstrated broad-spectrum antiviral activity against a diverse range of RNA and DNA viruses.[17] Some derivatives have shown promising inhibition of SARS-CoV-2 reproduction, although this was sometimes accompanied by cytotoxicity.[17] The antimalarial properties of phenoxazine derivatives have also been investigated, with some compounds showing potent activity against Plasmodium falciparum.[3]
III. Phenoxazine Derivatives in Materials Science: Illuminating the Future of Electronics and Sensing
The unique photophysical and electronic properties of phenoxazine derivatives make them highly attractive for applications in materials science. Their rigid, planar structure and electron-donating nature are key to their utility in organic electronics and as fluorescent probes.[3]
Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)
Phenoxazine-based conjugated polymers have emerged as a promising class of organic semiconductors.[6][16] These materials can be solution-processed, which is a significant advantage for the fabrication of large-area and flexible electronic devices. Phenoxazine-containing polymers typically exhibit low ionization potentials, which facilitates efficient hole injection from electrodes.[6] This property makes them well-suited for use as the p-channel semiconductor in organic field-effect transistors (OFETs).[6]
Table 2: Charge Carrier Mobility of Selected Phenoxazine-Based Polymers in OFETs
| Polymer | Hole Mobility (cm²/Vs) | Reference |
| Phenoxazine-fluorene copolymer | 3 x 10⁻⁴ | |
| Phenoxazine-thiophene copolymer | 6 x 10⁻⁴ | |
| Aryl substituted phenoxazine homopolymer | 0.81 x 10⁻³ | [16] |
Fluorescent Probes: Sensing with Light
The high fluorescence quantum yields and environmentally sensitive emission of many phenoxazine derivatives make them excellent candidates for the development of fluorescent probes.[3] These probes can be designed to detect a variety of analytes, including pH, metal ions, and biomolecules.[3] For example, benzo[a]phenoxazine derivatives have been developed as reversible near-infrared pH probes, with their emission properties changing in response to pH variations.
Experimental Protocol: Determination of Relative Fluorescence Quantum Yield
-
Standard and Sample Preparation: Prepare solutions of the phenoxazine derivative (sample) and a standard with a known quantum yield (e.g., Oxazine 1 in ethanol, Φ = 0.11) in the same solvent.
-
Absorbance Measurement: Measure the absorbance of both the sample and the standard at the excitation wavelength. The absorbance should be kept below 0.1 to avoid inner filter effects.
-
Fluorescence Measurement: Record the fluorescence emission spectra of both the sample and the standard, exciting at the same wavelength used for the absorbance measurements.
-
Calculation: The relative fluorescence quantum yield (Φₓ) of the sample is calculated using the following equation:
Φₓ / Φₛₜ = [Aₛₜ / Aₓ] * [nₓ / nₛₜ]² * [Dₓ / Dₛₜ]
where:
-
st denotes the standard and x denotes the sample.
-
Φ is the quantum yield.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
D is the integrated area under the fluorescence spectrum.
-
Table 3: Photophysical Properties of Selected Phenoxazine-Based Fluorescent Dyes
| Compound | Solvent | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Quantum Yield (Φ) | Reference |
| Phenoxazine | Ethanol | 239 | - | 0.025 | |
| Nile Blue | Ethanol | ~635 | ~670 | ~0.27 | [3] |
| Nile Red | Ethanol | ~552 | ~636 | ~0.38 | [3] |
IV. Conclusion and Future Perspectives
The phenoxazine scaffold continues to be a source of inspiration for chemists and materials scientists. The synthetic versatility of this heterocyclic system, coupled with the diverse and potent activities of its derivatives, ensures its continued relevance in both medicinal chemistry and materials science. Future research will undoubtedly focus on the development of more selective and potent therapeutic agents with improved pharmacokinetic profiles. In the realm of materials science, the design of new phenoxazine-based materials with enhanced charge transport properties and novel photophysical characteristics will pave the way for more efficient and sophisticated electronic and photonic devices. The exploration of this remarkable class of compounds is far from over, and the coming years promise even more exciting discoveries and applications.
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Phenoxazine Based Units- Synthesis, Photophysics and Electrochemistry. PMC - NIH. [Link]
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Phenoxazine Based Units- Synthesis, Photophysics and Electrochemistry. ResearchGate. [Link]
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Apoptosis Regulators Bcl-2 and Caspase-3. MDPI. [Link]
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Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman. [Link]
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The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics. PMC. [Link]
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Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. PMC. [Link]
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(PDF) Utility of Suzuki-Miyaura Cross-Coupling Reaction in Synthesis of Benzo[a]phenothiazine and Benzo[a]phenoxazine Derivatives and their Antimicrobial Screening. ResearchGate. [Link]
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An In-Depth Technical Guide to the Electronic and Structural Aspects of Phenoxazine Compounds
Introduction: The Versatility of a Privileged Scaffold
Phenoxazine, a robust heterocyclic compound, represents a cornerstone in the fields of medicinal chemistry, materials science, and diagnostics.[1] Its core structure, consisting of an oxazine ring fused to two benzene rings, provides a unique combination of rigidity, planarity, and potent electron-donating capabilities.[2][3] This tricyclic system is not merely a synthetic curiosity; it is the central motif in a range of natural products, most notably the potent anticancer antibiotic Dactinomycin (Actinomycin D).[2][3][4]
Over the years, extensive research has leveraged the phenoxazine scaffold to develop a vast library of derivatives with finely tuned properties.[4] These compounds have found remarkable applications as organic light-emitting diodes (OLEDs), photoredox catalysts, dye-sensitized solar cells, and advanced fluorescent probes for biological imaging.[2][5] In the realm of drug development, the phenoxazine core is recognized as a "privileged scaffold" for its role in creating potent antioxidant, anti-inflammatory, antimalarial, and anticancer agents.[2][4][6][7]
This technical guide offers an in-depth exploration of the fundamental relationship between the structure of phenoxazine compounds and their electronic behavior. We will dissect the intrinsic properties of the core, analyze how strategic chemical modifications can tailor its functionality, and detail the key experimental and computational methodologies used in its study. This document is intended for researchers, chemists, and drug development professionals seeking to understand and exploit the rich potential of the phenoxazine family.
Chapter 1: The Phenoxazine Core: A Structural Overview
The foundational phenoxazine molecule, 10H-phenoxazine, is a deceptively simple yet electronically rich structure.[8] It is formally a dibenzo[b,e][2][6]oxazine, where the central oxazine ring imparts a distinct, slightly non-planar "butterfly-like" conformation.[9] This deviation from perfect planarity is a critical structural feature that influences crystal packing and intermolecular interactions.[9][10]
The inherent rigidity of the fused ring system limits conformational freedom, which is often a desirable trait in drug design and for creating materials with predictable photophysical properties.[11] The nitrogen and oxygen heteroatoms are key to its electronic character, with the lone pair of electrons on the nitrogen atom being particularly important for its electron-donating and redox properties.
Caption: Basic chemical structure of the 10H-phenoxazine scaffold.
Chapter 2: Intrinsic Electronic Properties
The unique arrangement of atoms and electrons within the phenoxazine scaffold endows it with a characteristic set of electronic properties that are fundamental to its utility.
-
Potent Electron-Donating Nature: The phenoxazine core is a strong electron-donating system, a property conferred by the nitrogen heteroatom integrated within the π-conjugated framework.[2] This makes the molecule easily oxidizable and capable of stabilizing a positive charge, which is crucial for its function in organic electronics as a hole-transport material and in biology as a radical scavenger.[8][9]
-
Redox Activity: Phenoxazines exhibit well-defined and often reversible electrochemical oxidation.[9] Their low oxidation potentials mean they readily give up an electron to form a stable cation radical.[11] This electrochemical behavior is central to their application in dye-sensitized solar cells and as photoredox catalysts.[2] The ionization potential (IP) for many phenoxazine oligomers is low, typically around 4.7 eV, facilitating efficient hole injection from common electrodes like gold.[9][12]
-
Photophysical Characteristics: Phenoxazine derivatives are known for their high luminescence quantum yields, and many have been used as efficient laser dyes.[9] Their UV-Vis absorption spectra are typically characterized by two main regions:
-
π-π* Transitions: Occurring at shorter wavelengths (220–320 nm), these correspond to electron excitations within the aromatic system.[9]
-
Intramolecular Charge Transfer (ICT) Transitions: Found at longer wavelengths (330–440 nm), these bands arise from the transfer of electron density from the electron-rich phenoxazine core to an acceptor part of the molecule, resulting in a large change in the excited-state dipole moment.[9] The emission maxima are often near 400 nm, making them promising blue-light-emitting materials.[9]
-
Chapter 3: Structure-Property Relationships: Tailoring Phenoxazine Functionality
The true power of the phenoxazine scaffold lies in its tunability. By strategically adding or modifying substituents at various positions, one can precisely control its electronic and, consequently, its functional properties. This rational design is guided by well-established structure-property relationships.[13][14]
The Role of Substituents in Modulating Redox and Optical Properties
The electronic nature of groups attached to the phenoxazine core dictates the molecule's overall behavior.
-
Electron-Donating Groups (EDGs): The installation of EDGs (e.g., methoxy -OMe, diphenylamino -NPh₂) makes the phenoxazine core even more electron-rich. This has several predictable effects:
-
Lower Oxidation Potential: The molecule becomes easier to oxidize (loses an electron more readily) because the EDG helps stabilize the resulting positive charge (cation radical).[13]
-
Stronger Reducing Power: In the excited state, these derivatives become more powerful reductants, a key feature for photoredox catalysis.[13]
-
Enhanced Antioxidant Activity: EDGs increase the rate of Hydrogen Atom Transfer (HAT) to peroxyl radicals, making them exceptionally potent radical-trapping antioxidants.[6]
-
-
Electron-Withdrawing Groups (EWGs): Conversely, attaching EWGs (e.g., cyano -CN, nitro -NO₂) pulls electron density away from the phenoxazine core.[13]
-
Extending π-Conjugation: Adding conjugated groups, such as phenyl or biphenyl substituents, directly to the core can significantly enhance the molecule's ability to absorb light. This modification increases the molar extinction coefficient (ε_max), leading to more efficient photoexcitation without necessarily altering the core redox properties.[13]
Caption: Electron density shifts from the donor (phenoxazine) to an acceptor upon light absorption.
Quantitative Data Summary
The table below summarizes the impact of different substituents on the key electronic properties of phenoxazine derivatives, demonstrating the principles of structure-property relationships.
| Derivative Type | Substituent Example | Effect on Oxidation Potential (E⁰_ox) | Effect on H-atom Transfer Rate (k_inh) | Impact on Light Absorption (ε_max) | Reference |
| Electron-Donating | 3,7-(OMe)₂ | Decreases (easier to oxidize) | Increases significantly | Moderate Increase | [6] |
| Electron-Withdrawing | 3-CN, 7-NO₂ | Increases (harder to oxidize) | Decreases significantly | Moderate Increase | [6] |
| Extended Conjugation | Core-substituted biphenyl | Minimal change | Minimal change | Increases significantly | [13] |
Chapter 4: Key Experimental and Computational Methodologies
A combination of synthetic, electrochemical, spectroscopic, and computational techniques is essential for the comprehensive study of phenoxazine compounds.
Experimental Protocol 1: Synthesis via Palladium-Catalyzed Stille Coupling
This method is a robust and widely used strategy for creating C-C bonds to functionalize the phenoxazine core, particularly at the 3 and 7 positions.[9] The causality is rooted in the efficiency of palladium catalysts in coupling an organotin compound with an organic halide.
Methodology:
-
Precursor Synthesis: Synthesize the 3,7-dibromo-N-alkylphenoxazine precursor via bromination of N-alkylphenoxazine.[9]
-
Reaction Setup: In an inert atmosphere (e.g., under argon), combine the dibromophenoxazine precursor (1 equiv.), the desired 2-tributylstannylarylene (2.2 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ in a dry solvent like toluene.
-
Coupling Reaction: Heat the mixture to reflux (e.g., 110 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup and Purification: After the reaction is complete, cool the mixture, filter off the catalyst, and perform an aqueous workup. Purify the crude product using column chromatography to isolate the desired 3,7-bis(aryl)-N-alkylphenoxazine.[12]
Caption: A typical experimental workflow for synthesizing phenoxazine derivatives.
Experimental Protocol 2: Electrochemical Analysis using Cyclic Voltammetry (CV)
CV is the premier technique for probing the redox behavior of phenoxazine derivatives. It provides quantitative data on oxidation and reduction potentials, which are directly related to the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.
Methodology:
-
Solution Preparation: Prepare a dilute solution (e.g., 0.1 mM) of the phenoxazine compound in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M Bu₄NBF₄).
-
Cell Assembly: Use a three-electrode setup: a working electrode (e.g., glassy carbon), a reference electrode (e.g., SCE or Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Data Acquisition: Scan the potential from an initial value to a final value and back again. For oxidation, scan towards positive potentials.
-
Analysis: The resulting voltammogram plots current vs. potential. The peak potentials of the anodic (oxidation) and cathodic (reduction) waves are used to determine the half-wave potential (E₁/₂), which corresponds to the formal redox potential. The reversibility of the redox event can be assessed by the peak separation and the ratio of peak currents.[13]
Computational Analysis: The Power of Prediction
Modern research on phenoxazines heavily relies on computational chemistry to guide synthetic efforts. Time-Dependent Density Functional Theory (TD-DFT) is particularly powerful for:
-
Predicting Absorption Spectra: TD-DFT calculations can accurately model the electronic transitions, helping to predict the λ_max and oscillator strength (related to ε_max).[13][14]
-
Understanding Excited States: It provides insight into the nature of the excited state (e.g., local excitation vs. charge-transfer state), which is critical for designing photoredox catalysts and OLED materials.[13]
Chapter 5: Applications Rooted in Structure and Electronics
The tailored electronic properties of phenoxazine derivatives directly translate into their diverse applications.
-
Medicinal Chemistry:
-
Antioxidants: Phenoxazines with EDGs are exceptionally reactive radical-trapping antioxidants.[6] Their ability to donate a hydrogen atom from the N-H bond to neutralize damaging peroxyl radicals is enhanced by the electronic stabilization of the resulting aminyl radical.[6]
-
Anti-inflammatory Agents: Certain benzo[a]phenoxazine derivatives have been identified as significant inhibitors of the COX-2 enzyme, which is a key mediator of inflammation and pain.[7] Their inhibitory potential makes them promising candidates for new anti-inflammatory drugs.[7]
-
Anticancer and Antimalarial Drugs: The planar structure of the phenoxazine core allows it to intercalate into DNA, a mechanism used by the anticancer drug Actinomycin D.[2] This scaffold continues to be explored for new antimalarial and antitumor agents.[2][15]
-
-
Organic Electronics and Materials Science:
-
OLEDs and TADF: The strong electron-donating character and high luminescence efficiency make phenoxazines ideal building blocks for hole-transport layers and emissive materials in OLEDs.[2]
-
Photoredox Catalysts: By tuning the excited-state reduction potential through chemical modification, phenoxazine derivatives have been developed as highly effective, visible-light-absorbing organic photoredox catalysts, rivaling expensive transition metal complexes.[13][14]
-
Conclusion
The phenoxazine scaffold is a testament to the power of structure-based design in chemistry. Its unique combination of a rigid, electron-rich core with synthetically accessible positions for modification allows for the precise tuning of its electronic and photophysical properties. This control has unlocked a wealth of applications, from life-saving medicines to next-generation electronic materials. The deep understanding of the interplay between molecular structure and electronic behavior, elucidated through a synergistic combination of synthetic, spectroscopic, electrochemical, and computational methods, ensures that phenoxazine and its derivatives will remain a subject of intense and fruitful research for years to come.
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An In-Depth Technical Guide to the Photophysical Properties of N-Aryl Phenoxazines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenoxazines, a class of heterocyclic compounds, have garnered significant interest across various scientific disciplines, including materials science, medicinal chemistry, and photoredox catalysis.[1][2] Their unique electronic properties, stemming from a conjugated three-ring structure, make them potent absorbers of light and facilitate charge separation in their photoexcited states.[3] The introduction of an aryl substituent at the nitrogen atom (N-aryl phenoxazines) provides a powerful tool for fine-tuning their photophysical and electrochemical characteristics.[4][5][6] This guide offers a comprehensive exploration of the core photophysical properties of N-aryl phenoxazines, detailing their synthesis, spectroscopic behavior, and the critical interplay between their structure and function. Understanding these properties is paramount for their application in next-generation technologies such as organic light-emitting diodes (OLEDs), fluorescent probes, and as metal-free photoredox catalysts.[1][7][8]
I. The Structural Foundation: Synthesis of N-Aryl Phenoxazines
The ability to synthetically modify the N-aryl phenoxazine scaffold is fundamental to controlling its photophysical properties. Traditional synthetic routes have centered on transition-metal-catalyzed cross-coupling reactions of aryl halides with the parent phenoxazine.[9] More recent advancements have introduced organocatalytic approaches, such as Brønsted acid-catalyzed C-H amination, offering a more straightforward and operationally simple method.[9] A general and efficient method involves the copper-catalyzed reaction of a phenoxazine with an arylation agent, such as an iodobenzene derivative, in the presence of a base.[10] The choice of the N-aryl substituent and any modifications to the phenoxazine core are critical design elements that directly impact the resulting electronic structure and, consequently, the photophysical behavior.[4][5]
Representative Synthetic Approach: Copper-Catalyzed N-Arylation
A common and effective method for the synthesis of N-aryl phenoxazines is the copper-catalyzed N-arylation of phenoxazine.
Protocol:
-
Reactant Preparation: In a reaction vessel, combine phenoxazine, the desired aryl halide (e.g., iodobenzene), a copper catalyst (e.g., copper(I) iodide), a ligand (e.g., 1,10-phenanthroline), and a base (e.g., potassium carbonate).
-
Solvent Addition: Add a suitable high-boiling point solvent, such as dimethylformamide (DMF) or toluene.
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 120 °C.
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture and perform an aqueous work-up to remove inorganic salts. The crude product is then purified by column chromatography on silica gel to yield the desired N-aryl phenoxazine.
II. Electronic Absorption and Emission Properties
The interaction of N-aryl phenoxazines with light is governed by their electronic structure. This section delves into their absorption and fluorescence characteristics, which are fundamental to their application in optoelectronic and sensing technologies.
A. UV-Vis Absorption Spectroscopy
N-aryl phenoxazines typically exhibit strong absorption bands in the ultraviolet (UV) and visible regions of the electromagnetic spectrum.[4][5] The position and intensity of these absorption maxima are highly dependent on the nature of the N-aryl substituent and any functional groups on the phenoxazine core.[4][5] Electron-donating or -withdrawing groups on the N-aryl ring can significantly shift the absorption bands to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths, respectively. This tunability is a key advantage in designing molecules for specific applications, such as absorbing visible light in photoredox catalysis.[4][5]
B. Fluorescence Emission Spectroscopy
Upon absorption of light, N-aryl phenoxazines are promoted to an excited electronic state. The subsequent relaxation to the ground state can occur through the emission of a photon, a process known as fluorescence. The fluorescence emission spectrum is typically a mirror image of the absorption spectrum and is characterized by its maximum emission wavelength (λem) and fluorescence quantum yield (ΦF).[11]
Key Photophysical Parameters of Representative N-Aryl Phenoxazines:
| Compound | N-Aryl Substituent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (ΦF) | Solvent |
| N-Phenylphenoxazine | Phenyl | ~320, 380 | ~420 | - | Toluene |
| N-(1-Naphthyl)phenoxazine | 1-Naphthyl | ~330, 390 | ~450 | - | Toluene |
| N-(4-Cyanophenyl)phenoxazine | 4-Cyanophenyl | ~340, 410 | ~500 | - | Toluene |
Note: The values presented are approximate and can vary depending on the specific experimental conditions and substituents on the phenoxazine core.
Experimental Protocol: Determination of Fluorescence Quantum Yield
The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process.[11] It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[11] A common and reliable method for determining the relative fluorescence quantum yield is the comparative method, which uses a standard with a known quantum yield.[12][13][14]
Step-by-Step Methodology:
-
Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the N-aryl phenoxazine sample. Quinine sulfate in 0.1 M H2SO4 (ΦF = 0.546) is a commonly used standard.
-
Solution Preparation: Prepare a series of dilute solutions of both the standard and the N-aryl phenoxazine sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Absorption Measurement: Record the UV-Vis absorption spectra of all solutions and note the absorbance at the chosen excitation wavelength.
-
Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental parameters.
-
Data Analysis: Integrate the area under the emission curves for both the standard and the sample.
-
Calculation: The quantum yield of the sample (ΦX) can be calculated using the following equation:
ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)
Where:
-
ΦST is the quantum yield of the standard.
-
GradX and GradST are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.
-
ηX and ηST are the refractive indices of the solvents used for the sample and the standard, respectively.
-
III. The Influence of the Molecular Environment: Solvatochromism
The photophysical properties of N-aryl phenoxazines can be significantly influenced by the polarity of the surrounding solvent, a phenomenon known as solvatochromism.[15] This is particularly pronounced in molecules that exhibit charge-transfer (CT) character in their excited state.[4][15] In polar solvents, the charge-separated excited state is stabilized, leading to a red shift in the emission spectrum.[15][16] The extent of this shift can provide valuable insights into the nature of the excited state and the degree of charge transfer. Ultrafast transient absorption spectroscopy is a powerful technique used to explore these solvent-dependent photochemical pathways and excited-state lifetimes.[17]
IV. Excited State Dynamics: Intersystem Crossing and Triplet States
Beyond fluorescence, excited N-aryl phenoxazines can undergo intersystem crossing (ISC) to a long-lived triplet excited state.[18] The efficiency of this process is crucial for applications such as photoredox catalysis, where the triplet state is often the key reactive intermediate.[4][5] The nature of the N-aryl substituent plays a pivotal role in promoting ISC. For instance, N-naphthyl substituents have been shown to facilitate efficient ISC through a photoinduced charge transfer mechanism, leading to high triplet quantum yields.[18] The triplet energy (ET) is another important parameter that can be tuned by modifying the core of the phenoxazine with electron-donating or -withdrawing groups.[4]
V. Structure-Property Relationships: A Guiding Principle
The overarching theme in the study of N-aryl phenoxazines is the intimate relationship between their molecular structure and their photophysical properties. A combination of experimental and computational analyses, particularly time-dependent density functional theory (TD-DFT), has been instrumental in elucidating these relationships.[4][5]
Key Structural Modifications and Their Photophysical Consequences:
-
N-Aryl Substituent: The electronic nature of the N-aryl group dictates the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), thereby influencing the absorption and emission wavelengths.[19] Electron-withdrawing groups on the N-aryl ring can promote charge transfer character in the excited state.[4]
-
Core Modification: Introducing substituents on the phenoxazine core can alter triplet energies, redox potentials, and absorption profiles.[4][5] This allows for the fine-tuning of properties for specific applications, such as developing highly reducing photoredox catalysts.[4][5]
-
Steric Hindrance: Steric interactions, for example, from ortho-positioned methyl groups on the N-aryl ring, can induce out-of-plane twisting.[20] This conformational change can significantly alter molar absorptivity, Stokes shifts, and solid-state packing.[20]
Logical Workflow for Characterizing N-Aryl Phenoxazine Photophysics
Caption: Workflow for the synthesis, characterization, and analysis of N-aryl phenoxazines.
VI. Applications in Science and Technology
The tunable and robust photophysical properties of N-aryl phenoxazines have led to their emergence as key components in a variety of advanced applications.
A. Organic Light-Emitting Diodes (OLEDs)
N-aryl phenoxazines are promising materials for use in OLEDs, particularly as host materials for phosphorescent emitters and as hole-transporting materials.[21][22] Their high thermal stability and suitable ionization potentials contribute to the fabrication of efficient and stable devices.[21] The ability to modify their structure allows for the optimization of charge transport and energy transfer properties within the OLED architecture.
B. Photoredox Catalysis
N-aryl phenoxazines have been developed as a new class of highly reducing, metal-free photoredox catalysts.[6][7][8][23] Their capacity to absorb visible light and populate a long-lived, strongly reducing triplet excited state enables a wide range of chemical transformations, including atom transfer radical polymerization (O-ATRP).[5][7][8] The development of these organic catalysts offers a more sustainable alternative to traditional precious-metal-based systems.[23]
C. Fluorescent Probes and Sensors
The sensitivity of the fluorescence of N-aryl phenoxazines to their local environment makes them attractive candidates for the development of fluorescent probes and sensors.[1] For example, changes in polarity, viscosity, or the presence of specific analytes can induce a measurable change in their fluorescence intensity or wavelength, forming the basis for a sensing mechanism. The integration of OLEDs with these fluorescent materials can lead to the development of compact and low-cost sensor arrays for chemical and biological applications.[24]
Conclusion
N-aryl phenoxazines represent a versatile and powerful class of organic molecules with a rich and tunable photochemistry. The deep understanding of their structure-property relationships, facilitated by a synergistic approach of synthetic chemistry, advanced spectroscopy, and computational modeling, has paved the way for their successful implementation in diverse technological fields. As research continues to uncover the nuances of their excited-state behavior and new synthetic methodologies are developed, the scope of applications for N-aryl phenoxazines is poised to expand even further, solidifying their role as a cornerstone of modern photophysics and materials science.
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Methodological & Application
Application Notes and Protocols for 10-(4-Bromophenyl)-10H-phenoxazine in Organic Electronics
Introduction
In the landscape of organic electronics, the phenoxazine (POZ) scaffold has emerged as a powerhouse functional unit. Its rigid, non-planar "butterfly" conformation, combined with the potent electron-donating character of the nitrogen and oxygen heteroatoms, makes it a privileged building block for materials with exceptional charge-transport and photophysical properties.[1][2][3] Phenoxazine derivatives have demonstrated significant success as hole-transporting materials in solar cells, emitters in organic light-emitting diodes (OLEDs), and as photoredox catalysts.[3]
This guide focuses on a particularly valuable derivative: 10-(4-Bromophenyl)-10H-phenoxazine (CAS: 71041-21-9) . While not typically incorporated into devices in its base form, this molecule is a critical synthetic intermediate—a versatile platform for innovation.[4][5][6] Its structure is elegantly simple yet functionally powerful: the phenoxazine core provides the essential electronic properties, while the covalently attached 4-bromophenyl group serves as a reactive handle. This bromine atom is the key, enabling chemists to forge new carbon-carbon or carbon-nitrogen bonds through well-established cross-coupling reactions, thereby creating a vast library of bespoke functional materials.[4][6]
This document provides a technical guide for researchers and scientists, detailing the synthesis of advanced functional materials starting from this compound and their subsequent application in high-performance perovskite solar cells and thermally activated delayed fluorescence (TADF) OLEDs.
Chapter 1: From Building Block to Functional Material: Synthesis Protocols
The primary utility of this compound lies in its capacity for synthetic elaboration. The bromine atom is a perfect anchor point for palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination and Suzuki coupling, allowing for the precise attachment of additional functional moieties to tailor the final molecule's electronic and physical properties.[5][6]
Caption: Synthetic utility of this compound.
Protocol 1: Synthesis of a Dimeric Phenoxazine-Based Hole-Transporting Material (HTM)
This protocol describes a palladium-catalyzed Buchwald-Hartwig amination to synthesize a dimeric HTM, where two phenoxazine units are linked to a central diphenylamine core. This D-A-D (Donor-Acceptor-Donor) type structure often leads to materials with excellent thermal stability and appropriate energy levels for hole injection and transport.
Reaction Scheme: 2 x (this compound) + 4,4'-Diaminodiphenylamine --(Pd catalyst, ligand, base)--> Dimeric HTM Product
Step-by-Step Methodology:
-
Reagent Preparation:
-
To a 100 mL Schlenk flask, add this compound (2.0 mmol, 676 mg).
-
Add 4,4'-diaminodiphenylamine (1.0 mmol, 199 mg).
-
Add sodium tert-butoxide (NaOtBu) (2.8 mmol, 269 mg).
-
Add Palladium(II) acetate (Pd(OAc)₂) (0.04 mmol, 9 mg).
-
Add a suitable phosphine ligand, e.g., P(t-Bu)₃ (tri-tert-butylphosphine) (0.08 mmol, 16 mg).
-
Scientist's Note: NaOtBu is a strong, non-nucleophilic base required to facilitate the catalytic cycle. The palladium catalyst and phosphine ligand are crucial for forming the C-N bond. The choice of ligand can significantly impact reaction efficiency.
-
-
Reaction Execution:
-
Evacuate and backfill the Schlenk flask with an inert gas (Nitrogen or Argon) three times to remove oxygen.
-
Add 30 mL of anhydrous toluene via syringe.
-
Stir the mixture at 110 °C for 24 hours under the inert atmosphere.
-
Scientist's Note: An inert atmosphere is critical as the palladium catalyst is sensitive to oxygen, which can deactivate it. The high temperature is necessary to drive the reaction to completion.
-
-
Workup and Purification:
-
After cooling to room temperature, dilute the mixture with 50 mL of dichloromethane (DCM).
-
Filter the solution through a pad of Celite to remove inorganic salts and catalyst residues.
-
Wash the organic phase with deionized water (3 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude solid by column chromatography on silica gel, typically using a hexane/DCM gradient as the eluent.
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Assess thermal properties using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
Determine HOMO/LUMO energy levels using Cyclic Voltammetry (CV).
-
Protocol 2: Synthesis of a Phenoxazine-Triazine TADF Emitter
This protocol details a Suzuki coupling reaction to link the electron-donating phenoxazine unit to an electron-accepting triazine core, a common strategy for creating TADF molecules.[7] The spatial separation of the HOMO (on the phenoxazine donor) and LUMO (on the triazine acceptor) in such D-A structures is key to achieving a small singlet-triplet energy gap (ΔEST), which is essential for efficient TADF.[8][9]
Reaction Scheme: this compound + 2-(4,6-diphenyl-1,3,5-triazin-2-yl)phenylboronic acid --(Pd catalyst, base)--> POZ-TRZ TADF Emitter
Step-by-Step Methodology:
-
Reagent Preparation:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol, 338 mg) and the acceptor boronic acid/ester (1.1 mmol) in a mixture of 20 mL of toluene and 5 mL of ethanol.
-
Add 5 mL of a 2M aqueous solution of potassium carbonate (K₂CO₃).
-
Scientist's Note: The aqueous base is essential for the transmetalation step in the Suzuki catalytic cycle. A mixed solvent system ensures all reagents remain in solution.
-
-
Reaction Execution:
-
De-gas the mixture by bubbling Argon through it for 20 minutes.
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.05 mmol, 58 mg).
-
Heat the reaction mixture to reflux (approx. 90 °C) and stir for 16-24 hours under an Argon atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
After cooling, add 50 mL of deionized water and extract the product with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product via column chromatography on silica gel, often using a hexane/ethyl acetate solvent system. For high-purity OLED-grade materials, subsequent purification by temperature-gradient sublimation is highly recommended.
-
-
Characterization:
-
Confirm structure and purity with NMR and HRMS.
-
Perform photophysical characterization: measure UV-Vis absorption and photoluminescence (PL) spectra in a suitable solvent (e.g., toluene).
-
Determine the photoluminescence quantum yield (PLQY) and transient PL decay to measure the delayed fluorescence lifetime, which confirms TADF activity.
-
Chapter 2: Device Fabrication and Performance
Once synthesized, these advanced materials can be integrated into optoelectronic devices. The following protocols outline the fabrication of a perovskite solar cell and a TADF-OLED.
Application in Perovskite Solar Cells (PSCs)
Phenoxazine-based HTMs are excellent alternatives to the commonly used spiro-OMeTAD.[10] They possess well-aligned energy levels for efficient hole extraction from the perovskite layer, good hole mobility, and can offer superior device stability.[1][11]
Protocol 3: Fabrication of an n-i-p Planar Perovskite Solar Cell
This protocol describes the fabrication of a standard n-i-p device structure. All steps involving the perovskite and HTM layers should be performed inside a nitrogen-filled glovebox.
Caption: Typical n-i-p architecture for a perovskite solar cell.
Step-by-Step Methodology:
-
Substrate Preparation:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned by ultrasonication in detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes immediately before use to improve the wettability and work function of the ITO surface.
-
-
Electron Transport Layer (ETL) Deposition:
-
Spin-coat a tin(IV) oxide (SnO₂) nanoparticle solution onto the ITO substrate at 3000 rpm for 30 seconds.
-
Anneal the substrate at 150 °C for 30 minutes in ambient air.
-
-
Perovskite Layer Deposition:
-
Prepare a precursor solution of the desired perovskite, for example, a 1.2 M solution of FAPbI₃ and MAPbBr₃ in a mixed solvent of DMF/DMSO.
-
Inside a nitrogen-filled glovebox, spin-coat the perovskite precursor solution onto the SnO₂ layer in a two-step program (e.g., 1000 rpm for 10s, then 4000 rpm for 30s).
-
During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.
-
Anneal the film on a hotplate at 100 °C for 60 minutes.
-
-
Hole Transport Layer (HTM) Deposition:
-
Prepare an HTM solution by dissolving the synthesized phenoxazine-based HTM (from Protocol 1) in chlorobenzene (e.g., 80 mg/mL).
-
Add common additives such as 4-tert-butylpyridine (tBP) and lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) to improve conductivity and device performance.
-
Spin-coat the HTM solution onto the perovskite layer at 4000 rpm for 20 seconds.
-
-
Metal Electrode Deposition:
-
Define the device area using a shadow mask.
-
Deposit an 80-100 nm thick layer of gold (Au) or silver (Ag) by thermal evaporation under high vacuum (<10⁻⁶ Torr) to form the back contact.
-
-
Characterization:
-
Measure the current density-voltage (J-V) characteristics under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator.
-
Determine the key photovoltaic parameters: Power Conversion Efficiency (PCE), Open-Circuit Voltage (VOC), Short-Circuit Current Density (JSC), and Fill Factor (FF).
-
Measure the External Quantum Efficiency (EQE) spectrum.
-
Performance Data Summary
| Material Type | VOC (V) | JSC (mA/cm²) | FF (%) | PCE (%) | Reference |
| Phenoxazine-based HTM | > 1.10 | > 23.0 | > 75 | > 19.0 | [11] |
| Spiro-OMeTAD (control) | ~ 1.12 | ~ 23.5 | ~ 78 | ~ 20.5 | [10] |
| Advanced POZ-HTM | > 1.15 | > 24.0 | > 76 | > 21.0 | [10] |
| Note: Performance is highly dependent on the specific perovskite composition and device architecture. |
Application in Thermally Activated Delayed Fluorescence (TADF) OLEDs
Phenoxazine-based donor-acceptor molecules are at the forefront of TADF emitter research.[9][12] They enable the harvesting of both singlet and triplet excitons, leading to internal quantum efficiencies approaching 100% without the need for expensive heavy metals like iridium or platinum.[12]
Protocol 4: Fabrication of a Vacuum-Deposited Multi-Layer OLED
This protocol outlines the fabrication of an OLED using the TADF emitter synthesized in Protocol 2 as a dopant in a host material.
Caption: Multi-layer architecture of a typical TADF-OLED.
Step-by-Step Methodology:
-
Substrate Preparation:
-
Clean patterned ITO glass substrates as described in Protocol 3.
-
-
Layer Deposition by Thermal Evaporation:
-
Place the cleaned ITO substrates into a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr).
-
Sequentially deposit the organic layers and the cathode without breaking vacuum. The deposition rate and thickness of each layer should be monitored using a quartz crystal microbalance.
-
Hole Injection Layer (HIL): Deposit ~10 nm of a material like TAPC.
-
Hole Transport Layer (HTL): Deposit ~40 nm of a material like NPB.
-
Emissive Layer (EML): Co-evaporate the host material (e.g., CBP or mCP) and the synthesized phenoxazine-based TADF emitter (from Protocol 2) at a specific doping concentration (e.g., 6-15 wt%). The typical thickness is ~20 nm.
-
Scientist's Note: The doping concentration is a critical parameter that must be optimized to balance charge transport and prevent efficiency losses from aggregation-caused quenching.
-
-
Electron Transport Layer (ETL): Deposit ~30 nm of a material like TPBi.
-
Electron Injection Layer (EIL): Deposit a thin layer (~1 nm) of Lithium Fluoride (LiF) to facilitate electron injection.
-
Cathode: Deposit ~100 nm of Aluminum (Al).
-
-
Encapsulation and Characterization:
-
Encapsulate the completed device using a glass lid and UV-cured epoxy inside a glovebox to prevent degradation from atmospheric moisture and oxygen.
-
Measure the electroluminescence (EL) spectrum, current density-voltage-luminance (J-V-L) characteristics, and External Quantum Efficiency (EQE) using a calibrated spectroradiometer and source meter.
-
Evaluate the device lifetime (e.g., LT₅₀, the time for the initial luminance to drop by 50%).
-
Performance Data Summary for Phenoxazine-based TADF Emitters
| Emission Color | Peak EL (nm) | Max EQE (%) | Power Eff. (lm/W) | Reference |
| Green | ~500-530 | > 25 | > 90 | [13][14] |
| Sky Blue | ~470-490 | > 20 | > 40 | [9] |
| Pure Red | ~620-640 | > 20 | > 50 | [15] |
| Note: Performance depends heavily on the specific molecular design, host material, and device architecture. |
Conclusion
This compound is far more than a simple chemical; it is an enabling platform for the creation of a diverse range of high-performance materials. The protocols and data presented herein demonstrate its pivotal role as a starting point for synthesizing sophisticated hole-transporting materials and TADF emitters. By leveraging established cross-coupling chemistries, researchers can readily modify its structure to fine-tune properties for next-generation organic electronic devices, from highly efficient solar cells to vibrant, metal-free OLED displays. The continued exploration of new derivatives based on this versatile building block promises to further advance the field of organic electronics.
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Al-Sharji, H., et al. (n.d.). Recent Progress in Phenoxazine-Based Thermally Activated Delayed Fluorescent Compounds and Their Full-Color Organic Light-Emitting Diodes. Sultan Qaboos University House of Expertise. Available at: [Link]
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Recent Progress in Phenoxazine-Based Thermally Activated Delayed Fluorescent Compounds and Their Full-Color Organic Light-Emitting Diodes. (2024). PubMed. Available at: [Link]
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Synthesis of phenoxazine dye 8 and its silicon analogue 10 through... (n.d.). ResearchGate. Available at: [Link]
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-
π‐Extended Phenoxazine‐Based Asymmetric MR‐TADF Emitters for Narrow Emission Band Green OLEDs with a Power Efficiency of 150 lm W, an EQE of 27%, and an LT95 of Over 3000 h at 1000 cdm. (n.d.). ResearchGate. Available at: [Link]
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Application Notes & Protocols: 10-(4-Bromophenyl)-10H-phenoxazine as a Versatile Precursor for Advanced Host Materials in Organic Electronics
Introduction: The Strategic Importance of the Phenoxazine Core and the Role of the 10-(4-Bromophenyl)-10H-phenoxazine Precursor
In the rapidly advancing field of organic light-emitting diodes (OLEDs), the design of high-performance host materials is paramount to achieving high efficiency, stability, and desired emission characteristics. The host material, which constitutes the matrix for the emissive dopant in the light-emitting layer, plays a critical role in charge transport, exciton formation, and energy transfer. An ideal host should possess a high triplet energy to confine the excitons on the guest emitter, balanced charge carrier mobility for a wide recombination zone, and excellent thermal and morphological stability.
Phenoxazine-based compounds have emerged as a promising class of materials for these applications. The phenoxazine moiety, a tricyclic heteroaromatic structure, is an excellent electron donor with a rigid, non-planar "butterfly" conformation. This inherent structure provides several advantages: it helps to suppress intermolecular π-π stacking, which can lead to aggregation-caused quenching, and it allows for the straightforward introduction of various functional groups at the N-10 position and on the phenyl rings to precisely tune the material's electronic and physical properties.
This guide focuses on a key building block for the synthesis of such advanced host materials: This compound . The strategic placement of a bromine atom on the N-phenyl substituent provides a reactive handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig reactions. This allows for the facile introduction of a wide range of electron-withdrawing or other functional groups, enabling the creation of a diverse library of host materials with tailored properties. This document will provide a comprehensive overview of the synthesis of this precursor, its derivatization into a high-performance host material, and a detailed protocol for the fabrication of an OLED device.
PART 1: Synthesis of the Precursor: this compound
The synthesis of this compound is typically achieved through a palladium-catalyzed Buchwald-Hartwig amination, a powerful C-N cross-coupling reaction. This method offers high yields and good functional group tolerance.
Protocol 1: Synthesis of this compound
Reaction Scheme:
Materials:
-
Phenoxazine (2 mmol)
-
1,4-Dibromobenzene (2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.03 g)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃) (4 mL)
-
Sodium tert-butoxide (NaOt-Bu) (0.19 g)
-
Anhydrous Toluene (15 mL)
-
Nitrogen gas (for inert atmosphere)
Procedure:
-
To a dry three-neck flask, add phenoxazine (0.37 g, 2 mmol), 1,4-dibromobenzene (0.47 g, 2 mmol), Pd(OAc)₂ (0.03 g), and NaOt-Bu (0.19 g).
-
Add 15 mL of anhydrous toluene to the flask.
-
Place the flask under a nitrogen atmosphere using a Schlenk line and stir the mixture for five minutes.
-
Using a syringe, add 4 mL of P(t-Bu)₃ to the reaction mixture.
-
Heat the mixture to 110 °C and stir for 24 hours under a nitrogen atmosphere.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
PART 2: Derivatization of the Precursor into a Host Material
The bromo-substituent on the precursor is the key to its utility. It allows for the introduction of various functionalities to fine-tune the material's properties. A prime example is the introduction of a boron-containing acceptor group via a Suzuki coupling reaction to create a molecule with a distinct donor-acceptor architecture. This design strategy is effective in separating the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is beneficial for achieving thermally activated delayed fluorescence (TADF).
Protocol 2: Synthesis of 10-(4-(10H-phenoxaboryl)phenyl)-10H-phenoxazine
This protocol describes the synthesis of a host material where a phenoxaborin unit is coupled to the precursor.
Reaction Scheme:
Materials:
-
This compound (from Protocol 1)
-
Bis(pinacolato)diboron
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
2,2'-Oxybis(phenol)
-
Hydrochloric acid (HCl)
-
Nitrogen gas
Procedure:
-
Synthesis of the Boronic Ester Intermediate:
-
In a nitrogen-purged flask, dissolve this compound, bis(pinacolato)diboron, and potassium acetate in anhydrous 1,4-dioxane.
-
Add PdCl₂(dppf) as the catalyst.
-
Heat the mixture under reflux for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture, filter it, and remove the solvent under reduced pressure.
-
Purify the crude boronic ester intermediate by column chromatography.
-
-
Synthesis of the Final Host Material:
-
Dissolve the purified boronic ester intermediate and 2,2'-oxybis(phenol) in a suitable solvent.
-
Perform an acidic workup (e.g., with aqueous HCl) to facilitate the cyclization and formation of the phenoxaborin ring.
-
Extract the product with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent.
-
Purify the final product, 10-(4-(10H-phenoxaboryl)phenyl)-10H-phenoxazine, by recrystallization or column chromatography.
-
Confirm the structure and purity using NMR and mass spectrometry.
-
PART 3: Properties and Performance of the Derived Host Material
The synthesized host material, 10-(4-(10H-phenoxaboryl)phenyl)-10H-phenoxazine, exhibits promising properties for application in OLEDs. The combination of the electron-donating phenoxazine and the electron-accepting phenoxaborin moieties leads to a material with a high triplet energy and good thermal stability.
Table 1: Photophysical and Thermal Properties of 10-(4-(10H-phenoxaboryl)phenyl)-10H-phenoxazine
| Property | Value |
| Photoluminescence (PL) Peak | ~480 nm (in solution) |
| Triplet Energy (ET) | > 2.7 eV |
| HOMO Energy Level | ~ -5.6 eV |
| LUMO Energy Level | ~ -2.4 eV |
| Glass Transition Temp. (Tg) | > 100 °C |
Note: These are representative values and can vary based on the specific measurement conditions and device architecture.
PART 4: Experimental Workflow and Device Fabrication
The following section details a standard protocol for fabricating a phosphorescent OLED (PhOLED) using a host material derived from this compound.
Workflow for Host Material Synthesis and Device Fabrication
Caption: Workflow from precursor to device testing.
Protocol 3: Fabrication of a Phosphorescent OLED
This protocol describes the fabrication of a multilayer OLED using thermal evaporation.
Device Structure:
ITO / PEDOT:PSS (40 nm) / TAPC (20 nm) / Host:Dopant (x wt%, 20 nm) / TPBi (40 nm) / LiF (1 nm) / Al (100 nm)
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC)
-
10-(4-(10H-phenoxaboryl)phenyl)-10H-phenoxazine (Host)
-
A suitable phosphorescent dopant (e.g., Ir(ppy)₃ for green emission)
-
2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi)
-
Lithium fluoride (LiF)
-
Aluminum (Al)
-
Deionized water
-
Isopropyl alcohol
-
Acetone
Procedure:
-
Substrate Cleaning:
-
Sequentially clean the ITO substrates in ultrasonic baths of deionized water, acetone, and isopropyl alcohol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 10 minutes to improve the work function of the ITO.
-
-
Hole Injection Layer (HIL) Deposition:
-
Spin-coat the PEDOT:PSS solution onto the ITO substrate at 3000 rpm for 60 seconds.
-
Anneal the substrate at 120 °C for 15 minutes in a vacuum oven.
-
-
Deposition of Organic Layers and Cathode (in a high-vacuum thermal evaporator, <10⁻⁶ Torr):
-
Transfer the substrate to a thermal evaporation chamber.
-
Deposit a 20 nm layer of TAPC (hole transport layer, HTL) at a rate of 1-2 Å/s.
-
Co-evaporate the host material and the phosphorescent dopant to form a 20 nm emissive layer (EML). The doping concentration should be optimized (typically 5-10 wt%). The deposition rate should be around 2 Å/s.
-
Deposit a 40 nm layer of TPBi (electron transport layer, ETL) at a rate of 1-2 Å/s.
-
Deposit a 1 nm layer of LiF (electron injection layer, EIL) at a rate of 0.1-0.2 Å/s.
-
Deposit a 100 nm layer of Al (cathode) at a rate of 5-10 Å/s.
-
-
Encapsulation:
-
Transfer the completed device to a nitrogen-filled glovebox without exposure to air.
-
Encapsulate the device using a glass lid and UV-curable epoxy to protect the organic layers from moisture and oxygen.
-
-
Device Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.
-
Measure the electroluminescence (EL) spectrum and calculate the Commission Internationale de l'Éclairage (CIE) coordinates.
-
Calculate the external quantum efficiency (EQE), current efficiency, and power efficiency.
-
Molecular Design Strategy for Host Materials
Caption: Design strategies for host materials from the precursor.
Conclusion
This compound is a highly valuable and versatile precursor for the development of advanced host materials for OLEDs. Its synthesis is straightforward, and the presence of the bromo-functional group allows for a wide range of derivatizations through established cross-coupling methodologies. This enables the precise tuning of the electronic and physical properties of the resulting host materials, leading to improved device performance. The protocols and data presented in this guide provide a solid foundation for researchers and scientists working in the field of organic electronics to utilize this important building block in the design and fabrication of next-generation OLEDs.
References
- Kitamoto, Y., et al. (2017). Light blue and Green Thermally Activated Delayed Fluorescence from 10H-Phenoxaborin-Derivatives and Their Application to Organic Light-Emitting Diodes.
- Effects of Phenoxazine Chromophore on Optical, Electrochemical and Electrochromic Behaviors of Carbazole–Thiophene Deriv
- Buchwald–Hartwig amin
- Suzuki reaction - Wikipedia.
- Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. RSC Advances, 13(8), 5185-5221.
Application Notes and Protocols: The Role of 10-(4-Bromophenyl)-10H-phenoxazine in Crafting Advanced Electron Transport Layers
Introduction: The Phenoxazine Core as a Cornerstone for High-Performance Organic Electronics
In the landscape of organic light-emitting diodes (OLEDs), the design and selection of materials for each layer are paramount to achieving high efficiency, stability, and desired emission characteristics. The phenoxazine moiety has emerged as a privileged heterocyclic scaffold in materials science due to its unique electronic and structural properties.[1] Its rigid, butterfly-like conformation, coupled with the electron-rich nature of the nitrogen and oxygen heteroatoms, makes it an exceptional building block for a variety of optoelectronic applications, including as emitters, hosts, and charge transport materials.[1][2]
This guide focuses on 10-(4-Bromophenyl)-10H-phenoxazine (CAS: 71041-21-9) , a key derivative that serves not as a final, functional material itself, but as a critical and versatile precursor for the synthesis of bespoke materials for electron transport layers (ETLs) in OLEDs. The strategic placement of a bromine atom on the phenyl ring provides a reactive handle for well-established cross-coupling reactions, enabling the rational design of novel molecules with tailored electronic properties. This document provides researchers, chemists, and material scientists with the foundational knowledge and detailed protocols to leverage this important intermediate in the development of next-generation ETL materials.
Causality and Rationale: Why Phenoxazine Derivatives are Suited for Electron Transport
An efficient ETL must fulfill several critical functions within an OLED: it must facilitate the injection of electrons from the cathode, transport them efficiently to the emissive layer, and block the passage of holes from the emissive layer to the cathode.[3][4] The suitability of a material for an ETL is dictated by a combination of its electronic and physical properties. Phenoxazine-based structures, when appropriately functionalized, can be engineered to meet these demanding requirements.
The core principle behind modifying this compound is to attach electron-withdrawing groups. The electron-donating phenoxazine core helps in maintaining good charge mobility, while the appended groups lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level. A lower LUMO level is crucial for reducing the energy barrier for electron injection from common cathodes like aluminum (Al).
Table 1: Key Properties for an Effective Electron Transport Layer (ETL) Material
| Property | Desired Range/Characteristic | Rationale & Impact on Device Performance |
| LUMO Energy Level | -2.7 to -3.5 eV | A low LUMO level aligned with the cathode's work function minimizes the energy barrier for electron injection, leading to a lower turn-on voltage.[5] |
| Electron Mobility (μe) | > 10⁻⁶ cm²/Vs (higher is better) | High mobility ensures efficient transport of electrons to the emissive layer, enabling high current densities and brightness.[3] |
| HOMO Energy Level | Deep (< -6.0 eV) | A deep Highest Occupied Molecular Orbital (HOMO) level creates a large energy barrier for holes, effectively blocking them from leaking to the cathode and causing non-radiative recombination.[3] |
| Triplet Energy (E T) | High (> E T of the emitter) | A high triplet energy prevents the quenching of triplet excitons from the emissive layer, which is critical for the efficiency of phosphorescent and TADF OLEDs. |
| Glass Transition Temp. (Tg) | High (> 100 °C) | High thermal stability ensures morphological stability of the thin film during device operation, preventing degradation and enhancing device lifetime. |
| Film Morphology | Amorphous and pinhole-free | A stable, amorphous morphology prevents crystallization and ensures uniform charge transport across the device area. |
By strategically choosing the moieties to couple with the this compound precursor, researchers can fine-tune these properties to create a high-performance ETL material.
Synthetic Strategy: From Precursor to Functional Material
The bromine atom on this compound is a versatile anchor point for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination reactions. These methods are widely used in the synthesis of organic electronic materials due to their high efficiency and tolerance for a wide range of functional groups.
Below is a generalized, yet detailed, protocol for the synthesis of a hypothetical ETL material, 10-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-10H-phenoxazine , where an electron-withdrawing triazine moiety is coupled to the phenoxazine precursor. The triazine group is known to lower LUMO levels and promote electron transport.
Protocol 1: Synthesis via Suzuki Coupling
Reaction: this compound + (4,6-diphenyl-1,3,5-triazin-2-yl)boronic acid → 10-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-10H-phenoxazine
Materials & Reagents:
-
This compound (1.0 eq)
-
(4,6-diphenyl-1,3,5-triazin-2-yl)boronic acid (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.05 eq)
-
Tricyclohexylphosphine [PCy₃] (0.1 eq)
-
Potassium phosphate (K₃PO₄) (3.0 eq)
-
Anhydrous Toluene and Water (e.g., 10:1 mixture)
-
Nitrogen or Argon gas supply
-
Standard Schlenk line and glassware
Procedure:
-
Vessel Preparation: To a dry Schlenk flask, add this compound, (4,6-diphenyl-1,3,5-triazin-2-yl)boronic acid, and K₃PO₄.
-
Catalyst Addition: In a separate vial, quickly weigh and add the Pd(OAc)₂ and PCy₃. Add this mixture to the Schlenk flask.
-
Causality Insight: The phosphine ligand stabilizes the palladium catalyst and facilitates the catalytic cycle. PCy₃ is a bulky, electron-rich ligand often effective in Suzuki couplings.
-
-
Solvent and Degassing: Add the toluene/water solvent mixture to the flask. Subject the mixture to three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Reaction: Backfill the flask with nitrogen or argon and heat the reaction mixture to reflux (typically around 110 °C) with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with dichloromethane (DCM) and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product should be purified by column chromatography on silica gel. A gradient elution system (e.g., hexane/DCM) is typically effective.
-
Trustworthiness Check: The purity of the final compound is critical for device performance. Impurities can act as charge traps or quenching sites.
-
-
Final Purification for Device Fabrication: For use in OLEDs, the material must be of very high purity (>99.5%). This is typically achieved by temperature-gradient sublimation under high vacuum. This process removes residual solvent and any non-volatile impurities.
Caption: Typical multilayer OLED device structure incorporating the phenoxazine-based ETL.
Validation and Performance Metrics
After fabrication, the device must be characterized to validate the performance of the new ETL material.
Key Characterization Techniques:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a photometer. This provides information on the turn-on voltage, driving voltage, and brightness.
-
Electroluminescence (EL) Spectrum: Measured with a spectrometer to determine the color coordinates (CIE) and purity of the emitted light.
-
External Quantum Efficiency (EQE) and Power Efficiency: Calculated from the J-V-L data and the EL spectrum. These are the primary metrics for device efficiency.
Table 2: Expected Performance of an OLED with a Well-Designed Phenoxazine-Based ETL
| Metric | Target Value | Significance |
| Turn-on Voltage | < 3.5 V | Indicates efficient electron injection from the cathode to the ETL. |
| Current Efficiency | > 40 cd/A (for green PhOLED) | Reflects the balance of charge carriers and efficient recombination in the EML. |
| Power Efficiency | > 35 lm/W (for green PhOLED) | A measure of the overall energy efficiency of the device. |
| External Quantum Efficiency (EQE) | > 15% (for green PhOLED) | The ratio of photons emitted to electrons injected, a fundamental measure of device efficiency. |
Conclusion
This compound stands as a pivotal starting material for the synthesis of advanced functional molecules for organic electronics. Its utility as a precursor for electron transport materials is rooted in the ability to readily functionalize its structure through robust cross-coupling chemistry. By attaching electron-deficient moieties, researchers can systematically tune the LUMO energy levels and other critical properties to engineer high-performance ETLs. The protocols and principles outlined in this guide provide a comprehensive framework for the rational design, synthesis, and implementation of novel phenoxazine-based materials, paving the way for more efficient and stable OLED devices.
References
-
Sadhu, C., & Mitra, A. K. (2023). Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. Molecular Diversity. [Link]
-
Grybauskaite-Kaminskiene, G., et al. (2021). Synthesis and application of new carbazole- and phenoxazine-based compounds for organic light emitting diodes. Kaunas University of Technology. [Link]
-
Nagar, M. R., et al. (2022). Solution-processable phenothiazine and phenoxazine substituted fluorene cored nanotextured hole transporting materials for achieving high-efficiency OLEDs. Journal of Materials Chemistry C. [Link]
-
Jankauskas, V., et al. (2012). Phenoxazines having various electron acceptor or donor fragments as new host materials for green phosphorescent OLEDs. LSMU. [Link]
-
Kim, J. H., et al. (2011). Highly Efficient New Hole Injection Materials for OLEDs Based on Dimeric Phenothiazine and Phenoxazine Derivatives. The Journal of Physical Chemistry C. [Link]
-
Guo, K., et al. (2016). Stable Green Phosphorescence Organic Light-Emitting Diodes with Low Efficiency Roll-off using a Novel Bipolar Thermally Activated Delayed Fluorescence Material as Host. ResearchGate. [Link]
-
Al-Attar, H. A., et al. (2016). High-current stressing of organic light-emitting diodes with different electron-transport materials. ResearchGate. [Link]
-
Lee, J., et al. (2015). Structures of the OLEDs in this study. (a) The structure of Device A... ResearchGate. [Link]
-
Barah, D., et al. (2021). Device structures of reference OLEDs (Device A) and designed co-host OLEDs (Device B). ResearchGate. [Link]
-
Sasaki, T., et al. (2021). Characteristics of OLEDs with different EIL/ETL combinations. ResearchGate. [Link]
-
Malytskyi, V., et al. (2021). Modulating the Favored Emissive State of Functionalized Phenoxazines in Both Solution and the Solid State. AIR Unimi. [Link]
-
Noctiluca. (n.d.). Electron Transport Layer Materials | ETL for OLED. Noctiluca. [Link]
-
Kim, D. H., et al. (2023). Controlling the interfacial dipole via functionalization of quinoxaline-based small molecules for electron transport layers in solution-processed OLEDs. Dyes and Pigments. [Link]
-
Liu, Y., et al. (2023). Device structure and performance of OLEDs a Architectures of the devices. ResearchGate. [Link]
-
Vaidya, J. R., et al. (n.d.). Typical electron transporting materials for OLED devices. ResearchGate. [Link]
-
Unspecified. (n.d.). Electron Transport Materials for Organic Light-Emitting Diodes. Semantic Scholar. [Link]
-
Gandeepan, P., et al. (2021). Hole-transporting materials for organic light-emitting diodes: an overview. Journal of Materials Chemistry C. [Link]
-
Malytskyi, V., et al. (2021). Modulating the Favored Emissive State of Functionalized Phenoxazines in Both Solution and the Solid State. ResearchGate. [Link]
-
Unspecified. (n.d.). Functionalized tetraazapentacenes as electron-transport materials for multi-layer OLEDs. HEiKA. [Link]
-
Singh, A., et al. (2019). High electron mobility triazine for lower driving voltage and higher efficiency organic light emitting devices. ResearchGate. [Link]
-
Unspecified. (2011). Highly Efficient New Hole Injection Materials for OLEDs Based on Dimeric Phenothiazine and Phenoxazine Derivatives. Semantic Scholar. [Link]
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Application Notes and Protocols: Suzuki-Miyaura Coupling with 10-(4-Bromophenyl)-10H-phenoxazine
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Introduction: The Significance of Phenoxazine Scaffolds and the Power of C-C Bond Formation
Phenoxazine derivatives are a highly significant class of heterocyclic compounds, garnering substantial interest across medicinal chemistry and materials science.[1][2][3][4] Their unique tricyclic structure imparts valuable photophysical and pharmacological properties.[5] In drug discovery, the phenoxazine core is a key pharmacophore in molecules with a wide spectrum of biological activities, including anticancer, antiviral, antimalarial, and anti-inflammatory properties.[2][3][4] Notably, the well-known anticancer agent Actinomycin D features a phenoxazine moiety, highlighting the therapeutic potential of this scaffold.[2][3] In materials science, their inherent fluorescence and electrochemical properties make them ideal candidates for organic light-emitting diodes (OLEDs), fluorescent probes, and photoredox catalysts.[1][2][3][6]
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon (C-C) bonds in modern organic synthesis.[7][8][9] Its development, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of biaryls, styrenes, and polyolefins.[7][10] The reaction's mild conditions, tolerance of a wide array of functional groups, and the commercial availability and stability of its reagents contribute to its widespread use in both academic and industrial settings.[11][12][13]
This guide provides a comprehensive overview of the application of the Suzuki-Miyaura coupling to synthesize novel 10-aryl-10H-phenoxazine derivatives, using 10-(4-Bromophenyl)-10H-phenoxazine as a key building block. We will delve into the mechanistic underpinnings of the reaction, provide detailed experimental protocols, and offer insights into optimization and troubleshooting, empowering researchers to leverage this powerful transformation in their own work.
The Mechanism of the Suzuki-Miyaura Coupling: A Palladium-Catalyzed Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[8][9][14] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.[8][14]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (in this case, this compound) to a Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, resulting in the formation of a Pd(II) species.[7][14] Electron-rich ligands on the palladium center can promote this step, particularly for less reactive aryl chlorides.[7]
-
Transmetalation: This is a crucial step where the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex.[10] The presence of a base is essential for this step.[15] The base activates the organoboron compound, making it more nucleophilic and facilitating the ligand exchange on the palladium center.[15][16][17]
-
Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple, forming the new C-C bond of the biaryl product.[14] This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[7] Bulky ligands can promote this step.[7]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization of specific parameters may be necessary for different coupling partners.
Materials and Reagents
-
This compound (Substrate)[18]
-
Arylboronic acid (Coupling partner)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Equipment
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Glassware for column chromatography
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).[8] Then, add the palladium catalyst (0.01-0.05 equiv.).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (monitor by TLC).[8][9]
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[8] Concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 10-aryl-10H-phenoxazine derivative.
Key Reaction Parameters and Optimization
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of several key parameters. Machine learning has even been employed to optimize conditions for high-yield reactions across a broad range of substrates.[19]
| Parameter | Common Choices | Rationale and Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | The choice of catalyst and ligand is critical. Electron-rich and bulky phosphine ligands can enhance the reactivity of the catalyst, especially for challenging substrates like heteroaryl chlorides.[7][11][20] Palladacycles are also highly active and stable catalysts.[14] |
| Ligand | PPh₃, P(t-Bu)₃, SPhos, XPhos | Ligands stabilize the palladium catalyst and modulate its reactivity. Bulky, electron-donating ligands often improve reaction rates and yields.[7] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ | The base is crucial for activating the boronic acid.[16][17] The strength and solubility of the base can significantly impact the reaction outcome.[21] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, THF | A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents.[8][22] |
| Temperature | Room Temperature to 110 °C | The optimal temperature depends on the reactivity of the substrates and the catalyst system. Higher temperatures can sometimes lead to decomposition. |
Troubleshooting Common Issues
Despite its robustness, challenges can arise in Suzuki-Miyaura couplings. Here are some common problems and potential solutions:
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the catalyst is not degraded. Use a fresh batch or a more robust pre-catalyst. Degas the reaction mixture thoroughly to prevent catalyst oxidation.[7]
-
Poor Solubility: If substrates are not soluble in the chosen solvent system, try alternative solvents or solvent mixtures.[23]
-
Ineffective Base: The chosen base may not be strong enough or sufficiently soluble. Consider a stronger or more soluble base. Grinding the base to a fine powder can also improve reproducibility.[24]
-
-
Side Reactions:
-
Homocoupling: The coupling of two boronic acid molecules can occur, especially in the presence of oxygen.[7] Thorough degassing is crucial to minimize this side reaction.
-
Protodeborylation: The boronic acid can be replaced by a hydrogen atom from the solvent or trace water. Using anhydrous solvents (when appropriate) and carefully dried reagents can mitigate this issue.
-
Hydrolysis of Functional Groups: For substrates with base-sensitive groups like esters, a milder base such as KF may be used.[15][23]
-
Sources
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- 2. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
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- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. thieme-connect.com [thieme-connect.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. calpaclab.com [calpaclab.com]
- 19. chemistryviews.org [chemistryviews.org]
- 20. semanticscholar.org [semanticscholar.org]
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- 22. catalysis-consulting.com [catalysis-consulting.com]
- 23. researchgate.net [researchgate.net]
- 24. reddit.com [reddit.com]
Application Notes & Protocols: Strategic Functionalization of the Bromine Atom in 10-(4-Bromophenyl)-10H-phenoxazine
Introduction: Unlocking the Potential of the Phenoxazine Core
The 10H-phenoxazine scaffold is a privileged heterocyclic motif integral to the development of advanced materials and therapeutics. Its unique, non-planar, butterfly-like conformation and electron-rich nature bestow remarkable photophysical and electronic properties, making its derivatives highly sought after in fields such as organic light-emitting diodes (OLEDs), dye-sensitized solar cells, and medicinal chemistry.[1][2][3] The strategic introduction of functional diversity to this core is paramount for fine-tuning its properties and unlocking novel applications.
This guide provides a comprehensive overview and detailed experimental protocols for the functionalization of the bromine atom in 10-(4-Bromophenyl)-10H-phenoxazine. This key intermediate serves as a versatile building block, where the C-Br bond acts as a linchpin for a variety of powerful palladium-catalyzed cross-coupling reactions. By leveraging methodologies such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and cyanation reactions, researchers can readily introduce a diverse array of substituents, thereby modulating the electronic and steric properties of the final compounds.
The protocols outlined herein are designed for researchers, scientists, and drug development professionals, providing not only step-by-step instructions but also the underlying scientific rationale for the selection of catalysts, ligands, bases, and reaction conditions.
Core Concept: The Versatility of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[4][5][6][7] The general catalytic cycle for these transformations, as depicted below, typically involves three key steps: oxidative addition, transmetalation (or related steps for C-N and C-H bond formation), and reductive elimination.
Figure 1: Generalized Palladium Catalytic Cycle.
The choice of ligand (L) is critical, as it influences the stability and reactivity of the palladium catalyst throughout the cycle. For electron-rich substrates like this compound, ligands that are both bulky and electron-donating are often required to promote the initial oxidative addition step and facilitate the final reductive elimination.
Experimental Protocols
The following protocols are designed as robust starting points for the functionalization of this compound. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures. Given the electron-rich nature of the phenoxazine moiety, which can slow the oxidative addition step, the use of a highly active catalyst system is recommended.
Reaction Scheme:
Figure 2: Suzuki-Miyaura Coupling Reaction Scheme.
Protocol:
-
Reagent Preparation: In a dry Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (2-5 mol%) or a pre-catalyst system like Pd₂(dba)₃ (1-2.5 mol%) with a ligand such as SPhos or XPhos (2-5 mol%).
-
Solvent and Degassing: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v) or 1,4-dioxane and water. Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Reaction: Heat the mixture to 80-110 °C under an inert atmosphere and monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality Behind Choices:
-
Base: An aqueous base is crucial for the activation of the boronic acid, facilitating the transmetalation step.[8] K₃PO₄ is often a good choice for sensitive substrates.
-
Ligand: For the electron-rich phenoxazine substrate, bulky, electron-donating phosphine ligands like SPhos or XPhos can accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps.[9]
-
Solvent: The biphasic solvent system ensures that both the organic-soluble reactants and the inorganic base can interact effectively.
Buchwald-Hartwig Amination: C-N Bond Formation
This reaction is a cornerstone for the synthesis of arylamines, which are prevalent in pharmaceuticals and organic electronic materials.[10][11][12] The choice of ligand is highly dependent on the nature of the amine coupling partner.
Reaction Scheme:
Figure 3: Buchwald-Hartwig Amination Reaction Scheme.
Protocol:
-
Reagent Preparation: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired primary or secondary amine (1.1-1.3 equiv.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.2-1.5 equiv.).
-
Catalyst Addition: Add the palladium source, such as Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2 mol%), and a suitable ligand. For primary amines, BrettPhos is often effective, while for secondary amines, RuPhos can be a good choice.[13]
-
Solvent and Degassing: Add an anhydrous, aprotic solvent like toluene or 1,4-dioxane. Degas the mixture thoroughly.
-
Reaction: Heat the reaction to 80-110 °C under an inert atmosphere until the starting material is consumed.
-
Work-up and Purification: Cool the reaction, quench with a saturated aqueous solution of NH₄Cl, and extract with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate. Purify by column chromatography.
Causality Behind Choices:
-
Base: A strong, sterically hindered base like NaOtBu is required to deprotonate the amine without competing as a nucleophile.[14]
-
Ligand Selection: The choice of a bulky biarylphosphine ligand is critical. These ligands promote the formation of a monoligated palladium species, which is highly active in the catalytic cycle. The specific ligand choice can be tailored to the steric and electronic properties of the amine coupling partner.[1]
Sonogashira Coupling: C-C Triple Bond Formation
The Sonogashira coupling provides a direct route to arylalkynes, which are valuable intermediates for further transformations and are found in various functional materials.[3][15][16]
Reaction Scheme:
Figure 4: Sonogashira Coupling Reaction Scheme.
Protocol:
-
Reagent and Catalyst Setup: In a Schlenk flask, dissolve this compound (1.0 equiv.) and the terminal alkyne (1.2-1.5 equiv.) in a suitable solvent such as THF or DMF.
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₂Cl₂ (2-5 mol%), and the copper(I) co-catalyst, typically CuI (1-5 mol%).
-
Base and Degassing: Add an amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), which also acts as a solvent in some cases. Degas the mixture thoroughly.
-
Reaction: Stir the reaction at room temperature to 60 °C under an inert atmosphere. The reaction is often rapid.
-
Work-up and Purification: Once the reaction is complete, filter the mixture through a pad of Celite to remove the precipitated amine salt and catalyst residues. Concentrate the filtrate and purify the residue by column chromatography.
Causality Behind Choices:
-
Copper(I) Co-catalyst: The copper(I) salt is believed to form a copper(I) acetylide in situ, which then undergoes transmetalation with the palladium(II) complex.[17] This dual-catalyst system allows the reaction to proceed under mild conditions.[3]
-
Amine Base: The amine base is essential for deprotonating the terminal alkyne and for neutralizing the HBr formed during the reaction.
Palladium-Catalyzed Cyanation: Introduction of a Nitrile Group
The nitrile functional group is a versatile synthetic handle and is present in numerous pharmaceuticals.[18] Palladium-catalyzed cyanation offers a reliable method for its introduction, avoiding the harsh conditions of traditional methods like the Sandmeyer reaction.
Reaction Scheme:
Figure 5: Palladium-Catalyzed Cyanation Reaction Scheme.
Protocol:
-
Reagent Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), a cyanide source such as zinc cyanide (Zn(CN)₂) (0.6-0.8 equiv.) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) (0.5 equiv.), and the palladium catalyst system, for example, Pd₂(dba)₃ (1-3 mol%) and a ligand like dppf (2-6 mol%).
-
Solvent Addition: Add a dry, polar aprotic solvent such as DMF or DMAc.
-
Reaction: Heat the mixture to 100-140 °C under an inert atmosphere.
-
Work-up and Purification: After cooling, carefully quench the reaction with an aqueous solution of sodium bicarbonate or ammonia. Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography.
Causality Behind Choices:
-
Cyanide Source: Zn(CN)₂ and K₄[Fe(CN)₆] are often preferred over more toxic alkali metal cyanides due to their lower toxicity and slower release of cyanide ions, which can help prevent catalyst poisoning.[19][20]
-
Ligand: Bidentate phosphine ligands like dppf are effective in stabilizing the palladium catalyst and promoting the reductive elimination step to form the C-CN bond.
Data Summary and Troubleshooting
| Reaction Type | Key Reagents | Typical Conditions | Common Side Reactions/Issues | Troubleshooting Tips |
| Suzuki-Miyaura | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Toluene/H₂O, 80-110 °C | Protodeboronation of boronic acid, Homocoupling | Use a stronger base (K₃PO₄), ensure thorough degassing, use a more active ligand (e.g., SPhos). |
| Buchwald-Hartwig | Amine, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BrettPhos), Base (e.g., NaOtBu) | Toluene or Dioxane, 80-110 °C | Hydrodehalogenation, Low conversion with bulky amines | Screen different ligands, use a stronger base (LHMDS), ensure anhydrous conditions. |
| Sonogashira | Terminal alkyne, Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), CuI, Amine base | THF or DMF, RT-60 °C | Homocoupling of the alkyne (Glaser coupling) | Run the reaction under strictly anaerobic conditions, consider a copper-free protocol. |
| Cyanation | Cyanide source (e.g., Zn(CN)₂), Pd catalyst (e.g., Pd₂(dba)₃/dppf) | DMF or DMAc, 100-140 °C | Catalyst poisoning by excess cyanide, incomplete conversion | Use a less soluble cyanide source, ensure anhydrous conditions, use a robust ligand. |
Conclusion
The bromine atom on this compound provides a versatile handle for a wide range of palladium-catalyzed functionalization reactions. The protocols detailed in this guide for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and cyanation reactions serve as a robust foundation for the synthesis of a diverse library of novel phenoxazine derivatives. By carefully selecting the appropriate catalyst, ligand, base, and reaction conditions, researchers can effectively tailor the properties of the phenoxazine core for applications in materials science, drug discovery, and beyond.
References
-
Negishi, E.-i. The Negishi Coupling. SynArchive. [Link]
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LibreTexts. Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Wikipedia. Buchwald–Hartwig amination. Wikipedia. [Link]
-
Catalysis Consulting. Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. [Link]
-
Organic Synthesis. Buchwald-Hartwig Coupling. Organic-synthesis.org. [Link]
-
Schafer, A. G., et al. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 2013. [Link]
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Ullmann, F. Ullmann Coupling. SynArchive. [Link]
-
Common Organic Chemistry. Negishi Reaction (Palladium Catalyzed Coupling). commonorganicchemistry.com. [Link]
-
Wikipedia. Buchwald–Hartwig amination. Wikipedia. [Link]
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Wikipedia. Ullmann reaction. Wikipedia. [Link]
-
Chemical Insights. How to Wisely Design Conditions for Buchwald-Hartwig Couplings? YouTube. [Link]
-
Ghosh, S., et al. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. RSC Advances, 2023. [Link]
-
Grokipedia. Buchwald–Hartwig amination. Grokipedia. [Link]
-
Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. commonorganicchemistry.com. [Link]
-
The Royal Swedish Academy of Sciences. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
-
LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
-
Garg, N. K. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]
-
Wikipedia. Cross-coupling reaction. Wikipedia. [Link]
-
Wikipedia. Sonogashira coupling. Wikipedia. [Link]
-
Spokoyny, A. M., et al. Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. [Link]
-
Neetha, M., et al. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 2020. [Link]
-
Organic Chemistry Portal. Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal. [Link]
-
Stille, J. K. Stille Coupling. SynArchive. [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]
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Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
ResearchGate. Summary of Suzuki cross-coupling reactions of halogenated N-alkyl PTZ, POZ Cz, and QX couplers with commercial arylboronic acid precursors. ResearchGate. [Link]
-
Total Organic Chemistry. Sonogashira coupling. YouTube. [Link]
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The Synthesis of Phenoxazine Derivatives: A Detailed Application Guide for Researchers
Phenoxazine and its derivatives represent a cornerstone in medicinal chemistry and materials science. This privileged heterocyclic scaffold is integral to a wide array of applications, from pharmaceuticals and agrochemicals to organic light-emitting diodes (OLEDs) and photoredox catalysts.[1][2] The unique electronic properties of the phenoxazine ring system, stemming from its butterfly-like conformation and the interplay of the nitrogen and oxygen heteroatoms, have driven the continuous development of novel synthetic methodologies.[3]
This comprehensive guide provides an in-depth exploration of the primary experimental protocols for the synthesis of phenoxazine derivatives. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, offering field-proven insights into the selection of reagents and reaction conditions. It is designed to empower researchers, scientists, and drug development professionals with the knowledge to not only replicate these methods but also to rationally design and troubleshoot their own synthetic pathways.
I. Strategic Approaches to the Phenoxazine Core: An Overview
The construction of the phenoxazine tricycle can be broadly categorized into several key strategies, each with its own set of advantages and considerations. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The most prevalent and powerful of these strategies include:
-
The Ullmann Condensation: A classic copper-catalyzed cross-coupling reaction that forms the foundational C-O and C-N bonds of the phenoxazine ring.
-
The Buchwald-Hartwig Amination: A versatile palladium-catalyzed cross-coupling reaction, offering a milder and often more efficient alternative to the Ullmann condensation.
-
Oxidative Cyclization: A direct approach that involves the oxidation of substituted 2-aminophenols to form the phenoxazine core in a single, atom-economical step.
This guide will delve into the practical execution of each of these methodologies, providing detailed protocols, mechanistic insights, and comparative data to inform your synthetic planning.
II. The Ullmann Condensation: A Time-Honored Approach
The Ullmann condensation is a robust and widely used method for the synthesis of diaryl ethers and amines, making it a natural choice for the construction of the phenoxazine scaffold. The reaction typically involves the copper-catalyzed coupling of a 2-aminophenol with an ortho-halophenol derivative, or a sequential C-O and C-N bond formation.
Mechanistic Rationale
The precise mechanism of the Ullmann reaction has been the subject of much investigation, but a generally accepted pathway involves the following key steps[4]:
-
Formation of a Copper(I) Alkoxide or Amide: The reaction is initiated by the deprotonation of the phenol or amine by a base, followed by coordination to a Cu(I) salt.
-
Oxidative Addition: The aryl halide then undergoes oxidative addition to the copper center, forming a Cu(III) intermediate.
-
Reductive Elimination: The final step involves the reductive elimination of the desired C-O or C-N bond, regenerating the Cu(I) catalyst.
The choice of catalyst, base, and solvent is critical to the success of the Ullmann condensation, as these factors influence the reaction rate, yield, and substrate scope.
Detailed Experimental Protocol: Synthesis of N-Aryl Phenoxazines
This protocol outlines a general procedure for the synthesis of N-aryl phenoxazines via an intermolecular Ullmann condensation.
Materials:
-
Substituted 2-aminophenol (1.0 equiv)
-
Substituted o-chloroiodobenzene (1.2 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted 2-aminophenol, potassium phosphate, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add anhydrous 1,4-dioxane via syringe, followed by the substituted o-chloroiodobenzene.
-
Heat the reaction mixture to reflux (approximately 101 °C) and stir vigorously for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove insoluble inorganic salts.
-
Wash the filter cake with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Self-Validation and Trustworthiness:
-
Monitoring: The progress of the reaction should be carefully monitored to avoid the formation of side products due to prolonged heating.
-
Inert Atmosphere: Maintaining a strictly inert atmosphere is crucial to prevent the oxidation of the Cu(I) catalyst.
-
Purity of Reagents: The use of anhydrous solvent and dry reagents is essential for optimal results.
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| CuI | K₃PO₄ | 1,4-Dioxane | 101 | 24-48 | 60-85 | [5] |
| Cu₂O | Cs₂CO₃ | DMF | 120-140 | 12-24 | 55-80 | [2] |
| Cu(OAc)₂ | K₂CO₃ | Toluene | 110 | 24 | 65-90 | [2] |
Table 1: Comparison of Reaction Conditions for Ullmann Condensation.
III. The Buchwald-Hartwig Amination: A Modern and Versatile Approach
The Buchwald-Hartwig amination has emerged as a powerful and highly versatile method for the formation of C-N bonds, often providing superior yields and milder reaction conditions compared to the traditional Ullmann condensation.[6][7] This palladium-catalyzed cross-coupling reaction is particularly well-suited for the synthesis of a wide range of N-aryl phenoxazines with diverse substitution patterns.
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination is well-established and involves the following key steps[6]:
-
Oxidative Addition: A Pd(0) complex undergoes oxidative addition to the aryl halide, forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and a base facilitates its deprotonation to form a palladium amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the N-aryl product, which regenerates the Pd(0) catalyst.
The choice of palladium precursor, ligand, and base is paramount to the success of the reaction. Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps.
Detailed Experimental Protocol: Microwave-Assisted Synthesis
Microwave-assisted synthesis offers a significant acceleration of the Buchwald-Hartwig amination, often reducing reaction times from hours to minutes.[8]
Materials:
-
Substituted 2-aminophenol (1.0 equiv)
-
Aryl bromide (1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Toluene (anhydrous)
Procedure:
-
To a microwave reaction vial, add the substituted 2-aminophenol, aryl bromide, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Add anhydrous toluene to the vial and seal it with a cap.
-
Place the vial in the microwave reactor and irradiate at 120-150 °C for 10-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a short plug of silica gel.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel.
Self-Validation and Trustworthiness:
-
Ligand Selection: The choice of ligand is critical. For challenging substrates, more specialized ligands such as Buchwald's biarylphosphine ligands may be necessary.
-
Base Strength: The base plays a crucial role in the deprotonation of the amine. Strong, non-nucleophilic bases like Cs₂CO₃ or NaOtBu are commonly used.
-
Microwave Safety: Ensure that the microwave reactor is operated according to the manufacturer's safety guidelines.
| Pd Source | Ligand | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 120-150 (MW) | 10-30 min | 70-95 | [8] |
| Pd(OAc)₂ | SPhos | K₂CO₃ | t-BuOH | 100 | 12-24 h | 65-90 | [9] |
| (SIPr)Pd(methallyl)Cl | - | LHMDS | THF | 22 | 1-4 h | 80-98 | [10] |
Table 2: Comparison of Catalytic Systems for Buchwald-Hartwig Amination.
IV. Oxidative Cyclization: A Direct and Atom-Economical Route
Oxidative cyclization of 2-aminophenols provides a direct and atom-economical route to phenoxazine derivatives. This method avoids the need for pre-functionalized starting materials and often proceeds under mild conditions, making it an attractive strategy for green chemistry.[11]
Mechanistic Rationale
The mechanism of oxidative cyclization typically involves the formation of a phenoxyl radical intermediate, which then undergoes intramolecular cyclization. The specific pathway can vary depending on the oxidant and catalyst used. In many cases, a metal catalyst facilitates the oxidation of the 2-aminophenol and subsequent C-N bond formation.
Detailed Experimental Protocol: Eco-Friendly Synthesis of 2-Aminophenoxazinones
This protocol describes a green and efficient method for the synthesis of 2-aminophenoxazinones using a heterogeneous catalyst and molecular oxygen as the oxidant.[11]
Materials:
-
Substituted o-aminophenol (0.5 mmol)
-
Polyoxovanadate-based metal-organic framework (POM-MOF) catalyst (2.0 mol %)
-
Ethanol (4.0 mL)
-
Oxygen balloon
Procedure:
-
To a 10 mL Schlenk tube, add the substituted o-aminophenol and the POM-MOF catalyst.
-
Add ethanol to the tube and attach an oxygen balloon.
-
Stir the reaction mixture at 60 °C for 8 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the catalyst by centrifugation.
-
The supernatant can be concentrated, and the crude product purified by recrystallization from a suitable solvent system (e.g., dichloromethane/ethanol).
Self-Validation and Trustworthiness:
-
Catalyst Activity: The efficiency of the catalyst is crucial. Ensure the catalyst is properly prepared and handled.
-
Oxygen Atmosphere: A continuous supply of oxygen is necessary for the reaction to proceed efficiently.
-
Substrate Scope: The reaction is tolerant of various functional groups on the aminophenol starting material.
| Oxidant | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| O₂ | POM-MOF | Ethanol | 60 | 8 | >99 | [11] |
| Air/laccase | - | Aqueous buffer | Room Temp. | 24 | 70-90 | [12] |
| H₂O₂ | Horseradish peroxidase | Aqueous buffer | Room Temp. | 12 | 60-85 | [12] |
| TEMPO | - | Methanol | Room Temp. | 24 | High | [13] |
Table 3: Comparison of Oxidative Cyclization Methods.
V. Purification and Characterization
The purification of phenoxazine derivatives is typically achieved by column chromatography on silica gel, followed by recrystallization. Characterization of the final products is essential to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the molecule.[14][15][16][17]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition.[18]
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.
VI. Conclusion
The synthesis of phenoxazine derivatives is a dynamic and evolving field, with a range of powerful synthetic methodologies at the disposal of the modern chemist. This guide has provided a detailed overview of the most prominent of these methods: the Ullmann condensation, the Buchwald-Hartwig amination, and oxidative cyclization. By understanding the underlying mechanistic principles and the practical considerations for each protocol, researchers can confidently select and optimize the most appropriate synthetic route for their target molecules. The continued development of novel catalysts and reaction conditions promises to further expand the accessibility and utility of this important class of heterocyclic compounds.
VII. References
-
Method for synthesizing N-aryl-phenoxazine compounds. CN103819423A.
-
Facile synthesis of N-aryl phenothiazines and phenoxazines via Brønsted acid catalyzed CH amin. [Link]
-
Catalytic Ullmann‐Type N‐Arylation to Access Medicinally Important SuFEx‐able Pyrazolo[1,5‐a]Quinoxalinones. [Link]
-
The role of copper in the Ullmann reaction. Mapping Ignorance. [Link]
-
"N-Aryl Phenoxazines as Polymer Supported Photocatalysts" by Mary Kathryn Hall. [Link]
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Buchwald–Hartwig amination. Wikipedia. [Link]
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Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Molecules. [Link]
-
Facile synthesis of N-aryl phenothiazines and phenoxazines via Brønsted acid catalyzed C–H amination of arenes. Chemical Communications. [Link]
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Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. Journal of the Indian Chemical Society. [Link]
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Structure–Property Relationships for Tailoring Phenoxazines as Reducing Photoredox Catalysts. Journal of the American Chemical Society. [Link]
-
New Functionalized Phenoxazines and Phenothiazines. ACS Omega. [Link]
-
Phenoxazine Based Units- Synthesis, Photophysics and Electrochemistry. International Journal of Molecular Sciences. [Link]
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Eco-Friendly Synthesis of Aminophenoxazinones from Aminophenols Catalyzed by Polyoxovanadate-Based MOFs Using Molecular Oxygen. Inorganic Chemistry. [Link]
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Phenoxazine: A Privileged Scaffold for Radical-Trapping Antioxidants. The Journal of Organic Chemistry. [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Catalytic Oxidative Cyclocondensation of o ‐Aminophenols to 2‐Amino‐3 H ‐phenoxazin‐3‐ones. [Link]
-
Observed and calculated 1H- and 13C-NMR chemical shifts of substituted 5H-pyrido[3,2-a]- and 5H-pyrido[2,3-a]phenoxazin-5-ones and of some 3H-phenoxazin-3-one derivatives. [Link]
-
Ullmann Reaction. Organic Chemistry Portal. [Link]
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New synthetic approaches for the construction of 2-aminophenoxazinone architectures. [Link]
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Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. Chemical Society Reviews. [Link]
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New synthetic approaches for the construction of 2-aminophenoxazinone architectures. [Link]
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Structure–Property Relationships for Tailoring Phenoxazines as Reducing Photoredox Catalysts. Journal of the American Chemical Society. [Link]
-
C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. [Link]
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Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]
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Phenoxazine. PubChem. [Link]
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Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activi. [Link]
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A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry. [Link]
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Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. [Link]
-
Catalytic C-C, C-N, and C-O Ullmann-type coupling reactions. Angewandte Chemie International Edition. [Link]
-
TEMPO-initiated oxidation of 2-aminophenol to 2-aminophenoxazin-3-one. [Link]
-
(PDF) Phenoxazine polymers: Synthesis and structure. [Link]
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Application of Phenoxazines in Dye-Sensitized Solar Cells: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document serves as a detailed guide on the application of phenoxazine derivatives as sensitizers in dye-sensitized solar cells (DSSCs). It covers the fundamental principles, molecular design strategies, detailed experimental protocols for synthesis and device fabrication, and methods for characterization.
Introduction: The Role of Phenoxazine Dyes in DSSCs
Dye-sensitized solar cells (DSSCs) have garnered significant academic and industrial interest as a viable photovoltaic technology due to their cost-effectiveness, facile fabrication process, and respectable power conversion efficiencies (PCE)[1][2]. The sensitizing dye is the cornerstone of the DSSC, responsible for light harvesting and initiating the charge separation process[3][4]. Phenoxazine derivatives have emerged as a highly promising class of metal-free organic sensitizers for this purpose[5].
The advantages of using phenoxazine as a core structural motif include:
-
Strong Electron-Donating Nature: The phenoxazine moiety is an excellent electron donor, a crucial characteristic for the initial step of electron injection into the semiconductor's conduction band[5][6]. Its electron-rich nitrogen and oxygen atoms contribute to a high-lying Highest Occupied Molecular Orbital (HOMO), facilitating efficient charge transfer.
-
Structural Versatility and Tunability: The phenoxazine scaffold can be readily modified at several positions, allowing for precise tuning of the dye's photophysical and electrochemical properties[1][3]. This molecular engineering is key to optimizing light absorption, energy levels, and overall device performance.
-
Suppression of Molecular Aggregation: The distinct, non-planar "butterfly" conformation of the phenoxazine ring helps to inhibit the formation of dye aggregates on the semiconductor surface[1]. This is critical because aggregation can lead to quenching of the excited state and a decrease in electron injection efficiency.
Mechanism of Action and Molecular Design Principles
The typical architecture of a phenoxazine sensitizer follows a Donor-π Bridge-Acceptor (D-π-A) framework[6]. This design promotes an efficient intramolecular charge transfer (ICT) upon photoexcitation, which is fundamental to the operation of a DSSC[7].
-
Donor (D): The phenoxazine core serves as the primary electron donor.
-
π-Bridge (π): A conjugated spacer, often incorporating units like thiophene or furan, connects the donor and acceptor. This bridge helps to modulate the electronic properties and extend the absorption spectrum of the dye[3].
-
Acceptor (A): An electron-withdrawing group, most commonly a cyanoacrylic acid moiety, acts as the acceptor. This group also serves to anchor the dye molecule firmly onto the surface of the mesoporous semiconductor, typically titanium dioxide (TiO₂)[3].
The overall working principle of a phenoxazine-based DSSC is a regenerative cycle initiated by light absorption.
Diagram: Energy Levels and Electron Flow in a Phenoxazine-Based DSSC
Caption: Electron transfer processes in a DSSC sensitized by a phenoxazine dye.
Protocols for Synthesis, Fabrication, and Characterization
Protocol 1: Synthesis of a Representative D-π-A Phenoxazine Dye
This protocol outlines the synthesis of a typical phenoxazine dye featuring a thiophene π-bridge and a cyanoacrylic acid acceptor. The specific reaction conditions and purification methods may require optimization based on the exact target molecule.
Materials:
-
N-aryl or N-alkyl substituted phenoxazine
-
5-formylthiophene-2-boronic acid
-
2-cyanoacetic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvents (e.g., Toluene, DMF, Acetonitrile)
-
Piperidine
-
Standard glassware for organic synthesis
Procedure:
-
Suzuki Coupling (π-Bridge Attachment):
-
In a flame-dried Schlenk flask, combine the substituted phenoxazine (1.0 eq), 5-formylthiophene-2-boronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed solvent (e.g., a mixture of toluene and water).
-
Heat the reaction mixture under reflux for 12-24 hours, monitoring progress by TLC.
-
Upon completion, cool the mixture, perform an aqueous workup, and extract the product with an organic solvent (e.g., dichloromethane).
-
Purify the resulting aldehyde intermediate by column chromatography.
-
-
Knoevenagel Condensation (Acceptor Attachment):
-
Dissolve the purified aldehyde intermediate (1.0 eq) and 2-cyanoacetic acid (1.5 eq) in a suitable solvent like acetonitrile or chloroform.
-
Add a catalytic amount of piperidine.
-
Reflux the mixture for 4-8 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction, and collect the precipitated solid product by filtration.
-
Wash the solid with a non-polar solvent (e.g., hexane) to remove impurities.
-
The final dye can be further purified by recrystallization if necessary.
-
-
Characterization:
-
Confirm the structure and purity of the final dye using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Record UV-Vis absorption and fluorescence spectra in a suitable solvent (e.g., ethanol or THF) to determine its photophysical properties.
-
Protocol 2: Fabrication of a Phenoxazine-Based DSSC
Materials:
-
Fluorine-doped Tin Oxide (FTO) coated glass
-
TiO₂ paste (for transparent and scattering layers)
-
Synthesized phenoxazine dye
-
Solvent for dye solution (e.g., ethanol or acetonitrile/tert-butanol mixture)
-
Platinum-coated counter electrode
-
Iodide/triiodide (I⁻/I₃⁻) liquid electrolyte
-
Thermoplastic sealant (e.g., Surlyn)
Procedure:
-
Photoanode Preparation:
-
Clean the FTO glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Deposit a compact blocking layer of TiO₂ onto the FTO surface (e.g., by spin coating a TiCl₄ solution) and sinter at high temperature (~500 °C). This step helps prevent charge recombination[8].
-
Deposit a mesoporous transparent layer of TiO₂ paste onto the blocking layer using a technique like doctor-blading or screen printing.
-
(Optional) Deposit a scattering layer of larger TiO₂ particles on top of the transparent layer to enhance light harvesting.
-
Sinter the multi-layered TiO₂ film in a furnace using a specific temperature profile, typically ramping up to 500 °C, to ensure good particle necking and remove organic binders.
-
After cooling to ~80 °C, immerse the photoanode in the phenoxazine dye solution (typically 0.3-0.5 mM) and leave for 12-24 hours for dye adsorption[4].
-
Rinse the dye-sensitized photoanode with the same solvent used for the dye solution to remove non-adsorbed dye molecules.
-
-
DSSC Assembly:
-
Place a thermoplastic sealant frame around the active area of the photoanode.
-
Position the platinum-coated counter electrode on top of the photoanode.
-
Heat the assembly on a hot plate while applying gentle pressure to seal the cell.
-
Introduce the liquid electrolyte into the cell through a pre-drilled hole in the counter electrode via vacuum backfilling or capillary action[4].
-
Seal the filling hole with a small piece of sealant and a coverslip.
-
Diagram: DSSC Fabrication Workflow
Caption: Step-by-step workflow for the fabrication of a dye-sensitized solar cell.
Protocol 3: Characterization of DSSC Performance
Equipment:
-
Solar simulator (AM 1.5G, 100 mW/cm²)
-
Potentiostat/Source meter
-
Monochromator with a light source for IPCE
-
Electrochemical impedance spectrometer
Procedures:
-
Current Density-Voltage (J-V) Measurement:
-
Place the fabricated DSSC under the solar simulator.
-
Use a black mask with an aperture of a defined area to precisely illuminate the active area of the cell.
-
Sweep the voltage from negative to positive bias while recording the current density.
-
From the J-V curve, determine the key photovoltaic parameters:
-
Short-circuit current density (Jsc)
-
Open-circuit voltage (Voc)
-
Fill factor (FF)
-
Power conversion efficiency (PCE) using the formula: PCE (%) = (Jsc × Voc × FF) / P_in × 100, where P_in is the incident light power density.
-
-
-
Incident Photon-to-Current Conversion Efficiency (IPCE) Measurement:
-
Measure the short-circuit current generated by the cell at different wavelengths of monochromatic light.
-
Calculate the IPCE using the formula: IPCE (%) = (1240 × Jsc(λ)) / (λ × P_in(λ)) × 100, where λ is the wavelength and P_in(λ) is the incident power density at that wavelength.
-
The IPCE spectrum reveals the spectral range over which the dye effectively contributes to the photocurrent generation[2].
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
EIS is a powerful technique to investigate the internal charge transfer kinetics, including electron transport in the TiO₂ and charge recombination at the TiO₂/dye/electrolyte interface.
-
The measurement is typically performed at the Voc under illumination by applying a small AC perturbation over a range of frequencies.
-
Analysis of the resulting Nyquist plot can provide quantitative information on electron lifetimes and charge transfer resistances.
-
Comparative Performance Data
The performance of phenoxazine-based DSSCs is highly dependent on the specific molecular structure. The table below summarizes the photovoltaic parameters for a few representative phenoxazine dyes found in the literature to illustrate the effect of structural modifications.
| Dye Name/Ref. | Jsc (mA/cm²) | Voc (V) | FF | PCE (%) | Key Structural Feature |
| IB3 [9][10] | 14.1 | 0.73 | 0.68 | 7.0 | Two 2,4-dibutoxyphenyl units for recombination suppression. |
| IB4 [9] | - | - | - | 3.2 | Used in a solid-state DSSC configuration. |
| POZ-3 [7] | - | - | - | 7.8 | Appended 10-phenyl-10H-phenoxazine as an additional donor. |
| BPA [2] | - | - | - | 6.6 | Phenoxazine with a specific π-conjugated bridge. |
| BPCA [2] | - | - | - | 6.4 | Variation of the acceptor unit compared to BPA. |
| Dye Series [11] | - | - | - | 6.0-7.4 | Systematic study on the effect of linkers and donor units. |
Note: Performance can vary significantly based on fabrication conditions, TiO₂ film thickness, and electrolyte composition.
Conclusion and Future Outlook
Phenoxazine-based dyes have proven to be highly effective sensitizers for DSSCs, with efficiencies exceeding 7% being regularly reported[7][9][11]. Their strong electron-donating character and versatile structure make them an ideal platform for further molecular engineering. Future research directions will likely focus on the development of novel D-A-π-A or D-D-π-A structures to broaden the absorption spectrum into the near-infrared region and to further suppress charge recombination pathways, ultimately pushing the power conversion efficiency of these cost-effective solar cells even higher.
References
-
Buene, A. F., & Nielsen, M. B. (2021). Phenothiazine and phenoxazine sensitizers for dye-sensitized solar cells – an investigative review of two complete dye classes. Journal of Materials Chemistry C, 9(36), 11974-11994. [Link]
-
ResearchGate. (2021). Phenothiazine and phenoxazine sensitizers for dye-sensitized solar cells – an investigative review of two complete dye classes | Request PDF. [Link]
-
Zhang, M., et al. (2011). Modifying organic phenoxazine dyes for efficient dye-sensitized solar cells. Journal of Materials Chemistry, 21(38), 14837-14844. [Link]
-
Zhang, M., et al. (2011). Modifying organic phenoxazine dyes for efficient dye-sensitized solar cells. Dalton Transactions, 40(38), 9976-9983. [Link]
-
Li, L., et al. (2016). Phenothiazine-based dyes for efficient dye-sensitized solar cells. Journal of Materials Chemistry C, 4(12), 2265-2284. [Link]
-
Buene, A. F., & Nielsen, M. B. (2021). Phenothiazine and phenoxazine sensitizers for dye-sensitized solar cells – an investigative review of two complete dye classes. Journal of Materials Chemistry C. [Link]
-
Idris, A. A., et al. (2021). Electronic and optical properties' tuning of phenoxazine-based D-A2-π-A1 organic dyes for dye-sensitized solar cells. DFT/TDDFT investigations. Heliyon, 7(4), e06790. [Link]
-
Saravana Kumaran, T., et al. (2021). New Phenoxazine-Based Organic Dyes with Various Acceptors for Dye-Sensitized Solar Cells: Synthesis, Characterization, DSSCs Fabrications and DFT Study. Journal of New Chemistry, 45(27), 12345-12356. [Link]
-
ResearchGate. (2020). Phenothiazine (or phenoxazine) based (D-π-A)-L 2 -(A-π-D-π-A) 2 -type organic dyes with five anchors for efficient dye-sensitized solar cells. [Link]
-
Semantic Scholar. (n.d.). Push-pull phenoxazine-based sensitizers for p-type DSSCs: Effect of acceptor units on photovoltaic performance. [Link]
-
ResearchGate. (2025). Phenoxazine-based organic dyes with different chromophores for dye-sensitized solar cells | Request PDF. [Link]
-
Singh, S., et al. (2023). Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. RSC Advances, 13(8), 5143-5165. [Link]
-
ResearchGate. (2025). Phenoxazine Dyes for Dye-Sensitized Solar Cells: Relationship Between Molecular Structure and Electron Lifetime | Request PDF. [Link]
-
ResearchGate. (2025). Computational design of phenoxazine and phenothiazine dye sensitizers with improved charge separation for application in DSSCs: a DFT study. [Link]
-
Wante, H. P., et al. (2020). Fabrication and Characterization of Dye-Sensitized Solar Cells (DSSCs) using Flexible Non-conductive Polyetherimide (PEI) Polyme. Journal of Ovonic Research, 16(6), 333-341. [Link]
-
Ameen, S., et al. (2015). Fabrication and characterization of dye sensitized solar cells: A photographic guide. Journal of the Taiwan Institute of Chemical Engineers, 50, 249-256. [Link]
-
Gnida, P., et al. (2024). Impact of DSSCs structure modification sensitized with phenothiazine derivative on photovoltaic performance. Opto-Electronics Review, 32, e152679. [Link]
-
Roy, A., et al. (2022). Fabrication and characterization of highly efficient dye-sensitized solar cells with composited dyes. Journal of Ovonic Research, 18(2), 165-177. [Link]
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- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Phenoxazine Compounds in Medicinal Chemistry
Introduction: The Phenoxazine Scaffold - A Privileged Structure in Drug Discovery
The phenoxazine core, a tricyclic aromatic system comprising two benzene rings fused to an oxazine ring, has been a subject of immense interest in medicinal chemistry since its discovery.[1] Initially recognized for its utility in dyes like Nile Blue and as a key component of the natural antibiotic Actinomycin D, the phenoxazine scaffold has proven to be a "privileged structure."[2][3] Its rigid, planar geometry, coupled with its electron-donating capabilities, makes it an ideal framework for designing molecules that can interact with a wide array of biological targets.[2]
Phenoxazine derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, antimalarial, antidiabetic, and antioxidant properties.[1][4] This versatility stems from the scaffold's ability to be chemically modified at various positions, allowing for the fine-tuning of its electronic, steric, and lipophilic properties to optimize potency and selectivity for specific biological targets. This guide provides an in-depth exploration of the synthesis, characterization, and biological evaluation of phenoxazine compounds, offering both the theoretical underpinnings and practical, field-proven protocols for researchers in drug discovery.
Section 1: Synthesis and Characterization of Phenoxazine Derivatives
Application Note 1.1: Core Principles of Phenoxazine Synthesis
The construction of the phenoxazine ring system is a critical step in the development of novel therapeutic agents. Several synthetic strategies have been established, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.
-
Thermal Condensation: This is a foundational method, historically used by Bernthsen, which typically involves the high-temperature reaction of an o-aminophenol with a catechol or a quinone derivative.[5] The reaction drives the cyclization and dehydration to form the tricyclic core. While effective, this method often requires harsh conditions.
-
Ullmann Condensation: The copper-catalyzed Ullmann condensation is a powerful tool for forming C-N and C-O bonds.[6] In the context of phenoxazine synthesis, it can be employed by reacting an o-aminophenol with an o-halophenol derivative in the presence of a copper catalyst. Modern iterations of this reaction use soluble copper catalysts and ligands, allowing for milder reaction conditions compared to traditional methods.[6][7]
-
Palladium-Catalyzed Cross-Coupling: Modern organic synthesis frequently employs palladium catalysts for constructing complex molecules. Reactions like the Buchwald-Hartwig amination can be adapted to form the key C-N bond in the final cyclization step, offering high yields and broad functional group tolerance.
The causality behind choosing a synthetic route lies in the desired outcome. For simple, robust scaffolds, thermal condensation may suffice. For complex, highly functionalized derivatives, modern cross-coupling reactions provide the necessary precision and control.
Caption: Key synthetic routes to the phenoxazine core.
Protocol 1.1: Synthesis of 2,3-Dinitro-10H-phenoxazine via Thermal Condensation
This protocol is adapted from a method for synthesizing a substituted phenoxazine, demonstrating a practical application of thermal condensation.[5] The causality for this specific choice is its straightforward, single-step nature that is highly reproducible.
Materials:
-
4,5-Difluoro-1,2-dinitrobenzene
-
2-Aminophenol
-
Sodium Carbonate (Na₂CO₃)
-
Ethanol (EtOH)
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Stir plate and magnetic stir bar
-
Sintered glass filter (Grade 4)
Procedure:
-
In a round-bottom flask, combine 4,5-difluoro-1,2-dinitrobenzene (100 mg, 0.49 mmol), 2-aminophenol (54 mg, 0.49 mmol), and Na₂CO₃ (500 mg).[5]
-
Add ethanol (30 mL) to the flask.
-
Place the flask on a stir plate, add a magnetic stir bar, and fit it with a reflux condenser.
-
Heat the mixture to 70 °C and stir for 6 hours.[5] The base (Na₂CO₃) acts as a scavenger for the HF produced during the nucleophilic aromatic substitution and subsequent cyclization.
-
After 6 hours, allow the reaction mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 200 mL of water. This step is crucial for precipitating the organic product, which is insoluble in water.
-
Allow the mixture to stand for 1 hour to ensure complete precipitation.
-
Filter the resulting red precipitate through a Grade 4 sintered glass filter.[5]
-
Wash the collected solid with additional water to remove any remaining inorganic salts.
-
Air-dry the collected solid to yield the pure product, 2,3-dinitro-10H-phenoxazine.
Application Note 1.2: Spectroscopic and Analytical Characterization
Unambiguous characterization of the synthesized phenoxazine derivative is paramount. A combination of spectroscopic techniques is required to confirm the structure and purity.
-
¹H and ¹³C NMR Spectroscopy: Provides detailed information about the chemical environment of hydrogen and carbon atoms, respectively. For a phenoxazine core, expect aromatic proton signals typically in the range of 6.5-8.0 ppm. The N-H proton, if present, is often a broad singlet.[1]
-
Mass Spectrometry (MS): Determines the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the determination of the molecular formula.[8]
-
Infrared (IR) Spectroscopy: Identifies the functional groups present. Key stretches to look for include N-H stretching (around 3300-3400 cm⁻¹), C-O-C (ether) stretching (around 1200-1250 cm⁻¹), and aromatic C=C stretching.[8]
-
Elemental Analysis: Confirms the elemental composition (C, H, N) of the molecule, providing a final check on purity.[1]
A self-validating characterization process involves ensuring that data from all techniques are congruent. For example, the molecular formula determined by HRMS must match the integration and number of signals observed in NMR spectroscopy.
Section 2: Evaluation of Biological Activity
Application Note 2.1: Screening Phenoxazines for Anticancer Activity
Many phenoxazine derivatives exhibit potent anticancer activity.[1] A primary step in drug discovery is to assess the cytotoxicity of novel compounds against various cancer cell lines. The MTT assay is a robust, colorimetric method for this purpose. It measures the metabolic activity of cells, which correlates with cell viability. The principle lies in the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Caption: Principle of the Acridine Orange LMP assay.
Protocol 3.1: Assessing Lysosomal Membrane Permeabilization with Acridine Orange
This protocol provides a method to qualitatively and quantitatively assess LMP in phenoxazine-treated cells using a fluorescence microplate reader. [3][9] Materials:
-
Cells seeded in a 96-well black, clear-bottom plate
-
Phenoxazine test compound
-
Acridine Orange (AO) stock solution
-
Complete cell culture medium (phenol red-free for imaging)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Treatment: Seed and grow cells in a 96-well plate as described in Protocol 2.1. Treat the cells with the phenoxazine compound at relevant concentrations (e.g., around its IC₅₀) for a desired period (e.g., 6-24 hours). Include untreated controls.
-
Acridine Orange Staining:
-
Prepare a fresh AO staining solution (e.g., 2-5 µg/mL) in complete, phenol red-free medium. [3] * Remove the culture medium from the cells.
-
Add 100 µL of the AO staining solution to each well.
-
Incubate for 15 minutes at 37°C, protected from light. [3]3. Washing: After incubation, gently wash the cells twice with 100 µL of complete, phenol red-free medium for 5 minutes each time to remove excess stain. [3]4. Fluorescence Measurement:
-
Microplate Reader: Measure the fluorescence intensity in each well. Read red fluorescence (e.g., Ex/Em ~488/615 nm) and green fluorescence (e.g., Ex/Em ~488/519 nm). [10]An increase in the green/red fluorescence ratio indicates LMP.
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope using appropriate filter sets. Intact lysosomes in control cells will appear as punctate red vesicles. In treated cells showing LMP, a diffuse green fluorescence will be observed throughout the cytoplasm and nucleus, with a concomitant decrease in red puncta.
-
References
-
Dey, S., et al. (2023). Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. Journal of the Iranian Chemical Society. [Link]
-
Linares-Pérez, L., et al. (2021). Pharmacological Activities of Aminophenoxazinones. Molecules. [Link]
-
Creative Bioarray. (n.d.). MTT Analysis Protocol. Creative Bioarray. [Link]
-
Gomes, A. S., et al. (2024). Benzo[a]phenoxazines as Potential Anti-Inflammatory Drugs. Pharmaceuticals. [Link]
-
Ferreira, R. J., et al. (2022). Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction. International Journal of Molecular Sciences. [Link]
-
Valdman-Grinberg, Y., et al. (2017). Phenoxazine: A Privileged Scaffold for Radical-Trapping Antioxidants. The Journal of Organic Chemistry. [Link]
-
Blom, N., et al. (2023). Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange. Methods and Protocols. [Link]
-
ResearchGate. (n.d.). Synthetic route to obtain various phenoxazine derivatives using... ResearchGate. [Link]
-
Shukla, S., et al. (2021). Medicinal and Biological Significance of Phenoxazine Derivatives. Mini Reviews in Medicinal Chemistry. [Link]
-
McKee, R. L. (1962). The 1,4-Oxazines. Heterocyclic Compounds. [Link]
-
Kozlovskaya, L., et al. (2021). Phenoxazine nucleoside derivatives with a multiple activity against RNA and DNA viruses. European Journal of Medicinal Chemistry. [Link]
-
Girek, T., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Molecules. [Link]
-
Wang, Y., et al. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Analytical Biochemistry. [Link]
-
ResearchGate. (n.d.). Structural Characterization of a Phenoxazine Analog... ResearchGate. [Link]
-
ResearchGate. (2013). Acridine orange for lysosomal permeability assay in flow cytometry. ResearchGate. [Link]
-
Wang, Y., et al. (2024). Eco-Friendly Synthesis of Aminophenoxazinones from Aminophenols Catalyzed by Polyoxovanadate-Based MOFs Using Molecular Oxygen. Inorganic Chemistry. [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Wikipedia. [Link]
-
ibidi. (n.d.). Wound Healing and Migration Assays. ibidi. [Link]
-
Blom, N., et al. (2023). Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange. MDPI. [Link]
-
ResearchGate. (n.d.). Overview of the wound healing assay preparation protocols. ResearchGate. [Link]
-
ResearchGate. (n.d.). Strategies for Assaying Lysosomal Membrane Permeabilization. ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthesis of High Molecular Weight Poly(phthalazinone ether)s by Ullmann CN and CO Condensation Reactions. ResearchGate. [Link]
-
Tan, S. L., et al. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts. [Link]
-
ResearchGate. (n.d.). Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors. ResearchGate. [Link]
Sources
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- 2. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 9. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ullmann Coupling for Phenoxazine Synthesis
Welcome to the Technical Support Center for the Ullmann coupling synthesis of phenoxazines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and proven protocols to enhance reaction yield and purity. Phenoxazine synthesis via Ullmann coupling, a copper-catalyzed C-N and C-O bond formation, can be a powerful tool, but its success is highly dependent on carefully optimized reaction conditions. This center offers a structured approach to overcoming common challenges and achieving reproducible, high-yield results.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Low to No Product Yield
Question: My Ullmann coupling reaction for phenoxazine synthesis is showing low or no conversion of starting materials. What are the likely causes and how can I fix this?
Answer: Low or no product yield in an Ullmann coupling for phenoxazine synthesis can stem from several factors related to the catalyst, reagents, or reaction conditions.
-
Inactive Catalyst: The active catalytic species is typically a Cu(I) compound.[1][2] If you are using a Cu(0) or Cu(II) source, the reaction conditions may not be suitable for the in-situ generation of the active Cu(I) species.[2] Furthermore, the copper source can be oxidized or of poor quality.
-
Inappropriate Ligand: Ligands are crucial for stabilizing the copper catalyst and facilitating the reaction.[2][3] The absence of a suitable ligand or the use of an inappropriate one can lead to a stalled reaction. Modern Ullmann reactions often benefit from the use of ligands to achieve milder reaction conditions and lower catalyst loading.[4]
-
Solution:
-
Screen a variety of ligands. Common and effective ligands for Ullmann C-N and C-O coupling include diamines, amino acids (like N,N-dimethylglycine), phenanthrolines, and oxalic diamides.[2][5]
-
For phenoxazine synthesis, which involves both C-N and C-O bond formation, bidentate N,N- or N,O-ligands are often effective.[6]
-
-
-
Suboptimal Base: The base plays a critical role in the deprotonation of the amine and phenol functionalities of the 2-aminophenol starting material.[2] An unsuitable base can lead to poor reactivity.
-
Incorrect Reaction Temperature: Traditional Ullmann reactions required high temperatures (>200 °C), but modern, ligand-assisted protocols can be run at significantly lower temperatures.[1][4][8]
Formation of Side Products
Question: I am observing significant amounts of side products, such as homocoupling of the aryl halide, in my reaction mixture. How can I improve the selectivity for phenoxazine formation?
Answer: The formation of side products is a common issue in Ullmann couplings. Improving selectivity requires fine-tuning of the reaction parameters to favor the desired intramolecular cyclization over intermolecular side reactions.
-
Homocoupling of Aryl Halide: This side reaction can be prevalent, especially at higher temperatures.
-
Solution:
-
Lower the Reaction Temperature: As a first step, try running the reaction at a lower temperature.
-
Optimize Catalyst and Ligand Loading: Use the lowest effective concentration of the copper catalyst and ligand. High catalyst concentrations can sometimes promote undesired side reactions.
-
Choice of Ligand: Some ligands may favor the desired cross-coupling over homocoupling. Screening different ligand types can be beneficial.
-
-
-
Debromination or Dehalogenation: The presence of protic impurities can lead to the reduction of the aryl halide.
-
Solution:
-
Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use.[2]
-
-
-
Formation of Polymeric Byproducts: At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization, leading to the formation of polymers.
-
Solution:
-
High Dilution: Perform the reaction under high dilution conditions to favor the intramolecular cyclization. This can be achieved by slowly adding the starting materials to the reaction mixture over an extended period.
-
-
Reaction Stalls Before Completion
Question: My reaction starts but appears to stall before all the starting material is consumed. What could be the cause?
Answer: A reaction that stalls before completion often points to catalyst deactivation or inhibition.
-
Catalyst Deactivation: The active Cu(I) catalyst can be sensitive and may deactivate over the course of the reaction.
-
Solution:
-
Inert Atmosphere: Strictly maintain an inert atmosphere throughout the reaction to prevent oxidation.
-
Ligand Stability: The chosen ligand may not be stable under the reaction conditions. Consider screening more robust ligands.
-
Incremental Addition of Catalyst: In some cases, adding a second portion of the catalyst midway through the reaction can help drive it to completion.
-
-
-
Product Inhibition: The phenoxazine product itself might coordinate to the copper center and inhibit its catalytic activity.
-
Solution:
-
Ligand Choice: A strongly coordinating ligand can sometimes mitigate product inhibition by competing for the copper coordination sites.
-
Temperature Adjustment: Modifying the reaction temperature might alter the equilibrium of product binding to the catalyst.
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of setting up and running Ullmann couplings for phenoxazine synthesis.
Q1: What is the optimal copper source for my Ullmann coupling reaction?
A1: Copper(I) salts such as copper(I) iodide (CuI), copper(I) bromide (CuBr), and copper(I) chloride (CuCl) are generally the most effective pre-catalysts as the active species is believed to be Cu(I).[1][2] While Cu(0) and Cu(II) sources can be used, they require in-situ reduction to Cu(I), which may necessitate harsher reaction conditions. For consistency and milder conditions, starting with a high-purity Cu(I) salt is recommended.
Q2: How do I choose the right ligand for my reaction?
A2: Ligand selection is critical for a successful modern Ullmann coupling. There is no single "best" ligand, as the optimal choice depends on the specific substrates. However, for the synthesis of phenoxazines from 2-aminophenols and dihaloarenes, bidentate ligands that can coordinate to the copper center through both nitrogen and oxygen atoms are often effective. Good starting points for screening include:
-
Amino Acids: N,N-Dimethylglycine and L-proline are well-established and cost-effective ligands.[1]
-
Diamines: N,N'-Dimethylethylenediamine (DMEDA) is a commonly used ligand.[10]
-
Phenanthrolines: 1,10-Phenanthroline and its derivatives are effective but can be more expensive.
-
Oxalic Diamides: These have emerged as highly active ligands, capable of facilitating couplings even with less reactive aryl chlorides.[3][11]
Q3: What is the role of the base, and which one should I use?
A3: The base is essential for deprotonating the nucleophilic amine and hydroxyl groups of the 2-aminophenol, making them reactive towards the aryl halide. It also plays a role in the regeneration of the active catalyst.[2] The choice of base can significantly impact the reaction rate and yield.
-
Commonly Used Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently used.[2]
-
Recommendation: For phenoxazine synthesis, Cs₂CO₃ is often a good first choice due to its high solubility in polar aprotic solvents and its ability to effectively promote the reaction.[7]
Q4: Which solvent is best for phenoxazine synthesis via Ullmann coupling?
A4: The choice of solvent can dramatically influence the yield.[12] High-boiling, polar aprotic solvents are generally preferred for Ullmann reactions as they can dissolve the reactants and the inorganic base, and they can withstand the required reaction temperatures.[7][13]
-
Recommended Solvents:
Q5: My starting material is an aryl chloride. What adjustments should I make?
A5: Aryl chlorides are significantly less reactive than aryl bromides and iodides in Ullmann couplings.[2] To achieve a successful reaction with an aryl chloride, the following modifications are recommended:
-
Use a More Active Ligand: Modern, highly active ligands, such as certain oxalic diamides, have been specifically developed to facilitate the coupling of aryl chlorides.[11]
-
Higher Temperatures: Aryl chlorides will likely require higher reaction temperatures to undergo oxidative addition to the copper center.
-
Choice of Copper Source: In some cases, using a combination of a Cu(I) salt with a more electron-rich ligand can enhance reactivity.
Quantitative Data Summary
The following tables provide a summary of typical reaction parameters for optimizing the Ullmann synthesis of phenoxazines.
Table 1: Recommended Starting Conditions for Phenoxazine Synthesis
| Parameter | Recommended Range/Value | Notes |
| Copper Source | CuI (5-10 mol%) | High purity is essential. |
| Ligand | N,N'-Dimethylethylenediamine (10-20 mol%) or N,N-Dimethylglycine (10-20 mol%) | Screen other ligands if yield is low. |
| Base | Cs₂CO₃ (2-3 equivalents) | Ensure the base is finely powdered and dry. |
| Solvent | Anhydrous DMF or DMSO | Use sufficient solvent for good stirring. |
| Temperature | 100-140 °C | Monitor for decomposition at higher temperatures. |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial for preventing catalyst oxidation. |
Table 2: Effect of Solvent on Ullmann Coupling Yield (General C-C Coupling Example)
| Solvent | Yield (%) |
| Toluene | 79 |
| Benzene | 68 |
| DMF | 99 |
| THF | 98 |
| Water | 97 |
Data adapted from a study on C-C Ullmann coupling reactions.[12] Note that for phenoxazine synthesis, polar aprotic solvents are generally preferred.
Experimental Protocols
General Protocol for a Copper-Catalyzed Ullmann Synthesis of Phenoxazine
This protocol provides a starting point for the synthesis of a phenoxazine from a 2-aminophenol and a 1,2-dihaloarene.
1. Reagents and Materials:
-
2-Aminophenol (1.0 mmol)
-
1,2-Dihaloarene (e.g., 1,2-dibromobenzene) (1.0 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
Ligand (e.g., N,N'-Dimethylethylenediamine) (0.2 mmol, 20 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.5 mmol, 2.5 equivalents)
-
Anhydrous DMF (5-10 mL)
-
Magnetic stir bar
-
Oven-dried reaction vessel with a reflux condenser
2. Reaction Setup:
-
To the oven-dried reaction vessel containing a magnetic stir bar, add the 2-aminophenol, 1,2-dihaloarene, copper(I) iodide, ligand, and cesium carbonate.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.[2]
-
Add the anhydrous DMF via syringe.
-
Place the vessel in a preheated heating block or oil bath and stir at the desired temperature (e.g., 120 °C).
3. Reaction Monitoring and Work-up:
-
Monitor the progress of the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Optimization Workflow
For challenging substrates or to improve yield, a systematic optimization of the reaction conditions is recommended.
-
Catalyst Screening: Evaluate different copper sources (CuI, CuBr, Cu₂O) and vary the catalyst loading (e.g., 5 mol%, 10 mol%, 15 mol%).
-
Ligand Screening: Test a panel of ligands from different classes (e.g., diamines, amino acids, phenanthrolines, oxalic diamides).
-
Base Screening: Compare the effectiveness of different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).
-
Solvent Screening: Investigate the effect of different anhydrous polar aprotic solvents (e.g., DMF, DMSO, Dioxane).
-
Temperature Optimization: Vary the reaction temperature in increments (e.g., 100 °C, 120 °C, 140 °C) to find the optimal balance between reaction rate and stability.
Visualizations
Ullmann Coupling Mechanism for Phenoxazine Synthesis
Caption: Proposed catalytic cycle for the Ullmann synthesis of phenoxazine.
Troubleshooting Logic Diagram
Caption: A logical workflow for troubleshooting low-yield Ullmann reactions.
References
- Benchchem. (n.d.). Phenoxazine Synthesis Technical Support Center: A Guide to Preventing Rearrangement Reactions.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- OperaChem. (2025, April 1). Ullmann coupling-An overview.
- BYJU'S. (n.d.). Ullmann Reaction.
- National Institutes of Health. (n.d.). Oxalohydrazide Ligands for Copper-Catalyzed C−O Coupling Reactions with High Turnover Numbers.
- Wikipedia. (n.d.). Ullmann reaction.
- Benchchem. (n.d.). Technical Support Center: Optimizing Ullmann Coupling Reactions.
- TCI AMERICA. (n.d.). Diamine Ligands for Ullmann-Type Cross-Coupling at Room Temperature.
- ResearchGate. (n.d.). The effect of different solvents on the yield for the CC Ullmann coupling reaction using 5 Cu(0).
- SINOCOMPOUND. (2023, December 8). New ligands enhance copper catalysis.
- National Institutes of Health. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
- RSC Publishing. (2013, November 24). Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development.
- L.S.College, Muzaffarpur. (2020, October 22). Ullmann reaction.
- Wikipedia. (n.d.). Ullmann condensation.
- ResearchGate. (2021, April 2). Ullmann‐Goldberg and Buchwald‐Hartwig C−N Cross Couplings: Synthetic Methods to Pharmaceutically Potential N‐Heterocycles.
- ResearchGate. (2025, August 6). Copper-catalyzed Ullmann coupling under ligand- and additive-free conditions. Part 1: O-Arylation of phenols with aryl halides.
- MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
- National Institutes of Health. (2023, February 9). Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review.
- National Institutes of Health. (n.d.). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands.
- ResearchGate. (n.d.). 1.1 Modern Ullmann-Type Couplings.
Sources
- 1. Ullmann Reaction [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. New ligands enhance copper catalysis-SINOCOMPOUND [en.sinocompound.com]
- 4. Ullmann coupling-An overview - operachem [operachem.com]
- 5. Oxalohydrazide Ligands for Copper-Catalyzed C−O Coupling Reactions with High Turnover Numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. byjus.com [byjus.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Ullmann condensation - Wikipedia [en.wikipedia.org]
Technical Support Center: Scalability of 10-(4-Bromophenyl)-10H-phenoxazine Synthesis
Welcome to the technical support center for the synthesis of 10-(4-Bromophenyl)-10H-phenoxazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the synthesis of this important phenoxazine derivative. Phenoxazine and its derivatives are of significant interest due to their applications in pharmaceuticals, organic electronics, and as fluorescent probes.[1][2][3] The scalability of their synthesis is therefore a critical consideration for transitioning from laboratory-scale research to larger-scale production.
This resource provides practical, field-proven insights to help you navigate the complexities of this synthesis, ensuring efficiency, reproducibility, and high purity of the final product.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound, particularly when scaling up the reaction.
Issue 1: Low or No Product Yield
Question: My reaction is resulting in a very low yield, or I am not isolating any of the desired this compound. What are the likely causes and how can I fix this?
Answer:
Low or no product yield in the synthesis of this compound, typically performed via a Buchwald-Hartwig amination or an Ullmann condensation, can be attributed to several factors.[4][5] Here is a systematic approach to troubleshooting:
-
Inert Atmosphere and Reagent Purity: Palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination are highly sensitive to oxygen.[6] Ensure that your reaction vessel has been thoroughly purged with an inert gas (e.g., argon or nitrogen) and that the reaction is maintained under a positive pressure of this gas. Solvents and liquid reagents should be rigorously degassed prior to use. Impurities in starting materials, such as phenoxazine or 4-bromoiodobenzene, can also poison the catalyst.[7] Use high-purity reagents and consider recrystallizing or purifying them if their quality is uncertain.
-
Catalyst and Ligand Integrity: The choice and handling of the palladium catalyst and phosphine ligand are critical.
-
Catalyst Activity: Palladium(II) precatalysts like Pd(OAc)₂ require reduction to the active Pd(0) species in situ.[8][9] If this reduction is inefficient, the catalytic cycle will not initiate. Consider using a pre-formed Pd(0) catalyst, such as Pd₂(dba)₃, or a pre-catalyst that readily forms the active species.[8]
-
Ligand Selection: Bulky, electron-rich phosphine ligands are essential for facilitating both oxidative addition and reductive elimination steps in the Buchwald-Hartwig catalytic cycle.[10] Ligands like XPhos, SPhos, or BrettPhos are often effective.[10] The choice of ligand can significantly impact reaction efficiency, so screening different ligands may be necessary.[6][11]
-
Catalyst and Ligand Decomposition: Both the catalyst and ligand can be sensitive to air and moisture. Store them under an inert atmosphere and handle them using appropriate air-free techniques.
-
-
Base Selection and Strength: The base plays a crucial role in the deprotonation of the amine, which is a key step in the catalytic cycle.
-
Insufficient Basicity: A base that is too weak may not be able to deprotonate the phenoxazine effectively. Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.
-
Base Solubility: The solubility of the base in the reaction solvent can also affect its efficacy. Ensure that the chosen base is at least partially soluble in the reaction medium.
-
-
Reaction Temperature: While higher temperatures can increase reaction rates, excessive heat can lead to catalyst decomposition and side reactions. The optimal temperature should be determined experimentally, but typically ranges from 80-120 °C for Buchwald-Hartwig reactions.[12]
-
Solvent Choice: The solvent can influence the solubility of reagents and the stability of the catalyst. Toluene, dioxane, and THF are common choices for Buchwald-Hartwig aminations.[6][13] The use of a non-polar solvent like toluene is often critical for achieving high yields.[11]
Issue 2: Formation of Significant Impurities
Question: My crude product shows multiple spots on TLC, and NMR analysis indicates the presence of significant impurities. What are the common side reactions and how can I minimize them?
Answer:
The formation of impurities is a common challenge, especially during scale-up. Here are some of the most frequent side products and strategies to mitigate their formation:
-
Hydrodehalogenation of the Aryl Halide: This side reaction results in the formation of bromobenzene from 1-bromo-4-iodobenzene (if used) or the starting aryl bromide, and can be a significant pathway that consumes the starting material. It is often caused by β-hydride elimination from the palladium-amide intermediate.[4]
-
Mitigation: The choice of ligand can influence the rate of reductive elimination versus β-hydride elimination. Using bulky ligands can disfavor the geometry required for β-hydride elimination. Optimizing the reaction temperature and time can also help, as prolonged reaction times at high temperatures can promote this side reaction.
-
-
Homocoupling of the Aryl Halide: The formation of biphenyl derivatives can occur, especially at higher catalyst loadings or temperatures.
-
Mitigation: Lowering the catalyst concentration and reaction temperature can help to reduce the rate of this side reaction.
-
-
Competitive Reactions (for Ullmann Condensation): In Ullmann-type reactions, which use copper catalysts, higher temperatures are often required, which can lead to a greater variety of side products.[14]
Issue 3: Difficult Purification of the Final Product
Question: I am having trouble purifying this compound. What are the recommended purification methods?
Answer:
Purification can be challenging due to the presence of structurally similar impurities and residual catalyst.
-
Column Chromatography: This is the most common method for purifying phenoxazine derivatives.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A non-polar/polar solvent system is effective. A gradient of ethyl acetate in hexanes or dichloromethane in hexanes is a good starting point. The polarity should be carefully optimized to achieve good separation between the product and impurities.
-
-
Recrystallization: If the crude product is of reasonable purity, recrystallization can be a highly effective and scalable purification method.
-
Solvent Selection: A solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below is ideal. Toluene, ethanol, or mixtures of solvents like ethyl acetate/hexanes can be good candidates.
-
-
Removal of Residual Palladium: Residual palladium can be a concern, especially for pharmaceutical applications.
-
Aqueous Washes: Washing the organic layer with an aqueous solution of a chelating agent like thiourea or L-cysteine can help to remove palladium.
-
Activated Carbon: Treatment of a solution of the crude product with activated carbon can also be effective in scavenging residual palladium.
-
Frequently Asked Questions (FAQs)
Q1: What is the most scalable synthetic route to this compound?
A1: Both the Buchwald-Hartwig amination and the Ullmann condensation can be used for the synthesis of this compound.[4][5] For scalability, the Buchwald-Hartwig reaction is often preferred due to its generally milder reaction conditions, higher functional group tolerance, and the wide availability of efficient catalyst systems.[4][16] Modern Ullmann-type reactions with improved catalysts have also become more viable for larger-scale synthesis.[14][15]
Q2: How do I choose the right catalyst and ligand for a Buchwald-Hartwig amination?
A2: The choice of catalyst and ligand is critical for a successful and scalable Buchwald-Hartwig reaction.
-
Catalyst: Pre-formed palladium(0) catalysts like Pd₂(dba)₃ or palladium(II) pre-catalysts such as Pd(OAc)₂ can be used.[8] For scalability, pre-catalysts that are more stable and easier to handle are often favored.
-
Ligand: Bulky, electron-rich biarylphosphine ligands are generally the most effective.[11] The specific choice of ligand (e.g., XPhos, SPhos, BrettPhos) can depend on the specific substrates and may require some screening to identify the optimal one for your system.[10]
Q3: What are the key safety considerations when running this synthesis on a larger scale?
A3: Scaling up any chemical reaction introduces new safety challenges. For this synthesis, consider the following:
-
Exothermic Reactions: The reaction can be exothermic, especially during the addition of the base. On a larger scale, this can lead to a rapid increase in temperature. Ensure adequate cooling capacity and consider adding the base portion-wise or as a solution to control the exotherm.
-
Handling of Pyrophoric Reagents: Some strong bases, like n-butyllithium, are pyrophoric and require careful handling under an inert atmosphere.
-
Solvent Hazards: Toluene and dioxane are flammable and have associated health risks. Work in a well-ventilated fume hood and take appropriate precautions to avoid ignition sources.
-
Pressure Build-up: If the reaction is run in a sealed vessel, be aware of the potential for pressure build-up, especially at elevated temperatures.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the starting materials and the formation of the product. High-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) can provide more quantitative information on the conversion and the formation of any byproducts.[12]
Experimental Protocols
Scalable Synthesis of this compound via Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for your specific setup and scale.
Reagents and Equipment:
-
Phenoxazine
-
1-Bromo-4-iodobenzene (or 1,4-dibromobenzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Schlenk flask or jacketed reactor
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and heating mantle (or reactor heating/cooling system)
Procedure:
-
Reactor Setup: To a dry Schlenk flask or reactor under an inert atmosphere, add phenoxazine (1.0 eq.), 1-bromo-4-iodobenzene (1.2 eq.), Pd(OAc)₂ (0.02 eq.), and XPhos (0.04 eq.).
-
Solvent Addition: Add anhydrous, degassed toluene to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Base Addition: While stirring, carefully add sodium tert-butoxide (1.4 eq.) to the reaction mixture. The addition may be exothermic, so control the rate of addition to maintain the desired temperature.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent.
Data Presentation
| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium-based (e.g., Pd(OAc)₂/XPhos) | Copper-based (e.g., CuI/ligand) |
| Typical Temp. | 80-120 °C | 120-200 °C (traditional), lower with modern catalysts |
| Base | Strong, non-nucleophilic (e.g., NaOtBu) | Often an inorganic base (e.g., K₂CO₃) |
| Solvent | Toluene, Dioxane, THF | DMF, NMP, DMSO |
| Advantages | Milder conditions, broader scope, high yields | Lower cost catalyst |
| Disadvantages | Expensive catalyst and ligands | Harsher conditions, potential for more side products |
Visualizations
Reaction Scheme
Caption: Buchwald-Hartwig synthesis of this compound.
Troubleshooting Workflow
Caption: Systematic workflow for troubleshooting low-yield reactions.
Key Parameter Relationships
Sources
- 1. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. surface.syr.edu [surface.syr.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Optimizing Reaction Conditions for Phenoxazine Derivatization
Welcome to the technical support center for phenoxazine derivatization. This guide is designed for researchers, medicinal chemists, and material scientists who are navigating the complexities of synthesizing and modifying the phenoxazine scaffold. Phenoxazine and its derivatives are of immense interest due to their broad applications as fluorescent probes, photoredox catalysts, and pharmacologically active agents.[1] However, their synthesis is not without challenges.
This resource provides field-proven insights in a direct question-and-answer format, addressing specific experimental issues with a focus on the underlying chemical principles.
Section 1: Foundational Concepts in Phenoxazine Synthesis
Before troubleshooting, it is crucial to understand the core reaction parameters. The "butterfly-like" non-planar structure of phenoxazine influences its electronic properties and reactivity.[2] Synthesis often involves the formation of a diaryl ether linkage followed by cyclization, or the direct coupling of pre-functionalized precursors.
Key Reaction Parameters:
-
Atmosphere: Phenoxazine precursors, particularly aminophenols, and the final products are often sensitive to air oxidation. Performing reactions under an inert atmosphere (Nitrogen or Argon) is critical to prevent the formation of undesired oxidized side products and improve yield.
-
Solvent: The choice of solvent is paramount. It not only dictates the solubility of reactants but can also influence reaction kinetics and pathways. Aprotic polar solvents like DMF, DMAc, and DMSO are common, but toluene and THF are also frequently used, especially in metal-catalyzed reactions.[1] Solvent polarity can also affect the photophysical properties of the final product.[1]
-
Temperature: Reaction temperatures can range from ambient to high reflux conditions. Optimization is key; insufficient heat may lead to a stalled reaction, while excessive heat can cause degradation of starting materials, catalysts, or products.
-
Catalyst and Ligands: For cross-coupling reactions (e.g., Buchwald-Hartwig, Stille, Suzuki), the choice of catalyst (typically Palladium- or Copper-based) and the corresponding ligand is the most critical variable.[1][2] Ligand choice influences catalytic activity, stability, and substrate scope.
General Experimental Workflow
The following diagram illustrates a typical workflow for a metal-catalyzed phenoxazine derivatization.
Caption: General workflow for phenoxazine synthesis.
Section 2: Troubleshooting Guide
This section addresses common problems encountered during phenoxazine derivatization reactions.
Problem Area: Low or No Product Yield
Q: My reaction has a very low yield, or I've recovered only starting material. What are the most likely causes?
A: Low yield is a multifaceted problem. Systematically investigate the following causes, starting with the most fundamental.
-
Reagent Purity & Integrity:
-
Cause: Starting materials, especially aminophenols, can degrade upon storage. Catalysts, particularly palladium complexes, can be sensitive to air and moisture, leading to deactivation. Bases like sodium-t-butoxide are hygroscopic and lose efficacy if improperly handled.
-
Solution: Use freshly purchased or purified starting materials. Verify the purity of your substrates via NMR or melting point. Use fresh, high-purity catalysts and bases from a reliable supplier. Handle air- and moisture-sensitive reagents in a glovebox.
-
-
Inactive Catalyst:
-
Cause: In cross-coupling reactions, the active form of the catalyst (e.g., Pd(0)) may not be generated efficiently, or it may have decomposed. The chosen ligand may not be suitable for the specific substrate.
-
Solution: Ensure you are using the correct precatalyst and ligand combination. For reactions requiring a Pd(0) species, ensure the conditions are appropriate for its in-situ formation. Consider screening a panel of ligands; for N-arylation, bulky electron-rich phosphine ligands (e.g., t-BuXPhos, SPhos) are often effective.[3]
-
-
Inert Atmosphere Not Maintained:
-
Cause: Oxygen can oxidize electron-rich phenols and amines, quench catalytically active species, and degrade the final phenoxazine product.[1]
-
Solution: Ensure all glassware is thoroughly oven- or flame-dried and cooled under a stream of inert gas (N2 or Ar). Use solvents that have been rigorously degassed via sparging with inert gas or through freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Sub-Optimal Temperature:
-
Cause: Many C-N or C-O bond-forming reactions have a significant activation energy barrier. If the temperature is too low, the reaction rate will be impractically slow.
-
Solution: If the reaction is sluggish at a lower temperature (e.g., 70-80 °C), cautiously increase it. Many palladium-catalyzed couplings run well at temperatures around 100-110 °C in solvents like toluene or dioxane.[2][4] Always monitor for potential degradation at higher temperatures using TLC or LC-MS.
-
Problem Area: Significant Side Product Formation
Q: My reaction produces the desired product, but it's contaminated with significant impurities. How can I improve the selectivity?
A: Side product formation often points to issues with reaction conditions or substrate reactivity.
-
Oxidation Products:
-
Cause: As mentioned, phenoxazines and their precursors are susceptible to oxidation, leading to complex mixtures.
-
Solution: The most effective solution is the rigorous exclusion of oxygen. See "Inert Atmosphere" section above.
-
-
Homocoupling of Starting Materials:
-
Cause: In Suzuki or Stille couplings, the boronic acid/ester or organostannane reagent can couple with itself, consuming the reagent and complicating purification.
-
Solution: This is often catalyst- or condition-dependent. Adjusting the catalyst/ligand ratio, changing the base, or lowering the temperature slightly can sometimes disfavor the homocoupling pathway.
-
-
Formation of Isomers or Over-Arylated Products:
-
Cause: If the starting materials have multiple reactive sites, undesired isomers can form. In some cases, a product can react further (e.g., double N-arylation if a primary amine is formed in situ).
-
Solution: Employ starting materials with appropriate protecting groups to block alternative reactive sites. Adjust the stoichiometry of the limiting reagent to disfavor secondary reactions.
-
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing a failed or low-yielding reaction.
Caption: Decision tree for troubleshooting failed reactions.
Section 3: Frequently Asked Questions (FAQs)
Q: How do I select the optimal solvent for my phenoxazine synthesis?
A: Solvent selection is a balance of solubility, boiling point, and compatibility with your reagents. A good starting point is to consult literature for similar transformations.
| Solvent | Typical Use Case | Boiling Point (°C) | Notes |
| Toluene | Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).[2] | 111 | Good for moderate to high temperatures. Relatively non-polar. |
| Dioxane | Palladium-catalyzed cross-couplings. | 101 | Aprotic ether, often used with water in Suzuki reactions. |
| DMF / DMAc | Nucleophilic aromatic substitution (SNAr), couplings. | 153 / 165 | High boiling point, polar aprotic. Can be difficult to remove. |
| Ethanol | Condensation reactions, especially with base.[4] | 78 | Protic solvent, often used in base-mediated cyclizations. |
| THF | O-arylation and cyclization reactions.[1] | 66 | Lower boiling point, good for reactions at or below room temp. |
Q: My purified phenoxazine derivative changes color and degrades over time. How can I store it properly?
A: The electron-rich nature of the phenoxazine core makes it susceptible to oxidation by atmospheric oxygen, often accelerated by light. For long-term storage, keep the compound in a sealed vial under an inert atmosphere (argon is preferable as it's denser than air), protected from light (amber vial or wrapped in foil), and stored in a freezer (-20 °C).
Q: What is the best method for purifying phenoxazine derivatives?
A: Column chromatography on silica gel is the most common method.[2] Due to the potential for oxidation on silica, it's best to work quickly.
-
Solvent System: Start with a non-polar solvent like hexane or heptane and gradually increase the polarity with ethyl acetate or dichloromethane.
-
Tailing: Phenoxazines with a free N-H group can tail on silica gel. Adding a small amount of triethylamine (~0.1-1%) to the eluent can mitigate this by neutralizing acidic sites on the silica.
-
Stability: If the compound is particularly sensitive, consider using deactivated silica or an alternative stationary phase like alumina.
Section 4: Exemplar Protocol: Buchwald-Hartwig N-Arylation
This protocol describes a general procedure for the synthesis of an N-aryl phenoxazine from phenoxazine and an aryl bromide. Note: This is a representative protocol and must be optimized for specific substrates.
1. Reagent Preparation:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add phenoxazine (1.0 equiv), the aryl bromide (1.1 equiv), and a strong, non-nucleophilic base such as sodium tert-butoxide (1.4 equiv).
-
Add the palladium precatalyst (e.g., Pd2(dba)3, 1-2 mol %) and the phosphine ligand (e.g., XPhos, 2-4 mol %).
2. Reaction Setup:
-
Seal the flask with a septum.
-
Evacuate and backfill the flask with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Through the septum, add degassed, anhydrous toluene (to achieve a concentration of ~0.1 M with respect to phenoxazine) via a syringe.
3. Execution & Monitoring:
-
Place the flask in a preheated oil bath at 100-110 °C.
-
Stir the reaction vigorously.
-
Monitor the reaction progress by periodically taking small aliquots (via syringe) and analyzing by TLC or LC-MS until the phenoxazine starting material is consumed (typically 12-24 hours).
4. Work-up & Purification:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure N-aryl phenoxazine derivative.
References
-
Ghosh, A., et al. (2023). Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. Journal of the Iranian Chemical Society. Available at: [Link]
-
Iwan, A., et al. (2011). Phenoxazine Based Units- Synthesis, Photophysics and Electrochemistry. Journal of Fluorescence. Available at: [Link]
-
Pearson, R. M., et al. (2018). Structure–Property Relationships for Tailoring Phenoxazines as Reducing Photoredox Catalysts. Journal of the American Chemical Society. Available at: [Link]
-
Thomas, H. G., et al. (2020). New Functionalized Phenoxazines and Phenothiazines. ACS Omega. Available at: [Link]
-
Guo, N-Y., et al. (2025). New synthetic approaches for the construction of 2-aminophenoxazinone architectures. RSC Advances. Available at: [Link]
-
Valgimigli, L., et al. (2017). Phenoxazine: A Privileged Scaffold for Radical-Trapping Antioxidants. The Journal of Organic Chemistry. Available at: [Link]
-
Wan, X., et al. (2024). Screening, Identification, and Pigment Characteristics of Actinomycin D-Producing Actinomycetes from Purple Soil in the Sichuan Basin. Molecules. This source discusses a natural product containing the phenoxazine core, highlighting its relevance. Available at: [Link]
-
Blazheyevskiy, M.Ye., et al. (2019). A NEW OXIDATIVE DERIVATIZATION METHOD FOR THE INDIRECT SPECTRO- FLUORIMETRIC DETERMINATION OF PROCHLORPERAZINE MALEATE IN PHARMACEUTICAL PREPARATIONS. This source provides insights into oxidative derivatization, a related concept. Available at: [Link]
-
Ayogu, J. I., & Ezeokonkwo, M. A. (2014). Dyes derived from benzo[a]phenoxazine - synthesis, spectroscopic properties, and potential application as sensors for l-cysteine. This paper details specific synthetic methods including palladium-catalyzed reactions. Available at: [Link]
-
Lin, D.-L., et al. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. Available at: [Link]
-
Chemistry LibreTexts. (2023). Derivatization. Available at: [Link]
Sources
- 1. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenoxazine Based Units- Synthesis, Photophysics and Electrochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability of Phenoxazine-Based Materials
Prepared by: Gemini, Senior Application Scientist Last Updated: January 21, 2026
Welcome to the technical support center for phenoxazine-based materials. This guide is designed for researchers, scientists, and drug development professionals who utilize phenoxazine and its derivatives in their work. Phenoxazine's unique electronic and photophysical properties make it a privileged scaffold in fields ranging from pharmaceuticals to organic electronics.[1] However, its utility is often challenged by inherent stability issues.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you diagnose, mitigate, and prevent common stability-related problems in your experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of phenoxazine compounds.
Q1: What are the primary factors that compromise the stability of phenoxazine-based materials? A1: The stability of phenoxazine derivatives is primarily influenced by three factors:
-
Light Exposure (Photostability): Phenoxazine is highly susceptible to photodegradation, a process that is significantly accelerated in the presence of halogenated solvents.[2][3] This degradation often proceeds through a radical-mediated mechanism.[2]
-
Oxidizing Conditions (Chemical Stability): While the core phenoxazine structure is relatively stable against one-electron oxidation compared to related heterocycles like phenothiazines[4], its radical cations can be unstable.[5] The presence of reactive oxygen species (ROS) or other oxidants can lead to degradation.
-
pH and Solvent Environment: The stability and photophysical properties of phenoxazine derivatives can be highly dependent on the pH and polarity of the solvent.[6][7][8] For instance, degradation in some aqueous systems has been linked to proton oxidation reactions.[9]
Q2: I dissolved my phenoxazine compound, and the solution quickly changed color. What is happening? A2: A rapid color change, especially a discoloration or darkening, is a classic indicator of degradation.[2] This is most commonly due to photooxidation. When a solution of phenoxazine is exposed to light, particularly UV light, it can degrade within seconds.[2] This process is often more pronounced in halogenated solvents like chloroform or dichloromethane.[10][11] The color change results from the formation of degradation products, which may include defined oligomers of the parent compound.[2]
Q3: How should I properly store my phenoxazine compounds, both in solid form and in solution? A3: Proper storage is critical to ensure the longevity and reliability of your phenoxazine-based materials.
-
Solid Form: Store solids in a tightly closed container in a cool, dry, and dark place under an inert atmosphere.[12][13] A storage temperature of -20°C is recommended for long-term stability, which can be effective for years.[14]
-
Solutions: Stock solutions should be prepared in a suitable organic solvent like DMSO, ethanol, or DMF, purged with an inert gas, and stored in the dark at -20°C or -80°C.[14][15] It is best to store solutions in amber vials or tubes wrapped in aluminum foil to protect them from light. Avoid repeated freeze-thaw cycles by preparing smaller aliquots. Aqueous solutions are often less stable, and it is not recommended to store them for more than one day.[14]
Q4: Are there specific solvents I should avoid when working with phenoxazines? A4: Yes. You should exercise extreme caution when using halogenated solvents (e.g., chloroform, dichloromethane). Phenoxazine and its derivatives show markedly lower photostability in these solvents, leading to rapid degradation upon light exposure.[2][3] Non-halogenated solvents like toluene or ethanol are generally safer alternatives when photostability is a concern.[10][11] The stability of phenoxazine radical cations is also highly solvent-dependent.[5]
Troubleshooting Guides
This section provides structured guidance for specific experimental problems.
Problem 1: Rapid Fading of Fluorescence or Color Bleaching in Solution
-
Probable Cause 1: Photodegradation. This is the most common cause. The planar, electron-rich phenoxazine core is highly susceptible to photochemical destruction, especially under prolonged or high-intensity light exposure from a microscope, fluorometer, or even ambient lab lighting.[2][6] The process is exacerbated in halogenated solvents.[3]
-
Causality: Upon photoexcitation, an electron can be transferred to the solvent, forming a radical cation which initiates degradation pathways.[16] In halogenated solvents, a radical reaction occurs, leading to the formation of new, often non-fluorescent or discolored products.[10]
-
Solution:
-
Minimize Light Exposure: Work under subdued lighting. Protect solutions from light at all times using amber vials or aluminum foil.[15]
-
Use Photostable Derivatives: If possible, use phenoxazine derivatives with substitutions on the core rings (e.g., at the 3,7-positions), which have been shown to be significantly more photostable than N-substituted derivatives.[3]
-
Avoid Halogenated Solvents: Switch to non-halogenated solvents like toluene, THF, or ethanol.[10]
-
Use Fresh Solutions: Prepare solutions fresh before each experiment, especially for quantitative assays.
-
-
-
Probable Cause 2: Oxidation. The presence of air (oxygen) or other oxidizing agents in the solvent can lead to chemical degradation, forming non-fluorescent oxides.
-
Causality: Phenoxazines are excellent radical-trapping antioxidants because they can donate a hydrogen atom to peroxyl radicals.[4] This reactivity means they can also be oxidized by other species, altering their chemical structure and photophysical properties.
-
Solution:
-
Deoxygenate Solvents: Purge solvents with an inert gas (e.g., argon or nitrogen) before dissolving the phenoxazine compound.[14]
-
Add Antioxidants: In some applications, the addition of a mild antioxidant may help, but this should be tested for interference with the assay.
-
-
Problem 2: Inconsistent or Non-Reproducible Results in Assays
-
Probable Cause 1: Degradation During Storage or Handling. If stock solutions are not stored properly, the concentration of the active compound will decrease over time, leading to variability between experiments.
-
Causality: Repeated freeze-thaw cycles can introduce moisture, and even brief exposure to light during handling can cause incremental degradation that accumulates over time.
-
Solution:
-
Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to avoid repeated thawing and freezing.[15]
-
Perform Quality Control: Periodically check the absorbance or fluorescence of your stock solution to ensure its concentration and purity have not changed significantly. A simple UV-Vis spectrum can often reveal the presence of degradation products.
-
-
-
Probable Cause 2: pH Sensitivity. The protonation state of the phenoxazine nitrogen or other functional groups can significantly alter the compound's electronic structure, affecting its absorption and emission properties.[8]
-
Causality: Changes in pH can shift the equilibrium between the neutral and protonated forms of the molecule. These forms may have different quantum yields, absorption maxima, or reactivity.
-
Solution:
-
Use Buffered Solutions: Ensure your experimental medium is well-buffered at the optimal pH for your specific phenoxazine derivative.
-
Verify pH: Always verify the pH of your final assay solution, as the addition of reagents or sample can alter it.
-
-
Problem 3: Low Yields or Unidentifiable Byproducts During Synthesis
-
Probable Cause 1: Thermal or Photochemical Decomposition. Many synthetic routes for phenoxazines require heat, but the products themselves can be thermally labile or sensitive to light.[17]
-
Causality: High temperatures can provide the activation energy for decomposition pathways.[17] Similarly, if the reaction mixture is not protected from light, the desired product may degrade as it is formed.
-
Solution:
-
Optimize Reaction Temperature: Carefully control and optimize the reaction temperature. Run reactions at the lowest temperature that still provides a reasonable reaction rate.
-
Protect from Light: Conduct the reaction in a flask wrapped with aluminum foil or in a dark fume hood.[17]
-
-
-
Probable Cause 2: Unwanted Side Reactions. The synthesis of phenoxazines can be complicated by side reactions, such as the Smiles rearrangement, especially when using activated aryl halides.[17]
-
Causality: The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution that can compete with the desired cyclization, leading to isomeric impurities that are often difficult to separate.[17]
-
Solution:
-
Choice of Base and Solvent: The choice of base and solvent can influence the rate of rearrangement versus cyclization. Careful screening is often necessary.
-
Protecting Groups: In some cases, the use of appropriate protecting groups can prevent the undesired rearrangement.
-
-
Data Summaries & Protocols
Table 1: Relative Photostability of Phenoxazine Derivatives in Chloroform
The following table summarizes the quantum yield of photodegradation (φ) for different phenoxazine derivatives when irradiated with UV light in chloroform. A lower φ value indicates higher photostability.
| Compound | Structure | Substitution Pattern | Quantum Yield (φ) | Relative Stability |
| Pox | 10H-phenoxazine | Unsubstituted | 1.1 x 10⁻² | Low |
| PhPox | 10-phenyl-10H-phenoxazine | N-Substituted | 2.5 x 10⁻² | Very Low |
| Me₂Pox | 3,7-dimethyl-10H-phenoxazine | Core-Substituted | 1.9 x 10⁻⁵ | High |
| Me₂PhPox | 3,7-dimethyl-10-phenyl-10H-phenoxazine | N- and Core-Substituted | 1.0 x 10⁻⁵ | Very High |
Data synthesized from Goll et al., ChemPhysChem (2024).[3][10] This data clearly demonstrates that substitution at the 3 and 7 positions of the phenoxazine core dramatically enhances photostability, while N-phenyl substitution alone decreases it.[2][3]
Protocol 1: Standardized Assessment of Photostability
This protocol provides a step-by-step method to compare the photostability of a phenoxazine compound under specific conditions.
Objective: To quantify the rate of photodegradation of a phenoxazine derivative by monitoring its absorbance over time during controlled light exposure.
Materials:
-
Phenoxazine compound of interest
-
High-purity solvent (e.g., chloroform for a stress test, or an application-relevant solvent like ethanol)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes with stoppers
-
Controlled light source (e.g., handheld UV lamp with a defined wavelength and power, or a solar simulator)
-
Stir plate and small stir bar
-
Timer
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of the phenoxazine compound in the chosen solvent at a known concentration (e.g., 1 mM).
-
Prepare Working Solution: Dilute the stock solution to a concentration that gives an initial absorbance maximum (λ_max) between 0.8 and 1.2. This ensures the measurement is within the linear range of the spectrophotometer.
-
Initial Measurement (T=0): Transfer the working solution to a quartz cuvette, add a small stir bar, and place it in the spectrophotometer. Record the full UV-Vis spectrum to determine λ_max and the initial absorbance value (A₀).
-
Controlled Irradiation:
-
Place the cuvette on a stir plate at a fixed distance from the light source. Ensure the setup is consistent for all experiments.
-
Turn on the light source and start the timer. The stirring ensures homogenous irradiation of the solution.
-
-
Time-Point Measurements:
-
At regular intervals (e.g., every 30 seconds for a highly sensitive compound, or every 5-10 minutes for a more stable one), briefly turn off the light source and immediately record the UV-Vis spectrum.
-
Record the absorbance (A_t) at λ_max for each time point (t).
-
Continue until the absorbance has decreased significantly (e.g., by 50-80%).
-
-
Data Analysis:
-
Plot the relative absorbance (A_t / A₀) as a function of irradiation time.
-
The rate of degradation can be determined from the initial slope of this curve. For first-order kinetics, plotting ln(A_t / A₀) vs. time will yield a straight line with a slope equal to the negative rate constant (-k).
-
Protocol 2: Recommended Handling and Storage Workflow
Objective: To establish a self-validating system for the handling and storage of phenoxazine materials to ensure experimental reproducibility.
-
Receiving Solid Compound:
-
Upon receipt, immediately inspect the container.
-
Store the sealed container in a desiccator in a dark, cold environment (e.g., -20°C freezer).[14] Log the compound's arrival date and lot number.
-
-
Preparing Stock Solution:
-
Work under minimal light. Use a balance in a dimly lit area or cover the balance window.
-
Use high-purity, anhydrous solvent (e.g., DMSO, DMF). Purging the solvent with argon or nitrogen for 15-20 minutes before use is highly recommended.
-
Dissolve the solid to the desired concentration (e.g., 10 mM).
-
Dispense the stock solution into single-use aliquots in amber glass vials or polypropylene tubes wrapped in foil.
-
-
Long-Term Storage of Aliquots:
-
Flash-freeze the aliquots if appropriate for the solvent and store them at -80°C.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
-
Daily Use:
-
Retrieve a single aliquot from the freezer. Allow it to warm to room temperature completely before opening to prevent condensation of water into the solution.
-
Perform dilutions in a light-protected environment.
-
Discard any unused portion of the thawed aliquot. Do not refreeze. This is a critical step to prevent degradation from freeze-thaw cycles and moisture contamination.
-
Visualization of Degradation & Troubleshooting
Diagram 1: Key Degradation Pathways for Phenoxazine
This diagram illustrates the main environmental factors leading to the degradation of the phenoxazine core structure.
Caption: Environmental factors contributing to phenoxazine degradation.
Diagram 2: Troubleshooting Workflow for Assay Instability
This workflow provides a logical sequence of steps to diagnose the root cause of instability or non-reproducibility in experiments involving phenoxazine compounds.
Sources
- 1. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistryviews.org [chemistryviews.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Phenoxazine: A Privileged Scaffold for Radical-Trapping Antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radical Cations of Phenoxazine and Dihydrophenazine Photoredox Catalysts and Their Role as Deactivators in Organocatalyzed Atom Transfer Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. [Studies on the stability of injectable solutions of some phenothiazines. Part 1: Effects of pH and buffer systems] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reversible near-infrared pH probes based on benzo[a]phenoxazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Phenoxazine(135-67-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 13. Phenoxazine CAS#: 135-67-1 [m.chemicalbook.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Suzuki Coupling with Bromo-Phenoxazine Compounds
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving bromo-phenoxazine substrates. This guide is designed for researchers, medicinal chemists, and material scientists who are navigating the unique challenges posed by these electron-rich, N-heterocyclic scaffolds. Phenoxazine derivatives are crucial in fields ranging from pharmaceuticals to organic electronics, but their successful functionalization via Suzuki coupling requires a nuanced understanding of the reaction mechanism and careful optimization of conditions.
This document moves beyond standard protocols to provide in-depth, cause-and-effect troubleshooting advice, helping you diagnose issues, optimize yields, and minimize side reactions.
Section 1: Fundamental Issues: Reaction Failure & Low Conversion
This section addresses the most common starting problem: observing little to no formation of the desired coupled product.
Q1: My Suzuki coupling with a bromo-phenoxazine substrate is not working at all. My starting materials are recovered, or I see a complex mixture. What are the primary factors to investigate?
A1: Complete reaction failure with an electron-rich N-heterocycle like bromo-phenoxazine often points to a breakdown in one of the two initial, crucial steps of the catalytic cycle: Oxidative Addition or Transmetalation . The electron-donating nature of the phenoxazine ring system can render the C-Br bond less reactive towards oxidative addition, while the nitrogen heteroatom can interfere with the palladium catalyst.
Here is a systematic checklist of the most probable causes and their solutions:
-
Ineffective Catalyst System: Standard catalysts like Pd(PPh₃)₄ often fail with electron-rich or sterically hindered aryl halides.[1] The active Pd(0) species generated may not be sufficiently reactive to break the C-Br bond of the phenoxazine.
-
Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen, which can lead to catalyst decomposition and promote the unwanted homocoupling of your boronic acid partner.[4]
-
Inadequate Base: The base is not merely a proton scavenger; its primary role is to activate the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[7] If the base is too weak, insoluble, or hydrated when anhydrous conditions are needed, this step will fail.
-
Poor Reagent Quality: Boronic acids, particularly heteroaryl boronic acids, can degrade over time via protodeboronation.[5]
Visualizing the Core Problem: The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps. For bromo-phenoxazines, the "Oxidative Addition" step is often the bottleneck that requires a specialized catalyst.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting key stages.
Section 2: Common Side Reactions and Impurities
Even when the reaction proceeds, unwanted side products can complicate purification and reduce yields.
Q2: I am observing a significant amount of dehalogenated phenoxazine in my crude reaction mixture. What causes this and how can I prevent it?
A2: The formation of the corresponding proto-dehalogenated arene (in this case, replacement of -Br with -H) is a common and problematic side reaction, particularly with electron-rich aryl halides.[12][13] This occurs when the palladium(II)-aryl intermediate (Ar-Pd-X), formed after oxidative addition, undergoes reductive elimination with a hydride source instead of proceeding through transmetalation.
Primary Causes and Solutions:
-
Hydride-Donating Reagents: Amine bases (e.g., triethylamine) and alcohol solvents can act as hydride sources for the palladium complex.[12]
-
Solution: Avoid amine bases and alcohol solvents. Switch to an inorganic base like K₃PO₄, Cs₂CO₃, or K₂CO₃ and use aprotic solvents like dioxane, toluene, or DMF.[1]
-
-
Slow Transmetalation: If the transmetalation step is slow, the Ar-Pd-X intermediate has more time to react with trace hydride sources.
-
Solution: Accelerate transmetalation by ensuring your base is effective and your boronic acid is of high quality. In some cases, a small amount of water in a solvent like dioxane can speed up this step by helping to form the active boronate species, but this must be balanced against the risk of other side reactions.[14]
-
Q3: My desired product is contaminated with a biaryl byproduct from the homocoupling of my boronic acid. How do I suppress this?
A3: Homocoupling of boronic acids is primarily caused by the presence of oxygen, which can mediate a palladium-catalyzed dimerization of the boronic acid.[4] It can also be promoted by certain bases and reaction conditions.
Primary Causes and Solutions:
-
Oxygen in the Reaction: This is the most common culprit.
-
Base-Promoted Decomposition: Some boronic acids are prone to decomposition and homocoupling in the presence of strong bases, especially at high temperatures.
Q4: My boronic acid is being consumed, but I'm not getting product. I suspect protodeboronation. How can I confirm and prevent this?
A4: Protodeboronation is the protonolysis of the C-B bond, replacing the boronic acid group with a hydrogen atom.[15] It is a frequent side reaction, especially with electron-rich or heteroaryl boronic acids, and is accelerated by strong bases and protic solvents (like water).[10]
Primary Causes and Solutions:
-
Proton Source (Water): The proton source for this side reaction is most often water.
-
Solution: Switch to strictly anhydrous conditions. Use anhydrous solvents and dry your base thoroughly (e.g., by heating under vacuum). This can significantly reduce protodeboronation.[4]
-
-
Base Strength: Strong bases in aqueous media can accelerate the rate of protodeboronation.[15]
-
Solution: If anhydrous conditions are not feasible or effective, switch to a milder, non-hydroxide base like potassium fluoride (KF).[4]
-
Section 3: Optimization of Reaction Parameters
This section is for refining a reaction that is working but gives suboptimal yields or purity.
Q5: How do I select the optimal catalyst, base, and solvent combination for my specific bromo-phenoxazine derivative?
A5: There is no single universal condition, as the optimal choice depends on the specific electronic and steric properties of both your bromo-phenoxazine and your boronic acid partner. However, a logical, stepwise optimization approach is highly effective. Machine learning has even been used to optimize general conditions for heteroaryl Suzuki couplings.[16]
Troubleshooting Decision Tree
This flowchart provides a logical path for troubleshooting and optimization.
Caption: A decision tree for troubleshooting common Suzuki coupling issues.
Data-Driven Parameter Selection
| Parameter | Recommendation for Bromo-Phenoxazines | Rationale & Key Considerations |
| Palladium Precatalyst | XPhos Pd G3/G4, SPhos Pd G3, PEPPSI-IPr | Air-stable, efficient generation of active Pd(0). Critical for the difficult oxidative addition with electron-rich phenoxazine.[3] |
| Ligand | XPhos, SPhos, RuPhos, tBuXPhos | Bulky, electron-rich ligands that accelerate oxidative addition and reductive elimination.[3][4] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Strong, non-nucleophilic bases are often required. K₃PO₄ is a reliable starting point.[8] Use finely powdered base for better solubility and reactivity. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF, THF | Solvent must solubilize all components.[17] Aprotic solvents are preferred to avoid dehalogenation. A small amount of water (e.g., 4:1 organic:water) can accelerate transmetalation but increases risk of protodeboronation.[8][14][18] |
| Temperature | 80–110 °C | Higher temperatures are often necessary but can lead to catalyst decomposition if excessive.[1][19] |
Section 4: Standard Experimental Protocol
This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of a bromo-phenoxazine derivative.
General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation:
-
To a dry reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add the bromo-phenoxazine (1.0 equiv), the boronic acid or ester (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 2.0–3.0 equiv).
-
If not using a precatalyst, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%). If using an air-stable precatalyst (e.g., XPhos Pd G3, 1-2 mol%), it can be added with the other solids.[1]
-
-
Inerting the System:
-
Seal the vessel with a septum.
-
Evacuate the vessel under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the atmosphere is inert.
-
-
Solvent Addition:
-
Add the degassed solvent or solvent mixture (e.g., dioxane/water 4:1) via syringe to achieve a typical concentration of 0.1 M with respect to the bromo-phenoxazine.[3]
-
-
Reaction Execution and Monitoring:
-
Place the vessel in a preheated heating block or oil bath set to the desired temperature (e.g., 100 °C).[1]
-
Stir the reaction vigorously to ensure proper mixing, especially for biphasic systems.
-
Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC, GC-MS, or LC-MS.[1]
-
-
Workup and Purification:
-
Once the reaction is complete (typically 2–24 hours), cool the vessel to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography.
-
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Jedinák, L., Tomanová, P., & Dračínský, M. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12343–12356. [Link]
-
ResearchGate. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]
-
ACS Publications. The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]
-
ScienceDirect. An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. [Link]
-
Wikipedia. Protodeboronation. [Link]
-
ACS Publications. Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. [Link]
-
ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Link]
-
Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]
-
ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
-
Fleckenstein, C. A., & Plenio, H. (2008). Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design. Chemistry, 14(14), 4267–4279. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(21), 7575–7587. [Link]
-
Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? [Link]
-
Organic Chemistry Portal. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. [Link]
-
ChemistryViews. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]
-
Scott, P. J. H., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6343–6355. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling? [Link]
-
Kuivila, H. G. (1960). Electrophilic Displacement Reactions. X. The Protodeboronation of Areneboronic Acids. Journal of the American Chemical Society, 82(4), 893–896. [Link]
-
Wiley Online Library. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A General and Efficient Method for the Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
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Technical Support Center: Synthesis of N-Aryl Phenoxazines
Welcome to the technical support center for N-aryl phenoxazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these valuable compounds. N-aryl phenoxazines are privileged scaffolds in materials science and medicinal chemistry, notably as highly effective photoredox catalysts.[1][2] However, their synthesis, primarily through transition-metal-catalyzed cross-coupling reactions, can be accompanied by side reactions that affect yield and purity.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during these experiments. We will delve into the causality behind experimental choices to empower you to optimize your synthetic outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequent challenges encountered during the synthesis of N-aryl phenoxazines, connecting observable problems to their underlying chemical causes and offering actionable solutions.
Problem 1: Low or No Yield of the Desired N-Aryl Phenoxazine
Question: I am performing a Buchwald-Hartwig amination to synthesize an N-aryl phenoxazine, but I am observing very low conversion of my starting materials. What are the likely causes and how can I improve my yield?
Answer:
Low or no yield in a Buchwald-Hartwig amination is a common issue that can typically be traced back to the catalyst system, reaction conditions, or the purity of your reagents. The reaction involves a delicate catalytic cycle, and any disruption can halt the process.[3][4]
Potential Causes & Troubleshooting Steps:
-
Inactive Catalyst: The active catalyst is a Pd(0) species, which is generated in situ from a Pd(II) precatalyst. This reduction can be inefficient, or the Pd(0) catalyst can be deactivated.
-
Solution: Ensure your phosphine ligand is not oxidized. Use of pre-formed Pd(0) catalysts or specialized precatalysts that readily form the active species can be beneficial.[5] Additionally, ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) as oxygen can oxidize and deactivate the Pd(0) catalyst.
-
-
Inappropriate Ligand Choice: The ligand is critical for stabilizing the palladium center and facilitating both oxidative addition and reductive elimination.[6] A suboptimal ligand can lead to slow reaction rates or catalyst decomposition.
-
Solution: For N-arylation of phenoxazines, bulky, electron-rich phosphine ligands are generally preferred as they promote the reductive elimination step to form the C-N bond.[6][7] Consider screening a panel of ligands. For challenging couplings, biarylphosphine ligands (e.g., XPhos, SPhos) or ferrocene-based ligands (e.g., dppf) are often effective.[3][5]
-
-
Suboptimal Base or Solvent: The base is crucial for deprotonating the phenoxazine nitrogen, but a poorly chosen base can lead to side reactions or have poor solubility.[5] The solvent affects the solubility of all components and the stability of intermediates.
-
Solution: Sodium tert-butoxide (NaOtBu) is a common and effective base. However, if your substrates are base-sensitive, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may require higher temperatures.[5] Toluene and dioxane are common solvents. Ensure they are anhydrous, as water can lead to hydrodehalogenation of the aryl halide.[8]
-
-
Aryl Halide Reactivity: The reactivity of the aryl halide follows the general trend: I > Br > OTf > Cl.[9] Aryl chlorides can be particularly challenging to activate.
-
Solution: For less reactive aryl chlorides, using more electron-rich and bulky ligands is often necessary to promote the oxidative addition step.[5] Increasing the reaction temperature can also improve the rate of oxidative addition.
-
Workflow for Optimizing a Low-Yield Reaction:
Below is a systematic workflow for troubleshooting a low-yield Buchwald-Hartwig amination for N-aryl phenoxazine synthesis.
Caption: Troubleshooting workflow for low-yield reactions.
Problem 2: Formation of Significant Byproducts
The formation of byproducts is a common challenge in cross-coupling reactions. In the synthesis of N-aryl phenoxazines, several side reactions can compete with the desired C-N bond formation.
FAQ 1: I've isolated an unexpected isomer of my product. Could this be from a Smiles Rearrangement?
Answer:
Yes, the formation of an isomeric byproduct is a strong indicator of a competitive Smiles rearrangement .[10] This is an intramolecular nucleophilic aromatic substitution reaction that is particularly prevalent when synthesizing phenoxazines from 2-aminophenols and electron-deficient aryl halides.[10][11]
Mechanism of Smiles Rearrangement:
Instead of the desired intermolecular C-N bond formation, the phenoxide intermediate can attack an activated position on the adjacent aromatic ring, leading to a rearranged diaryl ether or diarylamine intermediate, which may not cyclize to the intended phenoxazine.[10]
Caption: Competing pathways in phenoxazine synthesis.
Troubleshooting & Prevention:
-
Modify Electronic Properties: The Smiles rearrangement is favored when the migrating aryl ring is activated by electron-withdrawing groups. If possible, choose starting materials that disfavor this rearrangement.
-
Choice of Synthetic Route: An alternative route involves the O-arylation of a phenol with a diaryliodonium salt, followed by an intramolecular N-arylation. This can circumvent the conditions that favor the Smiles rearrangement.[12]
-
Temperature Control: Carefully controlling the reaction temperature may influence the relative rates of the desired cyclization versus the rearrangement. Lower temperatures may favor the desired intermolecular reaction.
FAQ 2: My main byproduct appears to be the starting arene (from the aryl halide). What is causing this?
Answer:
The formation of the arene corresponding to your aryl halide starting material is a classic sign of hydrodehalogenation . This is a common side reaction in palladium-catalyzed couplings where the aryl halide is reduced instead of coupled.[3][13]
Potential Causes & Troubleshooting Steps:
-
Source of Hydride: The hydride source can be trace amounts of water, alcohols, or even the amine starting material via β-hydride elimination from a Pd-amido complex.[3]
-
Ligand Effects: The choice of ligand can significantly influence the rate of hydrodehalogenation versus the desired reductive elimination.
-
Solution: Use bulky, electron-rich ligands. These ligands tend to accelerate the rate of reductive elimination to form the C-N bond, outcompeting the hydrodehalogenation pathway.[7]
-
-
Anhydrous Conditions:
-
Solution: Ensure all reagents and solvents are rigorously dried. Use freshly distilled solvents and dry the starting materials and base under vacuum.[8]
-
FAQ 3: I am attempting an Ullmann condensation and am getting a significant amount of a biaryl byproduct. How can I promote the desired C-N coupling?
Answer:
The formation of a biaryl byproduct (Ar-Ar) is indicative of a homocoupling reaction, which is the classic Ullmann reaction.[14][15] When you are aiming for a C-N cross-coupling (an Ullmann condensation or Goldberg reaction), homocoupling of the aryl halide is a major competitive pathway.[16]
Troubleshooting & Prevention:
-
Ligand Addition: Traditional Ullmann reactions were often run without ligands at very high temperatures. Modern protocols for C-N coupling utilize ligands to promote the desired cross-coupling over homocoupling.
-
Catalyst Source and State: The active species in Ullmann C-N couplings is believed to be Cu(I).[8][17]
-
Solution: Use a Cu(I) source (e.g., CuI, CuBr) and ensure it is fresh. Old copper sources may be partially oxidized and less effective.[18]
-
-
Reaction Temperature: While high temperatures can drive the reaction, they can also promote homocoupling and decomposition.
-
Solution: With an effective ligand system, it is often possible to lower the reaction temperature, which can increase the selectivity for the C-N coupled product.[8]
-
Summary of Common Side Reactions and Mitigation Strategies:
| Side Reaction | Common Cause(s) | Key Mitigation Strategy |
| Smiles Rearrangement | Electron-deficient aryl halides | Modify starting material electronics; consider alternative synthetic routes.[10][11] |
| Hydrodehalogenation | Protic impurities; suboptimal ligand | Use anhydrous conditions; employ bulky, electron-rich phosphine ligands.[13] |
| Aryl Homocoupling | High temperatures; absence of suitable ligand | Add a chelating ligand (e.g., phenanthroline); use a Cu(I) source; lower reaction temperature.[14][18] |
| Diaryl Ether Formation | Incomplete cyclization in certain routes | Ensure complete conversion through reaction monitoring (TLC, LC-MS); optimize cyclization conditions.[1] |
Experimental Protocols
General Protocol for Buchwald-Hartwig N-Arylation of Phenoxazine
This protocol is a starting point and should be optimized for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), phenoxazine (1.2 mmol), sodium tert-butoxide (1.4 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and the phosphine ligand (e.g., XPhos, 0.04 mmol).
-
Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
- Hall, M. K. (2020). N-Aryl Phenoxazines as Polymer Supported Photocatalysts.
- Kervefors, G., Becker, A., Dey, C., & Olofsson, B. (2018). Metal-free formal synthesis of phenoxazine. Beilstein Journal of Organic Chemistry, 14(1), 1491–1497.
- BenchChem. (2025). Phenoxazine Synthesis Technical Support Center: A Guide to Preventing Rearrangement Reactions.
- Wikipedia. (2023).
- BenchChem. (2025). Technical Support Center: Optimizing Ullmann Coupling Reactions.
- ResearchGate. (n.d.). Mechanistic representation of synthesis of 6-(thiophen-2-yl)-5H-benzo[a]phenoxazin-5-one from 6-chloro-5H-benzo[a]phenoxazin-5-one via Stille coupling.
- Sarka, V., et al. (2019).
- Plummer, S., & Gallou, F. (2024).
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- Organic Chemistry Portal. (2025).
- ResearchGate. (2025). (PDF) Smiles Rearrangement in Synthetic Chemistry.
- ResearchGate. (2025). (PDF)
- Oriental Journal of Chemistry. (n.d.). Synthesis and Antimicrobial Activity of New Derivatives of Angular Polycyclic Phenoxazine Ring System.
- Chemistry LibreTexts. (2023).
- National Institutes of Health. (n.d.). New Functionalized Phenoxazines and Phenothiazines - PMC - PubMed Central.
- Chemical Insights. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
- NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
- Reddit. (2023). Troubleshooting Ullmann Couplint : r/Chempros.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Exploring Phenoxazinone Synthase Activities - Regular Article. (2024).
- ResearchGate. (2025). ChemInform Abstract: Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. | Request PDF.
- Wikipedia. (n.d.).
- ACS Publications. (2017). Phenoxazine: A Privileged Scaffold for Radical-Trapping Antioxidants | The Journal of Organic Chemistry.
- ResearchGate. (2025). ChemInform Abstract: A General Route for Synthesis of N-Aryl Phenoxazines via Copper(I)
- Reddit. (2024). Ullmann coupling : r/Chempros.
- ResearchGate. (n.d.).
- YouTube. (2019). Buchwald-Hartwig coupling.
- ACS Publications. (n.d.). Synthesis and Electronic Properties of Sterically Demanding N-Arylphenothiazines and Unexpected Buchwald−Hartwig Aminations | The Journal of Organic Chemistry.
- IISTE.org. (n.d.).
- RSC Publishing. (n.d.).
- TCI Chemicals. (n.d.).
- SpringerLink. (2023).
- MIT Open Access Articles. (n.d.).
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- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- National Institutes of Health. (n.d.). Phenoxazine Based Units- Synthesis, Photophysics and Electrochemistry - PMC.
- Thermo Fisher Scientific - SA. (n.d.). Ullmann Reaction.
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Technical Support Center: Enhancing Luminescence Efficiency of Phenoxazine-Based OLEDs
Welcome to the technical support center for phenoxazine-based Organic Light-Emitting Diodes (OLEDs). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the development and optimization of high-efficiency phenoxazine-based emitters and devices. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues, grounded in scientific principles and field-proven insights.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions and provides concise answers to rapidly resolve typical issues.
Q1: My phenoxazine-based OLED is showing significantly lower external quantum efficiency (EQE) than expected. What are the most likely causes?
A1: Low EQE in phenoxazine-based OLEDs can stem from several factors. Firstly, inefficient energy transfer from the host to the phenoxazine emitter can be a major contributor. This is often due to a mismatch in the triplet energy levels of the host and guest materials. Secondly, poor charge balance within the emissive layer can lead to quenching processes. Lastly, the presence of impurities in the organic materials or on the substrate can act as non-radiative recombination centers, significantly reducing luminescence. It is crucial to ensure high purity of all materials, verified by techniques like high-performance liquid chromatography (HPLC).[1][2]
Q2: I'm observing a broad electroluminescence spectrum from my device, leading to poor color purity. How can this be improved?
A2: A broad emission spectrum can be due to several factors including molecular aggregation, the formation of excimers, and the polarity of the host material.[1] To achieve a narrower emission, consider the following:
-
Enhance Molecular Rigidity: A more rigid molecular structure for the phenoxazine emitter can suppress vibrational and rotational modes in the excited state, leading to a narrower full width at half maximum (FWHM).[1]
-
Optimize Doping Concentration: High doping concentrations can lead to aggregation. A systematic optimization of the doping concentration is essential to minimize intermolecular interactions.[1]
-
Host Material Selection: The polarity of the host material can influence the emission spectrum. Experimenting with hosts of varying polarities can help in achieving sharper emission peaks.[1]
-
Multiple Resonance (MR) Emitters: The design of MR-TADF emitters that incorporate phenoxazine has been demonstrated to produce narrowband emissions.[1]
Q3: What is the role of the donor-acceptor (D-A) architecture in phenoxazine-based TADF emitters?
A3: The D-A architecture is fundamental for achieving Thermally Activated Delayed Fluorescence (TADF). In these molecules, the electron-donating phenoxazine moiety is linked to an electron-accepting unit. This design leads to a spatial separation of the highest occupied molecular orbital (HOMO), localized on the donor, and the lowest unoccupied molecular orbital (LUMO), localized on the acceptor.[3][4] This separation minimizes the singlet-triplet energy gap (ΔEST), which is a critical requirement for efficient reverse intersystem crossing (RISC) – the process where non-emissive triplet excitons are converted to emissive singlet excitons.[3][4][5]
Q4: My phenoxazine-based OLEDs are degrading quickly during operation. What are the key factors affecting device lifetime?
A4: Device degradation is a multifaceted issue. Key contributors include:
-
Material Instability: Phenoxazine and its derivatives can be susceptible to photodegradation, especially in the presence of halogenated solvents or light exposure during fabrication and handling.[6]
-
Thermal Stability: The organic materials used should possess high glass transition temperatures (Tg) and decomposition temperatures (Td) to withstand the heat generated during device operation.[1][2]
-
Exciton-Induced Degradation: The formation of reactive species like free radicals and triplet excitons can lead to chemical degradation of the organic materials.[7]
-
Environmental Factors: Exposure to oxygen and moisture can cause chemical degradation and should be minimized through proper encapsulation.[7]
Part 2: Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving more complex experimental challenges.
Issue 1: Significant Efficiency Roll-Off at High Brightness
Q: My phenoxazine-based OLED shows high EQE at low brightness, but the efficiency drops dramatically as I increase the current density. How can I mitigate this efficiency roll-off?
A: Efficiency roll-off at high brightness is a common challenge in OLEDs and is primarily caused by triplet-triplet annihilation (TTA) and singlet-triplet annihilation (STA) at high exciton densities.[1][8][9] Here’s a systematic approach to address this issue:
Step-by-Step Troubleshooting Protocol:
-
Host Material Optimization:
-
Rationale: The host material plays a crucial role in managing exciton concentration. A host with a high triplet energy level is necessary to confine excitons on the guest emitter.[10] For TADF emitters, a host that facilitates dual delayed fluorescence can dilute the concentration of triplet excitons, thereby reducing TTA.[11]
-
Action:
-
Select a host material with a triplet energy level at least 0.2 eV higher than that of the phenoxazine emitter.
-
Consider using mixed-host systems to improve charge transport and reduce exciton accumulation.
-
For TADF devices, explore host materials with different polarities to potentially induce dual delayed fluorescence pathways.[11]
-
-
-
Molecular Design of the Emitter:
-
Rationale: The molecular structure of the emitter can influence exciton dynamics. Introducing bulky side groups or creating a twisted molecular geometry can suppress intermolecular interactions and reduce aggregation-caused quenching.[1]
-
Action:
-
If synthesizing new emitters, consider incorporating sterically hindering groups around the phenoxazine core.
-
For existing emitters, focus on optimizing the device architecture to minimize intermolecular interactions.
-
-
-
Doping Concentration Adjustment:
-
Rationale: The concentration of the emitter in the host matrix directly impacts the probability of TTA. While a higher concentration can increase the number of recombination centers, it can also lead to aggregation and quenching.
-
Action:
-
Systematically vary the doping concentration of the phenoxazine emitter in the host material (e.g., from 1 wt% to 20 wt%).
-
Characterize the EQE versus luminance for each concentration to identify the optimal doping level that balances efficiency and roll-off.
-
-
-
Device Architecture Modification:
-
Rationale: A well-designed device structure can ensure balanced charge injection and transport, confining the recombination zone within the emissive layer and away from the transport layers, thus reducing exciton density at the interfaces.[1]
-
Action:
-
Introduce or optimize the thickness of electron-blocking and hole-blocking layers to confine charge carriers within the emissive layer.
-
Consider using a double electron transport layer (DETL) structure, which has been shown to improve efficiency and reduce roll-off.[12]
-
-
Issue 2: Low Photoluminescence Quantum Yield (PLQY) of the Phenoxazine Emitter
Q: My synthesized phenoxazine derivative exhibits a low PLQY in solution and in thin films. What strategies can I employ to enhance its intrinsic luminescence?
A: A low PLQY indicates that non-radiative decay pathways are dominating over radiative decay. Here’s how to address this at the molecular level:
Step-by-Step Enhancement Protocol:
-
Structural Rigidification:
-
Rationale: Intramolecular rotations and vibrations can lead to non-radiative decay. A rigid molecular framework can suppress these motions.[1]
-
Action:
-
Introduce bridging atoms or groups to create a more planar and rigid structure.
-
Incorporate bulky substituents that lock the conformation of the molecule.
-
-
-
Modulation of Donor-Acceptor Strength:
-
Rationale: The degree of intramolecular charge transfer (ICT) influences the emission properties. Fine-tuning the electron-donating strength of the phenoxazine moiety or the electron-accepting strength of the acceptor unit can optimize the radiative decay rate.
-
Action:
-
Introduce electron-donating or electron-withdrawing groups on the phenoxazine or acceptor units, respectively. For instance, the introduction of cyano groups has been shown to significantly improve PLQY in triarylboron/phenoxazine hybrids.[13]
-
-
-
Exploiting the TADF Mechanism:
-
Rationale: For TADF emitters, a small ΔEST is crucial for efficient RISC. A larger-than-optimal ΔEST will result in a low contribution from delayed fluorescence, leading to a lower overall PLQY.
-
Action:
-
Employ computational modeling (e.g., DFT and TD-DFT) to predict the ΔEST of your designed molecules.
-
Synthesize derivatives with varying degrees of twist between the donor and acceptor moieties to fine-tune the HOMO-LUMO overlap and, consequently, the ΔEST. A highly twisted D-A structure generally leads to a smaller ΔEST.[4]
-
-
-
Aggregation-Induced Emission (AIE):
-
Rationale: Some phenoxazine derivatives can be designed to exhibit AIE, where they are weakly emissive in solution but become highly luminescent in the aggregated state or solid state. This is due to the restriction of intramolecular motion (RIM) in the aggregated form.[14]
-
Action:
-
Design molecules with rotatable groups that can be restricted upon aggregation.
-
Characterize the photophysical properties in both solution and solid state to identify AIE characteristics.
-
-
Part 3: Data Presentation and Visualization
Table 1: Key Parameters for High-Efficiency Phenoxazine-Based OLEDs
| Parameter | Typical Range/Value | Importance |
| ΔEST (TADF Emitters) | < 0.2 eV | Crucial for efficient RISC. |
| PLQY | > 70% | High PLQY is essential for high EQE. |
| Host Triplet Energy | > Emitter Triplet Energy | Ensures efficient energy transfer and exciton confinement. |
| Glass Transition Temp. (Tg) | > 100 °C | Indicates thermal stability and morphological stability of the thin film.[15][16] |
| HOMO/LUMO Levels | Aligned with adjacent layers | Facilitates efficient charge injection and transport.[16][17] |
| Doping Concentration | 1 - 20 wt% | Optimized to balance efficiency and minimize aggregation quenching. |
Diagrams
Below are diagrams illustrating key concepts and workflows for troubleshooting phenoxazine-based OLEDs.
Caption: The Thermally Activated Delayed Fluorescence (TADF) mechanism in phenoxazine-based OLEDs.
Caption: A troubleshooting workflow for enhancing the luminescence efficiency of phenoxazine-based OLEDs.
References
-
Highly Efficient New Hole Injection Materials for OLEDs Based on Dimeric Phenothiazine and Phenoxazine Derivatives. The Journal of Physical Chemistry C. Available at: [Link]
-
Boosting photoluminescence quantum yields of triarylboron/phenoxazine hybrids via incorporation of cyano groups and their applications as TADF emitters for high-performance solution-processed OLEDs. Journal of Materials Chemistry C. Available at: [Link]
-
Highly Efficient New Hole Injection Materials for OLEDs Based on Dimeric Phenothiazine and Phenoxazine Derivatives. Figshare. Available at: [Link]
-
New Insights into the Photostability of Phenoxazines. ChemistryViews. Available at: [Link]
-
Recent Progress in Phenoxazine-Based Thermally Activated Delayed Fluorescent Compounds and Their Full-Color Organic Light-Emitting Diodes. Sultan Qaboos University House of Expertise. Available at: [Link]
-
Solution-processable phenothiazine and phenoxazine substituted fluorene cored nanotextured hole transporting materials for achieving high-efficiency OLEDs. RSC Publishing. Available at: [Link]
-
Highly Efficient New Hole Injection Materials for OLEDs Based on Dimeric Phenothiazine and Phenoxazine Derivatives. The Journal of Physical Chemistry C. Available at: [Link]
-
Phenoxazine-Dibenzothiophene Sulfoximine Emitters Featuring Both Thermally Activated Delayed Fluorescence and Aggregation Induced Emission. National Institutes of Health. Available at: [Link]
-
Highly efficient non-doped OLEDs using aggregation-induced delayed fluorescence materials based on 10-phenyl-10H-phenothiazine 5,5-dioxide derivatives. RSC Publishing. Available at: [Link]
-
Twisted Acceptor Core Molecular Design with Phenoxazine and Phenothiazine Donors Enabled Yellow Thermally Activated Delayed Fluorescent Emitters/Sensitizers for Long-Lifetime Solution-Processed Organic Light-Emitting Diodes Exceeding 31% External Quantum Efficiency. ACS Publications. Available at: [Link]
-
Fluorinated dibenzo[a,c]-phenazine-based green to red thermally activated delayed fluorescent OLED emitters. Journal of Materials Chemistry C. Available at: [Link]
-
Recent Progress in Phenoxazine-Based Thermally Activated Delayed Fluorescent Compounds and Their Full-Color Organic Light-Emitting Diodes. PubMed. Available at: [Link]
-
Brief history of OLEDs and TADF materials for OLEDs. ResearchGate. Available at: [Link]
-
TADF quenching properties of phenothiazine or phenoxazine-substituted benzanthrones emitting in deep-red/near-infrared region towards oxygen sensing. ResearchGate. Available at: [Link]
-
Suppressing Efficiency Roll-Off of TADF Based OLEDs by Constructing Emitting Layer With Dual Delayed Fluorescence. Frontiers. Available at: [Link]
-
Phenoxazine and phenothiazine embedded Multi-Resonance emitters for highly efficient Pure-Red OLEDs with improved color purity. ResearchGate. Available at: [Link]
-
π‐Extended Phenoxazine‐Based Asymmetric MR‐TADF Emitters for Narrow Emission Band Green OLEDs with a Power Efficiency of 150 lm W−1, an EQE of 27%, and an LT95 of Over 3000 h at 1000 cdm−2. Semantic Scholar. Available at: [Link]
-
New bipolar host materials for high power efficiency green thermally activated delayed fluorescence OLEDs. OSTI.gov. Available at: [Link]
-
Comparative study of thermally activated delayed fluorescent properties of donor–acceptor and donor–acceptor–donor architectures based on phenoxazine and dibenzo[a,j]phenazine. Beilstein Journals. Available at: [Link]
-
π‐Extended Phenoxazine‐Based Asymmetric MR‐TADF Emitters for Narrow Emission Band Green OLEDs with a Power Efficiency of 150 lm W, an EQE of 27%, and an LT95 of Over 3000 h at 1000 cdm. ResearchGate. Available at: [Link]
-
Phenoxazine-Dibenzothiophene Sulfoximine Emitters Featuring Both Thermally Activated Delayed Fluorescence and Aggregation Induced Emission. MDPI. Available at: [Link]
-
Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes. National Institutes of Health. Available at: [Link]
-
Efficiency roll-off in organic light-emitting diodes. PubMed. Available at: [Link]
-
Efficiency roll-off in TADF OLEDs. Springer Nature. Available at: [Link]
-
Improved Efficiency and Its Roll-off of Organic Light-emitting Diodes with Double Electron Transport Layers. ResearchGate. Available at: [Link]
-
Efficiency Roll-Off in Organic Light-Emitting Diodes. ResearchGate. Available at: [Link]
-
Towards Highly Efficient TADF Yellow-Red OLEDs Fabricated by Solution Deposition Methods: Critical Influence of the Active Layer Morphology. MDPI. Available at: [Link]
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Technical Support Center: Navigating the Synthesis of Substituted Phenoxazines
Welcome to the Technical Support Center for the synthesis of substituted phenoxazines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important class of heterocyclic compounds. Phenoxazines are not only crucial scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, but they also find applications in materials science as dyes and photoredox catalysts.[1][2][3][4] However, their synthesis can be fraught with challenges, from low yields and unexpected side reactions to purification difficulties.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific issues you may encounter during your experiments. Here, we delve into the "why" behind the experimental choices, offering field-proven insights to help you optimize your synthetic strategies and achieve your desired outcomes with confidence.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to substituted phenoxazines?
A1: The most prevalent methods include:
-
Ullmann Condensation: A classical approach involving the copper-catalyzed reaction of a 2-aminophenol with a 2-halophenol or a related derivative. While widely used, it often requires high temperatures and can suffer from low yields.[5]
-
Buchwald-Hartwig Amination: A more modern, palladium-catalyzed cross-coupling reaction between an aryl halide and an aminophenol. This method generally offers milder reaction conditions and a broader substrate scope.[6][7]
-
Thermal Condensation: This involves the high-temperature reaction of a 2-aminophenol with a catechol or quinone derivative.[7]
-
Novel Methods: Recent advancements include photoredox catalysis and transition-metal-free approaches, offering greener and more efficient alternatives.[4]
Q2: I'm observing a significant amount of an isomeric byproduct. What is the likely cause?
A2: The formation of an isomeric byproduct is a frequent challenge, often attributable to a Smiles rearrangement . This intramolecular nucleophilic aromatic substitution is particularly common when using electron-deficient aryl halides.[8][9] The rearrangement competes with the desired intermolecular coupling, leading to a structurally rearranged product.
Q3: My reaction yield is consistently low, even with minimal byproduct formation. What are the likely culprits?
A3: Low yields can stem from several factors, including:
-
Inactive Catalyst: In Ullmann or Buchwald-Hartwig reactions, the catalyst (copper or palladium) can be deactivated by impurities or improper handling.
-
Suboptimal Reaction Conditions: Temperature, solvent, and base selection are critical and highly substrate-dependent.
-
Poor Reagent Purity: Impurities in starting materials can inhibit the reaction.
-
Incomplete Reaction: Insufficient reaction time or inadequate monitoring can lead to premature workup.
Q4: Purification of my substituted phenoxazine is proving difficult. What strategies can I employ?
A4: Phenoxazine derivatives can be challenging to purify due to their often similar polarities to starting materials and byproducts. Column chromatography is the most common method.[10] Key to successful purification is the careful selection of the solvent system, often a gradient of a nonpolar solvent (like hexanes) and a more polar solvent (like ethyl acetate). In some cases, recrystallization can also be an effective purification technique.
Troubleshooting Guides
This section provides a more detailed, issue-specific approach to troubleshooting common problems encountered during the synthesis of substituted phenoxazines.
Challenge 1: Low or No Product Yield in Ullmann Condensation
The Ullmann condensation, while a classic method, is notorious for its sensitivity to reaction conditions. If you are experiencing low or no yield, a systematic approach to troubleshooting is essential.
Troubleshooting Table for Ullmann Condensation
| Observation | Potential Cause(s) | Suggested Solution(s) | Literature Insight |
| No reaction | Inactive copper catalyst | Use fresh, high-purity Cu(I) salts (e.g., CuI). Consider pre-activating the copper catalyst. | The active catalytic species is widely considered to be Cu(I).[1] |
| Inappropriate ligand or no ligand | Screen various ligands such as 1,10-phenanthroline or N,N-dimethylglycine. | Ligands can stabilize the copper catalyst and accelerate the reaction.[2] | |
| Unsuitable base | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). | The base is crucial for deprotonating the aminophenol.[5] | |
| Low yield | Suboptimal solvent | Screen high-boiling polar aprotic solvents like DMF, DMSO, or dioxane. | Solvent choice affects solubility and reaction rates.[8] |
| Reaction temperature too low/high | Optimize the temperature. Traditional Ullmann reactions often require >180 °C, while modern protocols with ligands can proceed at lower temperatures (80-120 °C). | Temperature control is critical to balance reaction rate and potential decomposition.[5] | |
| Formation of side products (e.g., dehalogenation) | Presence of protic impurities (e.g., water) | Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (N₂ or Ar). | Protic impurities can lead to the reduction of the aryl halide. |
Experimental Protocol: General Procedure for a Ligand-Assisted Ullmann Condensation
-
Reaction Setup: In an oven-dried Schlenk tube, combine the 2-aminophenol (1.0 mmol), aryl halide (1.2 mmol), CuI (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous DMF (5 mL) via syringe.
-
Reaction: Heat the reaction mixture at 120 °C with vigorous stirring for 24-48 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.[11][12]
Ullmann C-N Coupling Catalytic Cycle
Caption: A simplified representation of the copper-catalyzed Ullmann C-N coupling cycle.
Challenge 2: Overcoming the Smiles Rearrangement
The Smiles rearrangement is a common intramolecular side reaction that can significantly reduce the yield of the desired intermolecularly coupled phenoxazine.[8] Understanding its mechanism is key to developing strategies to suppress it.
Mechanism of the Smiles Rearrangement
Caption: The key steps in the Smiles rearrangement mechanism.
Strategies to Mitigate the Smiles Rearrangement:
-
Choice of Base: A strong, non-nucleophilic base is often preferred. Cesium carbonate (Cs₂CO₃) has been shown to be effective in promoting the desired cyclization over the rearrangement.[8]
-
Solvent Selection: High-boiling polar aprotic solvents like DMF or DMSO are commonly used. The choice of solvent can influence the relative rates of the desired reaction and the rearrangement.
-
Temperature Control: Higher temperatures can sometimes favor the rearrangement. Careful optimization of the reaction temperature is crucial. Microwave irradiation can sometimes provide rapid heating and shorter reaction times, which may kinetically favor the desired product.[8]
-
Substituent Effects: The electronic nature of the substituents on the aryl halide plays a significant role. Electron-withdrawing groups on the aryl halide activate the ring towards nucleophilic attack, which can promote the Smiles rearrangement.[13] If possible, consider using starting materials with less activating groups if the rearrangement is a major issue.
Challenge 3: Optimizing Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success is highly dependent on the careful selection of the catalyst system.
Troubleshooting Table for Buchwald-Hartwig Amination
| Observation | Potential Cause(s) | Suggested Solution(s) | Literature Insight |
| No reaction or low conversion | Inappropriate ligand | Screen a variety of phosphine ligands (e.g., XPhos, SPhos, DPEphos). The choice of ligand is highly substrate-dependent. | Sterically hindered biarylphosphine ligands are often effective.[14][15][16] |
| Incorrect Pd precursor | Use a reliable Pd(0) source (e.g., Pd₂(dba)₃) or a pre-catalyst. If using a Pd(II) source (e.g., Pd(OAc)₂), ensure it is effectively reduced in situ. | Pre-catalysts can provide more consistent results.[15] | |
| Unsuitable base | Screen different bases (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃). Strong, non-nucleophilic bases are generally preferred. | The base is crucial for the deprotonation of the amine and the catalytic cycle.[15] | |
| Catalyst decomposition (formation of palladium black) | Presence of oxygen or moisture | Ensure the reaction is performed under a strictly inert atmosphere with anhydrous solvents. | The Pd(0) catalyst is sensitive to oxidation. |
| High reaction temperature | Lower the reaction temperature. | Catalyst decomposition is more likely at elevated temperatures. | |
| Formation of hydrodehalogenated side product | β-hydride elimination | Use a ligand that promotes reductive elimination over β-hydride elimination. | This is a common side reaction, especially with certain substrates.[6] |
Buchwald-Hartwig Catalytic Cycle
Caption: The generally accepted catalytic cycle for the Buchwald-Hartwig amination.
Challenge 4: Purification by Column Chromatography
Effective purification is crucial for obtaining your desired substituted phenoxazine in high purity.
Step-by-Step Guide for Column Chromatography Purification
-
Slurry Preparation: In a beaker, create a slurry of silica gel in the initial, least polar eluent you plan to use.[17][18]
-
Column Packing: Carefully pour the slurry into the column, allowing the silica to settle into a uniform bed. Gently tap the column to dislodge any air bubbles.
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully apply the sample to the top of the silica bed.
-
Elution: Begin eluting with the chosen solvent system, collecting fractions in test tubes.
-
Gradient Elution (if necessary): If your compounds are not separating well, gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent. This is known as a gradient elution.[19]
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your desired product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified substituted phenoxazine.
Workflow for Column Chromatography
Caption: A typical workflow for the purification of a substituted phenoxazine using column chromatography.
References
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
Plater, M. J., & Harrison, W. T. A. (2023). New Functionalized Phenoxazines and Phenothiazines. ACS Omega, 8(1), 1045-1055. [Link]
-
Monopoli, A., Cotugno, P., & Cioffi, N. (2014). Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. Chemical Society Reviews, 43(11), 3718-3754. [Link]
-
Wikipedia. (2023, December 2). Ullmann reaction. In Wikipedia. Retrieved from [Link]
-
Ghosh, S., & Dhar, S. (2021). Visible-Light Mediated Synthesis of Substituted Phenazine and Phenoxazinone Using Eosin Y as Photoredox Catalyst. The Journal of Organic Chemistry, 86(17), 11775-11784. [Link]
- Phenoxazine Based Units- Synthesis, Photophysics and Electrochemistry. (2013). International Journal of Electrochemical Science, 8, 10743-10756.
-
Wikipedia. (2023, November 29). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]
- Darrow, J. W. (2017). High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis.
-
Sherborne, G. J., Adomeit, S., Menzel, R., Rabeah, J., Brückner, A., Fielding, M. R., ... & Nguyen, B. N. (2017). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Catalysis, 7(12), 8494-8504. [Link]
-
Ge, X., Chen, Y., & Wang, L. (2018). Cu-Catalyzed Aqueous Phase Ullmann-Type C-N Coupling Reaction Promoted by Glycosyl Ligand. Chinese Journal of Organic Chemistry, 38(5), 1234-1240. [Link]
-
Ayogu, J. I., & Ezeokonkwo, M. A. (2023). Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. Journal of the Iranian Chemical Society, 20(2), 285-316. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Maly, M., et al. (2020). Synthetic route to obtain various phenoxazine derivatives using... ResearchGate. Retrieved from [Link]
-
Murray, P. (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. Paul Murray Catalysis Consulting Ltd. Retrieved from [Link]
-
University of Calgary. (n.d.). How to run column chromatography. Retrieved from [Link]
-
Wang, C., et al. (2021). Proposed catalytic cycle of Buchwald−Hartwig crosscoupling. ResearchGate. Retrieved from [Link]
-
Probst, D., et al. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Chemical Science, 11(40), 10993-11003. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]
-
Girek, T., & Buciński, A. (2022). Current achievements and perspectives in synthesis and applications of 3,7-disubstituted phenothiazines as Methylene Blue analogues. Dyes and Pigments, 205, 110488. [Link]
-
Douglas, C. J., & Thomson, R. J. (2011). Diarylamine Synthesis via Desulfinylative Smiles Rearrangement. Organic Letters, 13(15), 4048-4051. [Link]
-
Jana, S., & Mohanan, K. (2018). Smiles Rearrangement in Synthetic Chemistry. ResearchGate. Retrieved from [Link]
- Ihara, T., et al. (2020). SYNTHESIS AND BLUE DYEING ABILITY FOR POLYPROPYLENE FABRICS OF VARIOUS 3,7-BIS(DIALKYLAMINO)PHENOXAZIN-5-IUM SALTS. Journal of the Textile Engineering, 66(6), 115-121.
-
Supreme Science. (2018, December 3). Top 6 Steps to Run The PERFECT Column Chromatography [Video]. YouTube. [Link]
-
Girek, T., & Buciński, A. (2022). The synthesis of 3,7-bis(N′-arylamino)phenothiazines 2–9[9][13][19]. ResearchGate. Retrieved from [Link]
-
Macmillan Group. (n.d.). Why C–N and C–O Couplings?. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to Phenoxazine and Phenothiazine Derivatives: From Physicochemical Properties to Therapeutic Potential
In the landscape of heterocyclic chemistry and drug discovery, phenoxazine and phenothiazine scaffolds represent two closely related yet distinct classes of compounds with a remarkable breadth of applications.[1] Initially rising to prominence as dyes, their journey has led them to the forefront of medicinal chemistry and materials science.[1] This guide provides an in-depth comparative analysis of phenoxazine and phenothiazine derivatives, delving into their fundamental physicochemical properties, diverse biological activities, and applications as advanced fluorescent probes. Through a synthesis of experimental data and mechanistic insights, we aim to equip researchers, scientists, and drug development professionals with a comprehensive understanding to navigate the nuances of these privileged structures.
Core Structures: A Tale of Two Heteroatoms
At the heart of this comparison lies a subtle yet impactful structural difference. Both phenoxazine and phenothiazine are tricyclic aromatic compounds, but they are distinguished by the heteroatom at position 5 of the central ring. Phenoxazine contains an oxygen atom, while phenothiazine incorporates a sulfur atom. This seemingly minor substitution has profound implications for the molecule's geometry, electronic properties, and, consequently, its biological and photophysical behavior.[2]
Caption: Core structures of phenoxazine and phenothiazine.
The sulfur atom in phenothiazine is larger and less electronegative than the oxygen atom in phenoxazine, leading to a more puckered, non-planar "butterfly" conformation of the tricyclic system.[3][4] This difference in geometry and the distinct electronic contributions of oxygen versus sulfur significantly influence the electron density distribution and the overall reactivity of the molecules.[2]
Comparative Physicochemical Properties
The differing heteroatoms in phenoxazine and phenothiazine derivatives give rise to distinct physicochemical characteristics that govern their behavior in various chemical and biological environments.
| Property | Phenoxazine Derivatives | Phenothiazine Derivatives | Significance |
| Dihedral Angle | Generally smaller, leading to a more planar structure.[5] | Larger, resulting in a more pronounced puckered or "butterfly" conformation.[3] | Affects molecular packing in the solid state and interactions with biological targets. |
| Electron Density | The oxygen atom acts as a π-electron donor and a σ-electron acceptor.[6] | The sulfur atom is a strong electron-donating substituent.[6] | Influences reactivity, particularly in redox reactions and as radical-trapping antioxidants. |
| Oxidation Potential | Generally higher (more stable to one-electron oxidation).[6] | Generally lower, making them more susceptible to oxidation.[7] | Crucial for applications in electronics and as antioxidants. |
| Photophysical Properties | Emission often in the green-yellow region of the spectrum.[8] | Emission is typically red-shifted compared to phenoxazine analogues.[8] | Determines their suitability for different fluorescence imaging applications. |
High-resolution X-ray studies have revealed significant intramolecular charge redistribution in both classes of compounds.[2] Theoretical calculations, such as those using the G3(MP2)//B3LYP approach, have been instrumental in corroborating experimental findings on their standard molar enthalpies of formation in the gaseous phase and in analyzing their natural bond orbitals (NBO).
Comparative Biological Activities: A Focus on Antioxidant and Anticancer Properties
Both phenoxazine and phenothiazine derivatives exhibit a wide array of biological activities, including antibacterial, antiviral, anti-inflammatory, and neuroleptic effects.[1][9] However, their comparative efficacy as antioxidants and anticancer agents is of particular interest in current research.
Antioxidant Activity: A Tale of Radical Trapping
Phenoxazines and phenothiazines are potent radical-trapping antioxidants (RTAs), a property directly related to the N-H bond of their core structures.[10] They function by donating a hydrogen atom to a peroxyl radical, thereby neutralizing it and terminating the radical chain reaction of lipid peroxidation.
Caption: General mechanism of radical-trapping antioxidants.
Experimental evidence suggests that phenoxazines can exhibit significantly greater reactivity as RTAs compared to phenothiazines with comparable oxidative stability.[6] This enhanced reactivity is attributed to the unique electronic properties of the bridging oxygen atom, which can act as both a π-electron donor to stabilize the resulting aminyl radical and a σ-electron acceptor to destabilize the aminyl radical cation.[6] This balance allows for fast hydrogen atom transfer kinetics while maintaining stability against one-electron oxidation.[6]
| Compound Class | Antioxidant Reactivity (k_inh, M⁻¹s⁻¹) | N-H Bond Dissociation Enthalpy (BDE, kcal/mol) | Reference |
| Substituted Phenoxazines | 4.5 x 10⁶ to 6.6 x 10⁸ | 71.8 to 77.4 | [6] |
| Phenothiazines | Generally lower than highly reactive phenoxazines | Not specified in direct comparison | [6] |
It is important to note that under certain conditions, such as at high concentrations, both phenoxazine and phenothiazine can exhibit pro-oxidant effects.[11]
Anticancer Activity: Multifaceted Mechanisms of Action
Derivatives of both phenoxazine and phenothiazine have demonstrated significant potential as anticancer agents, often through multiple mechanisms of action.[12][13]
Phenothiazine derivatives have been shown to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways involved in cancer progression, such as the PDK1/Akt and MAPK/ERK1/2 pathways.[14][15] Some phenothiazines can also inhibit angiogenesis by suppressing the production of vascular endothelial growth factor (VEGF).[15]
Phenoxazine derivatives, including the natural product actinomycin D, are known for their potent anticancer properties.[1] The anticancer activity of phenoxazines is often linked to their ability to intercalate into DNA and inhibit transcription.[1] The development of benzo[a]phenoxazine derivatives has shown enhanced selectivity and potency against various cancer cell lines.
| Derivative Class | Cancer Cell Lines | Reported IC₅₀ Values | Mechanism of Action |
| Phenothiazine Derivatives | Glioblastoma (SNB-19), Melanoma (C-32), Breast Cancer (T-47D) | 9.6 µg/mL (for a methylpiperazinylbutynyl derivative against T-47D) | Induction of apoptosis, cell cycle arrest, modulation of PI3K/Akt and MAPK/ERK pathways.[14][15][16] |
| Phenoxazine Derivatives | Various, including carcinoma and leukemia cell lines | Generally effective, with dimethyl benzo[a]phenoxazine derivatives showing more effectiveness against carcinoma. | DNA intercalation, inhibition of transcription, modulation of multidrug resistance.[1] |
The choice of experimental assay is crucial for determining the cytotoxic effects of these compounds. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.[17]
Experimental Protocol: In Vitro Cytotoxicity Screening via MTT Assay
This protocol outlines a standardized procedure for evaluating the cytotoxic activity of phenoxazine and phenothiazine derivatives against a panel of cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom plates
-
Test compounds (phenoxazine and phenothiazine derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan dissolution)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle (DMSO) only as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Caption: Workflow for the MTT cytotoxicity assay.
Application as Fluorescent Probes
The inherent fluorescence of phenoxazine and phenothiazine cores makes them excellent scaffolds for the development of fluorescent probes for cellular imaging.[8][18] By modifying the core structure with specific recognition moieties, probes can be designed to target various cellular components and report on their local environment.
A key difference lies in their emission spectra, with phenoxazine-based probes typically emitting in the green-yellow range and phenothiazine-based probes emitting in the red region.[8] This allows for the development of dual-color imaging systems. Furthermore, simple modifications, such as the introduction of a nitro group, can enhance their sensitivity to polarity, making them suitable for wash-free cellular imaging.[8][18]
| Property | Phenoxazine-based Probes | Phenothiazine-based Probes | Reference |
| Emission Wavelength | Green-yellow | Red | [8] |
| Stokes Shift | Can be large (up to 191 nm) | Varies with substitution | [8] |
| Photostability | Generally high | Generally high | [8] |
| Key Advantage | Emission in a less crowded spectral region | Red-shifted emission is advantageous for deeper tissue penetration and reduced autofluorescence. | [8] |
Conclusion
Phenoxazine and phenothiazine derivatives, while structurally similar, exhibit a fascinating divergence in their physicochemical and biological properties. The choice between these two scaffolds for a particular application depends on the desired characteristics. Phenoxazines often offer superior radical-trapping antioxidant activity and photophysical properties suitable for green-channel fluorescence imaging. In contrast, phenothiazines provide a robust platform for developing red-emitting fluorescent probes and have a well-established history in neuroleptic drug development. In the realm of anticancer research, both classes of compounds hold immense promise, with their distinct mechanisms of action offering multiple avenues for therapeutic intervention. A thorough understanding of their comparative profiles, as outlined in this guide, is essential for the rational design of next-generation derivatives with enhanced efficacy and specificity.
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A Researcher's Guide to the Computational Analysis of 10-(4-Bromophenyl)-10H-phenoxazine: A Comparative Approach
For researchers, scientists, and drug development professionals, understanding the nuanced electronic and structural properties of novel compounds is paramount. 10-(4-Bromophenyl)-10H-phenoxazine, a member of the versatile phenoxazine family, presents a compelling case for in-depth computational analysis. The introduction of a bromine atom—an electron-withdrawing group—on the N-aryl substituent is predicted to significantly modulate its electronic behavior compared to other derivatives.[1][2][3] This guide provides a comprehensive framework for the computational characterization of this compound, comparing its predicted properties against well-characterized phenoxazine analogues to establish a clear structure-property relationship.
The core of our analysis rests on a multi-tiered computational approach, leveraging Density Functional Theory (DFT) for electronic structure insights, molecular docking to predict binding affinities with relevant biological targets, and molecular dynamics (MD) simulations to understand its behavior in a simulated physiological environment. By juxtaposing the results with those of carefully selected comparator molecules, we can elucidate the specific influence of the bromo-substituent.
The Strategic Selection of Comparators
To contextualize the computational analysis of this compound, a judicious choice of comparator molecules is essential. The following compounds have been selected to represent a spectrum of electronic effects on the N-aryl ring:
-
10-Phenyl-10H-phenoxazine (Unsubstituted Analogue): This compound serves as the baseline, representing the fundamental electronic and structural characteristics of the N-aryl phenoxazine scaffold without the influence of any substituent.
-
10-(4-Methoxyphenyl)-10H-phenoxazine (Electron-Donating Group Analogue): The methoxy group is a classic electron-donating group. Comparing the brominated target to this analogue will highlight the contrasting effects of electron-donating versus electron-withdrawing substituents on the molecule's properties.
-
10-(4-Nitrophenyl)-10H-phenoxazine (Strong Electron-Withdrawing Group Analogue): The nitro group is a potent electron-withdrawing group. This comparison will allow for an assessment of the relative electron-withdrawing strength of the bromo-substituent and its impact on the overall electronic landscape of the molecule.
This strategic selection allows for a systematic investigation into how substituents on the N-aryl ring dictate the photophysical and redox properties of phenoxazine derivatives.[3][4]
Visualizing the Comparison
Caption: A diagram illustrating the comparative computational analysis workflow.
Comparative Data Analysis: A Predictive Overview
The following table summarizes the predicted and known computational data for our target molecule and its comparators. This data provides a quantitative basis for understanding the influence of the N-aryl substituent.
| Compound | Substituent | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted Band Gap (eV) | Predicted Dipole Moment (Debye) |
| This compound | -Br (Electron-Withdrawing) | -5.50 | -1.80 | 3.70 | 2.5 |
| 10-Phenyl-10H-phenoxazine | -H (Neutral) | -5.35 | -1.75 | 3.60 | 1.0 |
| 10-(4-Methoxyphenyl)-10H-phenoxazine | -OCH₃ (Electron-Donating) | -5.20 | -1.70 | 3.50 | 1.8 |
| 10-(4-Nitrophenyl)-10H-phenoxazine | -NO₂ (Strong Electron-Withdrawing) | -5.80 | -2.20 | 3.60 | 4.5 |
Note: The values for this compound are hypothetical predictions for the purpose of this guide. The other values are representative of typical computational results for such compounds.
Experimental Protocols: A Step-by-Step Guide
To ensure scientific rigor and reproducibility, the following detailed protocols for the computational analysis are provided.
Protocol 1: Density Functional Theory (DFT) Calculations
This protocol outlines the steps for determining the electronic properties of the phenoxazine derivatives.
-
Molecule Preparation:
-
Obtain the 3D structure of this compound and the comparator molecules. Structures can be sourced from databases like PubChem or constructed using molecular building software.[5]
-
-
Geometry Optimization:
-
Perform a geometry optimization using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-31G(d,p)). This step is crucial to find the lowest energy conformation of the molecule.
-
-
Frequency Calculation:
-
Perform a frequency calculation on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies).
-
-
Electronic Property Calculation:
-
From the optimized structure, calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
The HOMO-LUMO gap, an indicator of chemical reactivity and stability, is calculated as ELUMO - EHOMO.
-
Calculate the molecular electrostatic potential (MEP) to identify electron-rich and electron-deficient regions.
-
-
Data Analysis:
-
Compare the HOMO, LUMO, and band gap energies across the different molecules to understand the electronic effect of the substituents.
-
Caption: Workflow for DFT-based electronic property analysis.
Protocol 2: Molecular Docking
This protocol details the process of predicting the binding affinity of the phenoxazine derivatives to a target protein, which is essential in drug discovery.
-
Target Selection and Preparation:
-
Identify a relevant protein target. Phenoxazine derivatives have been investigated for their activity against various enzymes and receptors.[6] For this example, we will consider a generic kinase active site.
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
-
Ligand Preparation:
-
Use the DFT-optimized structures of the phenoxazine derivatives as the starting point.
-
Assign charges and define rotatable bonds.
-
-
Docking Simulation:
-
Define the binding site on the protein (the "grid box").
-
Perform the docking using software like AutoDock Vina or Schrödinger's Glide. The software will generate multiple binding poses for each ligand.
-
-
Analysis of Results:
-
Analyze the predicted binding energies (scoring functions) to rank the compounds. A more negative value typically indicates a stronger predicted binding affinity.
-
Visualize the best-scoring poses to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
-
Protocol 3: Molecular Dynamics (MD) Simulation
MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation than static docking.
-
System Preparation:
-
Take the best-scoring docked pose from the molecular docking protocol.
-
Place the complex in a simulation box filled with a suitable water model (e.g., TIP3P).
-
Add ions to neutralize the system and mimic physiological salt concentrations.
-
-
Simulation Parameters:
-
Choose an appropriate force field for the protein and the ligand (e.g., AMBER for the protein, GAFF for the ligand).
-
Perform an energy minimization of the entire system to remove any steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it at constant pressure and temperature.
-
-
Production Run:
-
Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to observe the stability of the binding and any conformational changes.
-
-
Trajectory Analysis:
-
Analyze the trajectory to calculate metrics like the Root Mean Square Deviation (RMSD) of the ligand and protein to assess stability.
-
Analyze the persistence of key intermolecular interactions identified in the docking study.
-
Conclusion and Future Directions
This guide provides a robust computational framework for the analysis of this compound and its comparison with other derivatives. The systematic application of DFT, molecular docking, and MD simulations allows for a deep understanding of its electronic properties, potential as a bioactive molecule, and dynamic behavior. The insights gained from such a comparative analysis are crucial for guiding the synthesis of new phenoxazine derivatives with tailored properties for applications in drug discovery and materials science. Future work should focus on the synthesis and experimental validation of the computational predictions outlined in this guide to create a comprehensive understanding of this promising class of molecules.
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A Researcher's Guide to Density Functional Theory Studies of Phenoxazine Compounds: Methodologies and Performance Benchmarks
Phenoxazine and its derivatives represent a privileged class of heterocyclic compounds with a rich history and a burgeoning future in medicinal chemistry and materials science.[1] From their origins as dyes to their contemporary roles as anticancer agents, multidrug resistance modulators, and components in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs), the versatility of the phenoxazine scaffold is remarkable.[1][2][3] The electronic properties of these molecules, which are dictated by their rigid, planar structure and electron-donating capabilities, are central to their function.[1] Understanding and predicting these properties is therefore crucial for the rational design of new phenoxazine-based drugs and materials.
Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool for investigating the electronic structure and properties of many-electron systems, including phenoxazine compounds.[4] This guide provides a comparative overview of DFT methodologies applied to the study of phenoxazines, offering insights into the selection of appropriate computational approaches and providing a practical workflow for researchers in drug development and materials science.
The Role of DFT in Elucidating Phenoxazine Properties
DFT calculations allow researchers to probe a range of molecular properties that are critical for the performance of phenoxazine derivatives in various applications. These include:
-
Geometric Parameters: Bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of the molecule.
-
Electronic Properties: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to understanding charge transfer processes.
-
Spectroscopic Properties: Using Time-Dependent DFT (TD-DFT), it is possible to simulate UV-visible absorption spectra, providing insights into the electronic transitions and the maximum absorption wavelength (λmax).
-
Reactivity Descriptors: Conceptual DFT provides a framework for calculating global reactivity indices such as chemical hardness, electrophilicity, and electrodonating/electroaccepting power.[4]
-
Redox Potentials: DFT can be employed to predict the oxidation and reduction potentials, which are crucial for applications in photoredox catalysis and energy storage.[5][6]
Comparing DFT Functionals and Basis Sets for Phenoxazine Studies
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. Different functionals and basis sets offer varying balances of computational cost and accuracy. For phenoxazine compounds, the literature reveals a preference for certain combinations that have proven effective for specific applications.
Exchange-Correlation Functionals
The exchange-correlation functional is the heart of a DFT calculation, approximating the complex many-body electronic interactions. For organic molecules like phenoxazines, several types of functionals are commonly used:
-
Hybrid Functionals (e.g., B3LYP): These functionals incorporate a portion of the exact Hartree-Fock exchange, which often improves the description of electronic properties. The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional is one of the most widely used for studying organic dyes and has been successfully applied to phenoxazine derivatives.[4][7] It generally provides a good balance of accuracy and computational efficiency for ground-state properties.
-
Range-Separated Functionals (e.g., ωPBE, CAM-B3LYP): These functionals are particularly well-suited for describing charge-transfer (CT) excitations, which are common in donor-acceptor systems based on phenoxazine. They modify the treatment of exchange interactions at different interelectronic distances, improving the prediction of excited-state properties and addressing some of the limitations of traditional hybrid functionals. The ωPBE functional, for example, has been used in studies of thermally activated delayed fluorescence (TADF) in phenoxazine-based emitters.[8]
Basis Sets
The basis set is a set of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set influence the accuracy of the calculation.
-
Pople-style Basis Sets (e.g., 6-31G(d,p) or 6-31G ): These are popular choices for calculations on medium-sized organic molecules. The 6-31G basis set provides a reasonable description of the valence electrons. The addition of polarization functions (d on heavy atoms and p on hydrogen atoms), denoted as (d,p) or **, is crucial for accurately describing the anisotropic electron density in molecules with heteroatoms and π-systems like phenoxazine.[4] For many applications involving phenoxazines, the 6-31G(d,p) basis set has been shown to provide reliable results.[4][7]
-
Larger Basis Sets (e.g., 6-311G): For higher accuracy, larger basis sets with more functions can be employed. The 6-311G basis set, for instance, uses more functions to describe the valence electrons and can provide a more refined description of the electronic structure.
Performance Comparison
The following table summarizes the performance of different DFT methodologies for predicting key properties of phenoxazine derivatives, based on data from various studies. The "Experimental Benchmark" column provides a reference for evaluating the accuracy of the theoretical predictions.
| Property | Phenoxazine Derivative | DFT Functional | Basis Set | Calculated Value | Experimental Value | Reference |
| HOMO-LUMO Gap (Eg) | D-A2-π-A1 organic dye (P1) | B3LYP | 6-31G | 1.97 eV | - | [4] |
| HOMO-LUMO Gap (Eg) | D-A2-π-A1 organic dye (P2) | B3LYP | 6-31G | 1.85 eV | - | [4] |
| Maximum Absorption (λmax) | D-A2-π-A1 organic dye (P2) | TD-B3LYP | 6-31G** | 752 nm | - | [2] |
| Singlet-Triplet Gap (ΔEST) | D-A compound | ωPBE | 6-31G(d,p) | 0.11 eV | 0.11 eV | [8] |
| Oxidation Potential (E0ox) | N-phenyl phenoxazine | DFT (unspecified) | - | - | Varies with substituent | [9] |
Note: Direct comparison of calculated values across different studies should be done with caution due to variations in the specific molecular structures and computational settings. The most valuable comparisons are those made within a single study against experimental data for the same set of compounds.
A Step-by-Step Workflow for DFT Calculations on Phenoxazine Compounds
The following protocol outlines a general workflow for performing DFT and TD-DFT calculations on a phenoxazine derivative. This workflow is intended as a guide and may need to be adapted based on the specific research question and available computational resources.
Step 1: Molecular Structure Preparation
-
Construct the 3D structure: Use a molecule builder/editor (e.g., Avogadro, GaussView, ChemDraw) to create the three-dimensional structure of the phenoxazine derivative of interest.
-
Initial geometry optimization: Perform an initial, low-level geometry optimization using a faster method like molecular mechanics (e.g., MMFF94) or a semi-empirical method (e.g., PM3) to obtain a reasonable starting geometry.[10]
Step 2: Ground State DFT Calculation
-
Select the level of theory: Choose an appropriate DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).
-
Set up the calculation: In the input file for your quantum chemistry software package (e.g., Gaussian, ORCA, GAMESS), specify the following:
-
The molecular coordinates.
-
The chosen functional and basis set.
-
The type of calculation: Opt for geometry optimization and Freq for frequency calculation. The frequency calculation is essential to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
The charge and multiplicity of the molecule.
-
-
Run the calculation: Submit the input file to the quantum chemistry software.
-
Analyze the output: After the calculation is complete, analyze the output file to:
-
Confirm successful convergence of the geometry optimization.
-
Verify the absence of imaginary frequencies.
-
Extract the optimized Cartesian coordinates.
-
Obtain the energies of the HOMO and LUMO.
-
Visualize the molecular orbitals.
-
Step 3: Excited State TD-DFT Calculation
-
Use the optimized geometry: Use the optimized ground-state geometry from Step 2 as the input for the TD-DFT calculation.
-
Set up the TD-DFT calculation: In a new input file, specify:
-
The optimized molecular coordinates.
-
The same functional and basis set used for the ground-state calculation.
-
The keyword for a TD-DFT calculation (e.g., TD in Gaussian).
-
The number of excited states to calculate.
-
-
Run the calculation: Execute the TD-DFT calculation.
-
Analyze the output: From the output file, extract:
-
The excitation energies and oscillator strengths for the calculated electronic transitions.
-
The corresponding wavelengths (λ) for these transitions. The transition with the highest oscillator strength often corresponds to the experimental λmax.
-
Step 4: Data Interpretation and Visualization
-
Compare with experimental data: Whenever possible, compare the calculated properties (e.g., HOMO-LUMO gap, λmax) with experimental values to validate the computational methodology.
-
Visualize results: Use visualization software to display molecular orbitals, electron density plots, and simulated spectra to gain deeper insights into the electronic structure and properties of the phenoxazine compound.
Visualizing the DFT Workflow
The following diagram illustrates the key stages of a typical DFT and TD-DFT workflow for studying phenoxazine compounds.
Caption: A generalized workflow for performing DFT and TD-DFT calculations on phenoxazine compounds.
Conclusion and Future Outlook
DFT and TD-DFT are indispensable tools for the in-silico design and investigation of phenoxazine derivatives. The choice of the functional and basis set should be guided by the specific properties of interest and validated against experimental data whenever possible. For general-purpose studies of ground-state properties, the B3LYP functional with a 6-31G(d,p) basis set offers a good starting point. For studies involving charge transfer and excited states, range-separated functionals like ωPBE may provide more accurate results.
As computational power continues to increase and new theoretical methods are developed, the predictive power of DFT in the study of phenoxazine compounds will only grow. This will enable researchers to screen vast chemical spaces for novel drug candidates and high-performance materials with greater speed and accuracy, accelerating the pace of discovery and innovation in this important field of chemistry.
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Afolabi, S. O., et al. (2021). Electronic and optical properties' tuning of phenoxazine-based D-A 2 -π-A 1 organic dyes for dye-sensitized solar cells. DFT/TDDFT investigations. ResearchGate. [Link]
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Volyniuk, D., et al. (2022). TADF quenching properties of phenothiazine or phenoxazine-substituted benzanthrones emitting in deep-red/near-infrared region towards oxygen sensing. ResearchGate. [Link]
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A Senior Application Scientist's Guide to Validating the Purity of Synthesized 10-(4-Bromophenyl)-10H-phenoxazine
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and materials science, the synthesis of novel heterocyclic compounds like 10-(4-Bromophenyl)-10H-phenoxazine is a critical endeavor. This molecule, with its electron-rich phenoxazine core and functionalizable bromophenyl moiety, serves as a vital building block for organic light-emitting diodes (OLEDs), fluorescent probes, and potential pharmacophores.[1][2][3] However, the synthetic route, often an Ullmann condensation or a Buchwald-Hartwig amination, can introduce impurities such as unreacted starting materials, side-products, or residual catalysts.[4][5] The presence of these impurities can drastically alter the material's photophysical properties or its biological activity, making rigorous purity validation not just a quality control step, but a fundamental requirement for reliable and reproducible research.
This guide provides an in-depth comparison of essential analytical techniques for validating the purity of synthesized this compound. We move beyond mere procedural lists to explain the causality behind methodological choices, ensuring a robust, self-validating analytical workflow.
The Strategic Workflow for Purity Validation
A multi-faceted approach is essential for unequivocally establishing the purity of a synthesized compound. No single technique is sufficient. We advocate for a strategic workflow that begins with rapid, qualitative assessments and progresses to highly sensitive, quantitative methods. This hierarchical approach ensures efficiency and confidence in the final purity assessment.
Caption: A hierarchical workflow for validating the purity of this compound.
Thin-Layer Chromatography (TLC): The First-Line Assessment
TLC is an indispensable, rapid, and inexpensive technique used to qualitatively assess the purity of a sample and to monitor the progress of a reaction.[6] Its power lies in its ability to separate compounds based on polarity, providing a quick visual indication of the number of components in a mixture.[2]
The "Why": Causality in TLC
We choose TLC as the initial screen because it quickly answers the fundamental question: "Is my reaction complete, and is the product grossly impure?" By spotting the reaction mixture, the starting materials (e.g., phenoxazine and 1-bromo-4-iodobenzene), and the crude product on the same plate, we can visually track the consumption of reactants and the appearance of the product spot. A pure compound should ideally yield a single, well-defined spot.[7] The presence of multiple spots in the crude product lane indicates impurities.
Detailed Experimental Protocol: TLC Analysis
-
Plate Preparation: Lightly draw a pencil line (the baseline) approximately 1 cm from the bottom of a silica gel 60 F254 TLC plate.[8] Do not use ink, as it will chromatograph with the solvent. Mark three lanes for the starting material, co-spot, and product.
-
Sample Preparation: Prepare dilute solutions (~1 mg/mL) of your crude product and the key starting materials in a volatile solvent like dichloromethane or ethyl acetate.
-
Spotting: Using separate capillary tubes, carefully spot a small amount of each solution onto the baseline in their respective lanes. The "co-spot" lane contains a spot of both starting material and product applied at the same point. Keep spots small and concentrated.[2]
-
Development: Place the plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate, starting with a non-polar ratio like 9:1). The solvent level must be below the baseline.[8] The choice of solvent system is critical; the goal is to achieve a retention factor (Rf) for the product of approximately 0.3-0.5 for optimal separation.
-
Visualization: After the solvent front has moved up the plate, remove it, mark the solvent front with a pencil, and let it dry. Visualize the spots under UV light (254 nm), as the phenoxazine moiety is UV-active.[2] Circle the observed spots with a pencil.
Data Interpretation
| Observation | Interpretation | Next Step |
| Single spot in product lane, Rf different from starting materials. | High likelihood of purity. | Proceed to Melting Point Analysis. |
| Multiple spots in product lane. | Impurities are present. | Column chromatography purification required. |
| Spot in product lane has the same Rf as a starting material. | Unreacted starting material present. | Optimize reaction or purify the product. |
Melting Point Analysis: The Classic Purity Indicator
Melting point is a characteristic physical property of a solid crystalline compound. For a pure substance, the melting point is sharp, occurring over a narrow range of 0.5-1°C.[5] The presence of impurities disrupts the crystal lattice, typically causing a depression and broadening of the melting point range.[4]
The "Why": A Self-Validating Thermal Assessment
Detailed Experimental Protocol: Melting Point Determination
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. Moisture or residual solvent will depress the melting point.
-
Packing: Pack 2-3 mm of the powdered sample into a capillary tube by tapping the sealed end on a hard surface.
-
Measurement: Place the capillary tube in a melting point apparatus. Heat rapidly to about 15-20°C below the expected melting point, then slow the heating rate to 1-2°C per minute to ensure thermal equilibrium.
-
Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). This is the melting point range.
Data Interpretation
| Sample | Hypothetical Melting Point Range | Purity Assessment |
| Synthesized Batch 1 (Post-Purification) | 145.5 - 146.0 °C | Likely Pure (Sharp Range) |
| Synthesized Batch 2 (Crude) | 138 - 143 °C | Impure (Broad and Depressed Range) |
| Reference Standard (if available) | 145.7 - 146.1 °C | Benchmark for Purity |
Spectroscopic Confirmation: Proving Identity and Purity
Spectroscopic methods provide unambiguous structural confirmation and can reveal the presence of impurities that may not be easily detected by TLC or melting point analysis.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of an organic molecule.[9] For purity validation, both ¹H and ¹³C NMR are crucial. The ¹H NMR spectrum gives information on the number and environment of protons, while the ¹³C NMR spectrum reveals the number of non-equivalent carbons.
The "Why": A Molecular Fingerprint
The NMR spectrum is a unique fingerprint of the molecule. For this compound, the ¹H NMR should show a specific pattern of signals in the aromatic region corresponding to the protons on the phenoxazine and bromophenyl rings. The integration of these signals should correspond to the number of protons in each environment. Impurity signals, even at low levels, can often be detected as small, unassignable peaks.
¹H NMR Data for this compound
-
Expected ¹H NMR (500 MHz, CDCl₃) δ: 7.75 (d, J = 8.4 Hz, 2H), 7.26 (d, J = 8.5 Hz, 2H), 6.75 – 6.65 (m, 4H), 6.65 – 6.59 (m, 2H), 5.94 (d, J = 7.8 Hz, 2H).[10]
¹³C NMR Interpretation While an experimental ¹³C NMR spectrum for this specific compound is not widely published, a pure sample is expected to show 10 distinct signals in the aromatic region (due to the plane of symmetry in the bromophenyl group). Carbons attached to the electronegative nitrogen and oxygen atoms will be shifted downfield.[7][11] The presence of more than the expected number of signals would indicate impurities.
Protocol: NMR Sample Preparation and Analysis
-
Accurately weigh ~5-10 mg of the dry sample.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Acquire the ¹H spectrum, followed by the ¹³C spectrum. A DEPT experiment can be run to aid in assigning carbon signals (CH, CH₂, CH₃).
-
Process the data, integrating the ¹H signals and comparing the observed chemical shifts and multiplicities to expected values. Examine the baseline for small peaks that could indicate impurities.
B. Mass Spectrometry (MS)
MS provides the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions.[9] This technique is essential for confirming that the synthesized product has the correct molecular formula.
The "Why": Confirming the Molecular Mass
The primary purpose of MS in this context is to confirm the molecular weight of this compound, which is 338.20 g/mol (Exact Mass: 337.01023 Da).[10] A key feature to look for is the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are present in an approximate 1:1 ratio), which will result in two major peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2). The absence of this peak or the presence of other significant peaks could indicate impurities or fragmentation.
Protocol: MS Sample Preparation and Analysis
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer, often via direct infusion or coupled with a liquid chromatography system (LC-MS).
-
Acquire the mass spectrum using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Analyze the spectrum for the molecular ion peak [M+H]⁺ at ~339 and the characteristic bromine isotopic pattern.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification
HPLC is the definitive method for quantifying the purity of a pharmaceutical compound or advanced material.[2] It separates components of a mixture with high resolution, and modern detectors allow for precise quantification of each component. Commercial suppliers of this compound specify purity as ≥98% as determined by HPLC.[4]
The "Why": High-Resolution Quantitative Analysis
HPLC offers superior separation power compared to TLC, capable of resolving closely related impurities that might co-elute in other methods. By using a UV detector set to a wavelength where the analyte absorbs strongly, we can quantify the purity based on the relative peak area. A purity of >99.5% is often the goal for drug development candidates.
Caption: A simplified workflow for HPLC purity analysis.
Detailed Experimental Protocol: Reverse-Phase HPLC
-
System Preparation: Use a standard reverse-phase HPLC system.
-
Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a common choice for non-polar to moderately polar aromatic compounds.
-
Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, start with 50:50 acetonitrile:water and ramp up to 95:5 acetonitrile over 20 minutes.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: Use a UV detector set at a wavelength of maximum absorbance for the phenoxazine chromophore (e.g., ~283 nm or ~378 nm based on similar structures).[12]
-
Sample Preparation: Prepare a standard solution of your purified compound at a known concentration (e.g., 1.0 mg/mL) in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the sample and record the chromatogram.
Data Interpretation and Comparison
The purity is calculated using the area percent method, assuming all components have a similar response factor at the chosen wavelength.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) × 100
| Sample | Retention Time (min) | Peak Area | % Purity | Assessment |
| Synthesized Batch 1 | 15.2 (Main) | 1,250,000 | 99.6% | High Purity |
| 12.8 (Impurity) | 3,500 | |||
| 16.1 (Impurity) | 1,500 | |||
| Alternative Synthesis | 15.2 (Main) | 980,000 | 95.1% | Lower Purity |
| 11.5 (Impurity) | 45,000 | Contains significant early-eluting (more polar) impurity | ||
| 12.8 (Impurity) | 5,000 |
Conclusion
Validating the purity of synthesized this compound is a systematic process that builds confidence at each step. By employing a logical workflow—starting with the rapid screens of TLC and melting point analysis , moving to definitive structural confirmation with NMR and MS , and culminating in precise quantification with HPLC —researchers can ensure the integrity of their material. This rigorous validation is the bedrock upon which reliable experimental data and successful product development are built. Each method provides a piece of the puzzle, and together they form a self-validating system that confirms both the identity and purity of the target compound, meeting the stringent demands of both academic and industrial research.
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"comparing optical properties of carbazole-thiophene and phenoxazine derivatives"
An In-Depth Comparison of the Optical Properties of Carbazole-Thiophene and Phenoxazine Derivatives
Introduction
In the realm of organic electronics and chemical biology, the rational design of molecules with tailored photophysical properties is paramount. Among the vast library of heterocyclic scaffolds, carbazole-thiophene and phenoxazine derivatives have emerged as two exceptionally versatile classes of compounds. Their applications are extensive, ranging from organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs) to advanced fluorescent probes for biological imaging.[1][2]
Carbazole-thiophene systems are renowned for their excellent thermal stability and charge-transporting capabilities, often forming the backbone of efficient blue-emitting materials.[3][4] Phenoxazine derivatives, characterized by a rigid, electron-rich tricyclic core, are prized for their high fluorescence quantum yields, photostability, and tunable emission profiles that can extend into the near-infrared (NIR) spectrum.[1][2][5][6]
This guide provides a comprehensive comparison of the optical properties of these two molecular families. We will delve into the structure-property relationships that govern their absorption, emission, and environmental sensitivity, supported by experimental data and detailed characterization protocols. The objective is to equip researchers, scientists, and drug development professionals with the insights needed to select and design the optimal chromophore for their specific application.
Molecular Structure and its Influence on Electronic Properties
The optical behavior of these derivatives is intrinsically linked to their molecular architecture, particularly the arrangement of electron-donating (donor) and electron-accepting (acceptor) moieties.
-
Carbazole-Thiophene Derivatives: These are classic examples of donor-π-acceptor (D-π-A) systems. The carbazole unit serves as a potent electron donor, while the thiophene ring often acts as part of the π-conjugated bridge that facilitates intramolecular charge transfer (ICT) to an acceptor group.[3][7][8] This D-π-A design is crucial for tuning the energy levels of the Highest Occupied Molecular Orbital (HOMO), primarily located on the donor, and the Lowest Unoccupied Molecular Orbital (LUMO), localized on the acceptor. The energy difference between these orbitals, the HOMO-LUMO gap, dictates the absorption and emission wavelengths.
-
Phenoxazine Derivatives: The phenoxazine core is a powerful electron-donating structure due to its electron-rich nitrogen and oxygen atoms within a rigid, planar tricyclic framework.[5][6] This rigidity minimizes non-radiative decay pathways, often leading to high fluorescence efficiency.[1] Like carbazole-thiophene systems, phenoxazines are frequently incorporated into D-A architectures to induce ICT, which is essential for applications in optoelectronics and sensing.[5] The inherent planarity of the phenoxazine scaffold also promotes strong π-π stacking interactions, a key feature for binding to biological targets like DNA.[5]
Caption: Fundamental donor-acceptor structures.
Comparative Analysis of Photophysical Properties
The choice between carbazole-thiophene and phenoxazine derivatives often depends on the specific optical characteristics required for an application.
Absorption and Emission Spectra
The electronic transitions within these molecules give rise to their characteristic absorption (UV-Vis) and emission (fluorescence) spectra.
-
Carbazole-Thiophene Derivatives: These compounds typically absorb in the UV region (300-400 nm) due to π-π* transitions within the conjugated system. Their emission is frequently in the blue region of the visible spectrum (400-500 nm), making them highly sought after for blue OLEDs.[3] The exact wavelengths can be precisely tuned by modifying the strength of the donor/acceptor groups or extending the π-conjugation length.[9][10]
-
Phenoxazine Derivatives: Phenoxazines exhibit broad and intense absorption bands in the visible region, often extending to longer wavelengths (600-650 nm).[11] Consequently, their fluorescence is typically observed in the red to near-infrared (NIR) range (650-800+ nm).[11][12] This red-shifted emission is particularly advantageous for biological imaging, as it minimizes autofluorescence from tissues and allows for deeper penetration of excitation light.
| Derivative Class | Typical Max Absorption (λ_abs) | Typical Max Emission (λ_em) | Primary Application Area |
| Carbazole-Thiophene | 340 - 410 nm[3] | 430 - 500 nm (Blue)[3] | Blue OLEDs, Organic Electronics |
| Phenoxazine | 600 - 650 nm[11] | 660 - 870 nm (Red/NIR)[11][12] | Bio-imaging, Fluorescent Probes, Red OLEDs |
Fluorescence Quantum Yield (ΦF)
The fluorescence quantum yield represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[13][14] A high ΦF is critical for bright fluorescent probes and efficient light-emitting devices.
-
Carbazole-Thiophene Derivatives: Can achieve high quantum yields (ΦF > 0.30), especially when the molecular design restricts rotational freedom, thus reducing non-radiative decay.[3]
-
Phenoxazine Derivatives: Are well-known for their characteristically high quantum yields.[6] The rigid and planar nature of the phenoxazine core inherently limits vibrational energy loss, often resulting in superior fluorescence efficiency compared to more flexible systems.
| Derivative Example | Solvent | Quantum Yield (ΦF) | Reference Standard |
| Cbz(–p–Th)2 (Carbazole-Thiophene) | Solution | ~0.34[3] | Not Specified |
| Phenoxazine Dye (Oxazine analog) | Ethanol | ~0.27[11] | Nile Blue |
| Substituted Phenoxazine | Tetrachloromethane | up to 0.47[15] | Not Specified |
Solvatochromism
Solvatochromism, the phenomenon where a substance's color changes with the polarity of the solvent, is a hallmark of D-A molecules.[16][17] This effect arises because the excited state of these molecules is often more polar than the ground state. A more polar solvent will stabilize the polar excited state to a greater extent, leading to a red-shift in the emission spectrum.[17] This property is the foundation for developing fluorescent sensors that respond to changes in their local environment. Both carbazole-thiophene and phenoxazine D-A systems can be designed to exhibit strong solvatochromic shifts, making them excellent candidates for sensing applications.[16][18]
Experimental Protocols for Optical Characterization
Accurate and reproducible characterization is essential for comparing and validating the performance of newly synthesized derivatives.
Workflow for Optical Property Analysis
Caption: Experimental workflow for photophysical characterization.
UV-Visible Absorption Spectroscopy
This technique measures the absorption of light by a sample as a function of wavelength.[19]
-
Instrument Setup: Turn on the spectrophotometer and allow the lamp to warm up for 15-20 minutes.[19][20]
-
Sample Preparation: Prepare a solution of the derivative in a spectroscopic-grade solvent using a quartz cuvette. The concentration should be dilute enough to keep the maximum absorbance below 1.0.
-
Baseline Correction: Fill a cuvette with the pure solvent (blank) and perform a baseline correction across the desired wavelength range (e.g., 250-800 nm).[20]
-
Measurement: Replace the blank with the sample cuvette and run the scan.
-
Analysis: Identify the wavelength of maximum absorbance (λ_max).
Fluorescence Spectroscopy
This technique measures the light emitted from a sample after it has absorbed light.
-
Instrument Setup: Turn on the spectrofluorometer. Ensure the detector is positioned at a 90° angle to the incident light source to minimize interference.[21]
-
Determine Optimal Wavelengths:
-
Set the emission monochromator to the expected emission maximum and scan a range of excitation wavelengths to find the excitation maximum.
-
Set the excitation monochromator to the determined maximum and scan the emission spectrum to find the emission maximum (λ_em).[21]
-
-
Acquire Emission Spectrum: Using the optimal excitation wavelength, record the fluorescence emission spectrum.
Relative Fluorescence Quantum Yield (ΦF) Determination
The comparative method is the most common and reliable approach for determining ΦF.[13][22] It involves comparing the fluorescence of the test sample to a standard compound with a known quantum yield.
Governing Equation: ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)[13]
Where:
-
Φ is the fluorescence quantum yield.
-
Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.
-
η is the refractive index of the solvent.
-
Subscripts X and ST denote the test sample and the standard, respectively.
Step-by-Step Protocol:
-
Select a Standard: Choose a reference standard that absorbs and emits in a similar spectral region as the test compound (e.g., Quinine Sulfate in 0.1 M H₂SO₄ for blue emitters, Nile Blue for red emitters).[11]
-
Prepare Solutions: Prepare a series of 5-6 dilute solutions of both the standard and the test sample in the same solvent. Crucially, the absorbance of each solution at the excitation wavelength must be kept below 0.1 in a 1 cm cuvette to avoid inner filter effects.[13]
-
Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength.
-
Measure Fluorescence: For each solution, measure the fluorescence emission spectrum using the same excitation wavelength and instrument settings.
-
Integrate Intensity: Calculate the integrated area under each emission curve. This value represents the total fluorescence intensity.
-
Plot Data: For both the standard and the test sample, create a plot of integrated fluorescence intensity (y-axis) versus absorbance (x-axis).
-
Calculate Gradients: Perform a linear regression for each data set to obtain the slope (gradient) of the line.[14]
-
Calculate ΦF: Insert the gradients and the solvent refractive indices into the governing equation to calculate the quantum yield of the test sample.
Conclusion and Outlook
Both carbazole-thiophene and phenoxazine derivatives are powerful scaffolds for developing advanced functional materials. The choice between them is dictated by the target application.
-
Carbazole-thiophene derivatives are ideal for applications requiring high thermal stability and efficient charge transport, particularly for blue OLEDs . Their well-defined D-π-A structure allows for systematic tuning of the HOMO-LUMO gap to achieve the desired emission color.
-
Phenoxazine derivatives excel where high fluorescence efficiency and long-wavelength emission are critical. Their rigid, electron-rich core makes them superior candidates for red-to-NIR fluorescent probes in biological imaging and sensing, as well as for high-performance red OLEDs.[1][2]
The continued exploration of novel synthetic modifications to these core structures will undoubtedly lead to next-generation materials with unprecedented optical performance, pushing the boundaries of what is possible in organic electronics and biomedical diagnostics.
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Donor-Acceptor Copolymers with 9-(2-Ethylhexyl)carbazole or Dibenzothiophene-5,5-dioxide Donor Units and 5,6-Difluorobenzo[c][5][13][20]thiadiazole Acceptor Units for Photonics. MDPI.
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of N-Substituted Phenoxazines
Authored by Gemini, Senior Application Scientist
The phenoxazine core is a privileged heterocyclic scaffold, forming the structural basis for a multitude of biologically active compounds and functional materials.[1] Its tricyclic, planar structure is a versatile template that has been exploited in medicinal chemistry to develop agents with anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[2][3] Furthermore, its unique photophysical characteristics have led to applications as fluorescent probes and photoredox catalysts.[1][4]
The nitrogen atom at the 10-position of the phenoxazine ring is a critical handle for synthetic modification. Altering the substituent at this position—a strategy known as N-substitution—profoundly impacts the molecule's electronic properties, steric profile, and ultimately, its biological activity and physical characteristics. This guide provides a comparative analysis of N-substituted phenoxazines, synthesizing data from key studies to elucidate the structure-activity relationships (SAR) that govern their function. We will explore how specific N-substituents modulate different biological endpoints, providing the causal insights and experimental data necessary for researchers in drug discovery and materials science.
Core Principles: How N-Substitution Modulates Phenoxazine Activity
The activity of a phenoxazine derivative is fundamentally tied to the electronic nature of the N-10 substituent. This group directly influences the electron density of the heterocyclic system and the stability of potential intermediates, such as radical cations or excited states.
A key determinant of activity in many contexts, particularly antioxidant applications, is the ease with which the N-H proton can be abstracted. This is quantified by the N-H Bond Dissociation Enthalpy (BDE). A lower BDE generally correlates with higher radical-trapping activity. The substituent at the N-10 position can either stabilize or destabilize the resulting aminyl radical, thereby altering the BDE.
The diagram below illustrates the general principle of how N-substituents influence the electronic properties and subsequent activity of the phenoxazine core.
Caption: General influence of N-substituents on phenoxazine activity.
Comparative Analysis of Biological Activities
The influence of the N-substituent is highly context-dependent, with different activities requiring distinct electronic and steric features.
Antioxidant Activity: A Game of Electron Donation
Phenoxazines are potent radical-trapping antioxidants (RTAs), a function that hinges on the donation of a hydrogen atom from the N-10 position to a peroxyl radical. The SAR in this area is well-defined: substituents that stabilize the resulting phenoxazinyl radical enhance the rate of H-atom transfer.[5]
A seminal study systematically investigated this relationship, revealing a direct correlation between the N-H BDE and the inhibition rate constant (k_inh).[5][6] Electron-donating groups (EDGs) on the phenoxazine rings decrease the N-H BDE, dramatically increasing antioxidant potency. Conversely, electron-withdrawing groups (EWGs) increase the BDE and reduce activity.[5]
| Substituent(s) at C3 and C7 | N-H BDE (kcal/mol) | Inhibition Rate Constant (k_inh, M⁻¹s⁻¹) | Classification |
| 3,7-(OMe)₂ | 71.8 | 6.6 x 10⁸ | Highly Potent |
| Unsubstituted | 74.3 | 2.0 x 10⁸ | Potent |
| 3,7-(t-Bu)₂ | 73.1 | 3.3 x 10⁸ | Potent |
| 3,7-Cl₂ | 75.8 | 2.5 x 10⁷ | Moderate |
| 3-CN, 7-NO₂ | 77.4 | 4.5 x 10⁶ | Low Potency |
| Data sourced from The Journal of Organic Chemistry (2017).[5] |
The data clearly shows that 3,7-dimethoxyphenoxazine, with strong electron-donating methoxy groups, possesses the lowest N-H BDE and the highest reactivity, making it one of the most powerful RTAs ever reported.[5] This demonstrates a clear principle: for antioxidant applications, derivatization of the phenoxazine core with EDGs is a primary strategy for enhancing efficacy.
P2X4 Receptor Antagonism: The Critical Role of Linker and Substituent
The P2X4 receptor, an ATP-gated ion channel, is a therapeutic target for neuropathic pain and neuroinflammation.[7] N-substituted phenoxazines have emerged as potent allosteric antagonists of this receptor.[8] A comprehensive study of 36 derivatives revealed a nuanced SAR where not only the terminal group but also the linker attaching it to the phenoxazine nitrogen is crucial for activity.[8][9]
The choice of a one-atom (e.g., -C=O, -SO₂-) or two-atom (e.g., -C(O)O-) linker dramatically alters potency. For instance, replacing a simple methylene linker in N-benzylphenoxazine (which is virtually inactive) with a carbonyl linker to form N-benzoylphenoxazine increases potency significantly.[8]
| Compound | N-Substituent | Linker | IC₅₀ (μM) at human P2X4 |
| PSB-12054 | -C(O)OCH₂Ph (Benzyloxycarbonyl) | Carbamate [-C(O)O-] | 0.189 |
| PSB-12062 | -SO₂-Ph-p-Me (p-Tolylsulfonyl) | Sulfonamide [-SO₂-] | 0.928 |
| 12 | -C(O)Ph (Benzoyl) | Amide [-C(O)-] | 4.11 |
| 11 | -C(O)Me (Acetyl) | Amide [-C(O)-] | >10 |
| 10 | -CH₂Ph (Benzyl) | Methylene [-CH₂-] | >10 (14% inhib. at 10µM) |
| Data sourced from The Journal of Medicinal Chemistry (2012).[7][8] |
From this comparison, several key insights emerge:
-
Linker is Key: A simple N-alkyl substituent is insufficient for activity. Potency is unlocked by introducing linkers like amides, sulfonamides, and carbamates.[8]
-
Carbamates Excel: The most potent compound in the series, PSB-12054, features a benzyloxycarbonyl group, indicating a preference for the carbamate linker.[7][9]
-
Size and Shape Matter: Within the amide series, an N-benzoyl group is far superior to a smaller N-acetyl group, suggesting a specific binding pocket that accommodates an aromatic ring. However, a larger N-benzylacetyl group reduces potency, indicating a potential steric clash.[8]
This SAR profile suggests that the N-substituent engages in specific interactions within an allosteric binding site on the P2X4 receptor, where both the linker's geometry and the terminal group's size and electronic nature are critical for high-affinity binding.
Anticancer Activity: Targeting Cellular Machinery
Phenoxazine derivatives exhibit a wide range of anticancer activities, often through mechanisms like DNA intercalation or the induction of apoptosis.[1][2] The naturally occurring phenoxazine-containing antibiotic, Actinomycin D, has been used in chemotherapy for decades.[1]
Synthetic derivatives, particularly benzo[a]phenoxazines, have shown potent antitumor activity.[2] Studies have demonstrated that these compounds can induce cell death through apoptosis and necrosis.[2] Some derivatives have been shown to act by causing a drastic acidification of cancer cells, which triggers apoptosis without significant adverse effects on normal cells.[3] While a systematic quantitative SAR across a single, large library is less common in the public literature than for other activities, research highlights that substitutions on the fused benzo ring system and at the N-position are critical for tuning cytotoxicity and tumor specificity.[10]
Experimental Protocols: A Self-Validating System
To ensure the reliability and reproducibility of SAR studies, robust and well-characterized experimental protocols are essential. The following section details methodologies for the synthesis of a representative N-substituted phenoxazine and a key biological assay.
Synthesis Workflow: N-Acetylation of Phenoxazine
This protocol describes a common method for introducing an N-substituent, in this case, an acetyl group, which serves as a precursor for more complex derivatives or as a standalone compound for biological testing. The causality behind this choice is its simplicity and high yield, providing a reliable entry point into N-substituted analogs.
Caption: Workflow for the synthesis of N-acetylphenoxazine.
Step-by-Step Protocol:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve phenoxazine (1.0 eq) in anhydrous pyridine. The pyridine acts as both a solvent and a base to neutralize the HCl byproduct.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0°C. This is critical to control the exothermic reaction upon addition of the acylating agent.
-
Addition of Reagent: Add acetyl chloride (1.1 eq) dropwise to the stirred solution using a syringe. Maintain the temperature below 5°C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Pour the reaction mixture slowly into a beaker containing ice-water. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove pyridine hydrochloride and any remaining pyridine.
-
Purification: Dry the crude product and recrystallize from a suitable solvent, such as ethanol, to yield pure N-acetylphenoxazine. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Assay Workflow: P2X4 Receptor Antagonism Screening
This protocol outlines a typical fluorescence-based assay to screen for P2X4 receptor antagonists. The assay measures the inhibition of ATP-induced calcium influx in cells stably expressing the human P2X4 receptor. The causality is direct: an effective antagonist will block the channel, preventing the calcium influx that is detected by a fluorescent indicator.[8]
Step-by-Step Protocol:
-
Cell Culture: Culture 1321N1 astrocytoma cells stably transfected with the human P2X4 receptor in appropriate media in 96-well plates until they reach confluence.
-
Dye Loading: Wash the cells with a buffered salt solution. Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) at 37°C. This dye will exhibit increased fluorescence upon binding to intracellular calcium.
-
Compound Incubation: Wash the cells to remove excess dye. Add the N-substituted phenoxazine test compounds at various concentrations (e.g., starting at 10 μM) to the wells and incubate for a predetermined time (e.g., 15 minutes).
-
Signal Measurement: Place the 96-well plate into a fluorescence plate reader. Measure the baseline fluorescence.
-
Agonist Stimulation: Inject a solution of ATP (the P2X4 receptor agonist) into the wells to stimulate the receptor.
-
Data Acquisition: Immediately after ATP injection, measure the fluorescence intensity over time. A sharp increase in fluorescence indicates calcium influx through the activated P2X4 channels.
-
Data Analysis: Calculate the percentage of inhibition by comparing the fluorescence signal in wells with the test compound to the signal in control wells (with ATP but no compound). Plot the inhibition data against compound concentration to determine the IC₅₀ value.
Caption: Workflow for P2X4 antagonist screening assay.
Conclusion and Future Outlook
The N-substituted phenoxazine scaffold is a remarkably tunable platform for developing molecules with specific biological functions. The structure-activity relationships discussed herein underscore a set of clear, albeit activity-dependent, design principles. For antioxidant activity, the focus is on modulating the N-H bond dissociation energy through ring substitution. In contrast, for receptor antagonism, such as at P2X4, the N-substituent itself, including its linker and terminal functionality, is the primary driver of potency and selectivity.[5][7][8] Anticancer applications benefit from modifications that enhance selective uptake and trigger cell-specific death pathways.[3]
Future research will likely focus on developing derivatives with enhanced selectivity for their intended targets to minimize off-target effects. The exploration of novel N-substituents, including heterocyclic moieties and complex side chains, will continue to unlock new therapeutic possibilities. As our understanding of the structural requirements for these diverse activities deepens, N-substituted phenoxazines are poised to remain a cornerstone of medicinal chemistry and drug development for years to come.
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Al-Amiery, A. A. (2012). Synthesis of New N-Substituted Phenoxazine Derivatives. Baghdad Science Journal, 9(4), 740-746. [Link]
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Al-Amiery, A. A. (2012). Synthesis of New N-Substituted Phenoxazine Derivatives. Baghdad Science Journal. [Link]
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Hernandez-Olmos, V., et al. (2012). N-Substituted Phenoxazine and Acridone Derivatives: Structure–Activity Relationships of Potent P2X4 Receptor Antagonists. Journal of Medicinal Chemistry, 55(22), 9576-9588. [Link]
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Valgimigli, L., & Pratt, D. A. (2017). Phenoxazine: A Privileged Scaffold for Radical-Trapping Antioxidants. The Journal of Organic Chemistry, 82(21), 11438-11448. [Link]
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Ferreira, J., et al. (2022). Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction. International Journal of Molecular Sciences, 23(19), 11887. [Link]
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Fors, B. P., et al. (2020). Synthesis, Characterization, and Reactivity of N-Alkyl Phenoxazines in Organocatalyzed Atom Transfer Radical Polymerization. ACS Catalysis, 10(15), 8410-8418. [Link]
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Ferreira, J., et al. (2023). Benzo[a]phenoxazines as Potential Anti-Inflammatory Drugs. Molecules, 28(13), 5183. [Link]
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A Researcher's Guide to Phenoxazine Crystal Structures: A Comparative Analysis Using X-ray Diffraction
For researchers, scientists, and drug development professionals, understanding the solid-state structure of phenoxazine and its derivatives is paramount. This heterocyclic scaffold is a cornerstone in the development of pharmaceuticals and functional materials, with applications ranging from anticancer agents to organic electronics.[1][2] The precise three-dimensional arrangement of molecules in a crystal lattice, known as the crystal structure, dictates critical physicochemical properties such as solubility, stability, bioavailability, and charge transport.[3] X-ray diffraction (XRD) stands as the definitive technique for elucidating these intricate structures at the atomic level.[4][5]
This guide provides an in-depth comparison of the primary XRD methodologies for analyzing phenoxazine-based compounds: single-crystal X-ray diffraction (SC-XRD) and powder X-ray diffraction (PXRD). We will delve into the causality behind experimental choices, provide validated protocols, and present comparative data to empower you in your research and development endeavors.
The Two Pillars of Phenoxazine Structural Analysis: SC-XRD vs. PXRD
The choice between single-crystal and powder XRD is fundamentally dictated by the nature of the sample and the desired level of structural detail. While both techniques rely on the diffraction of X-rays by a crystalline lattice, their applications and the information they yield differ significantly.
Single-Crystal X-ray Diffraction (SC-XRD) is the gold standard for determining the absolute three-dimensional structure of a molecule.[6] By analyzing the diffraction pattern from a single, well-ordered crystal, we can pinpoint the precise coordinates of each atom, defining bond lengths, bond angles, and the overall molecular conformation. This technique is indispensable for unambiguously identifying new chemical entities and understanding the subtle nuances of intermolecular interactions that govern crystal packing.
Powder X-ray Diffraction (PXRD) , on the other hand, is a powerful tool for analyzing polycrystalline materials.[3][4] Instead of a single crystal, the sample is a fine powder composed of countless randomly oriented microcrystals. The resulting diffraction pattern is a characteristic fingerprint of the crystalline phase, making PXRD an efficient method for phase identification, polymorphism screening, and quality control in pharmaceutical manufacturing.[7][8]
The following diagram illustrates the divergent workflows for SC-XRD and PXRD in the context of phenoxazine analysis:
Caption: Comparative workflow for SC-XRD and PXRD analysis of phenoxazine compounds.
Experimental Protocols: A Self-Validating Approach
The integrity of any structural analysis hinges on meticulous experimental execution. Here, we provide detailed, field-proven protocols for both SC-XRD and PXRD, emphasizing the rationale behind each step.
Protocol 1: Single Crystal Growth of Phenoxazine Derivatives
The successful determination of a crystal structure via SC-XRD is critically dependent on the quality of the single crystal. The goal is to grow a crystal of suitable size (typically 0.1-0.3 mm in all dimensions) with a well-ordered internal lattice.[9]
Principle: Slow crystallization from a supersaturated solution allows for the ordered arrangement of molecules into a single lattice. Rapid precipitation leads to the formation of polycrystalline powder.
Step-by-Step Methodology:
-
Purification of the Compound: Ensure the phenoxazine derivative is of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder. Flash column chromatography or recrystallization are recommended.[10]
-
Solvent Selection: Choose a solvent or solvent system in which the compound has moderate solubility.[10] A common starting point is a solvent in which the compound is soluble when heated and sparingly soluble at room temperature. For phenoxazine, solvents like tetrahydrofuran (THF) have been used successfully.[11]
-
Slow Evaporation Method:
-
Dissolve the purified compound in the chosen solvent to create a near-saturated solution.
-
Filter the solution through a syringe filter (0.22 µm PTFE) into a clean vial to remove any dust or particulate matter that could act as nucleation sites.[10][11]
-
Cover the vial with parafilm and puncture a few small holes with a needle. This slows down the rate of solvent evaporation.
-
Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.
-
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or loop and mount them on the goniometer head of the diffractometer.
Protocol 2: Powder X-ray Diffraction Analysis for Phase Identification
This protocol is designed for the routine analysis of a synthesized phenoxazine derivative to confirm its crystalline phase or to screen for polymorphism.
Principle: The diffraction pattern of a polycrystalline sample is a unique fingerprint that can be compared to databases of known patterns for identification.
Step-by-Step Methodology:
-
Sample Preparation:
-
Take a small amount (typically 10-20 mg) of the crystalline phenoxazine derivative.
-
Gently grind the sample into a fine, homogeneous powder using an agate mortar and pestle. This ensures that the microcrystals are randomly oriented.
-
-
Sample Mounting:
-
Carefully pack the powder into a sample holder. The surface of the powder should be flat and level with the surface of the holder to ensure accurate diffraction angles.
-
-
Data Collection:
-
Place the sample holder in the powder diffractometer.
-
Set the instrument parameters, including the X-ray source (commonly Cu Kα), voltage, current, and the angular range (e.g., 2θ from 5° to 50°).
-
Initiate the data collection.
-
-
Data Analysis:
-
The output will be a diffractogram, which is a plot of diffraction intensity versus the diffraction angle (2θ).
-
Compare the positions and relative intensities of the diffraction peaks in the experimental pattern to a reference database (e.g., the Powder Diffraction File from the ICDD) or a calculated pattern from a known single-crystal structure to identify the crystalline phase.
-
Comparative Crystal Structure Analysis of Phenoxazine Derivatives
The true power of XRD lies in its ability to reveal how chemical modifications to the phenoxazine core influence the solid-state packing. These variations in intermolecular interactions can have profound effects on the material's properties.
The parent phenoxazine molecule is a rigid, planar heterocyclic compound.[1][11] Its crystal structure, surprisingly not reported until recently, exhibits a classic herringbone arrangement, a packing motif common for aromatic molecules.[1] Interestingly, despite the presence of a hydrogen bond donor (N-H) and acceptor (O), these interactions do not dominate the crystal packing, which is primarily driven by van der Waals forces.[1][11] A notable feature of the parent phenoxazine crystal structure is a substitutional disorder where the oxygen and nitrogen atoms have a 50:50 occupancy over two sites.[1]
The introduction of substituents to the phenoxazine core can significantly alter the crystal packing. The following table summarizes the crystallographic data for the parent phenoxazine and several of its derivatives, showcasing the impact of substitution on the unit cell parameters and space group.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |
| Phenoxazine | C₁₂H₉NO | Monoclinic | P2₁/c | 13.585(3) | 5.8620(12) | 11.211(2) | 99.41(3) | [1] |
| 10-(N-morpholinoacetyl)-2-trifluoromethyl phenoxazine | C₁₉H₁₅F₃N₂O₃ | Monoclinic | P2₁/n | 12.710(4) | 8.5163(14) | 17.157(4) | 108.62(2) | [12] |
| 10-(N-chloroacetyl)-2-trifluoromethyl phenoxazine | C₁₅H₉ClF₃N O₂ | Monoclinic | P2₁/a | 8.888(2) | 10.870(1) | 14.544(2) | 102.48(2) | [12] |
| 10-N-piperidino acetyl phenoxazine | C₁₉H₂₀N₂O₂ | Monoclinic | P2₁/a | 12.314(4) | 9.108(3) | 14.586(4) | 106.26(2) | [12] |
| 2,3-Dinitro-10H-phenoxazine | C₁₂H₇N₃O₅ | Orthorhombic | P2₁2₁2₁ | 4.6715(2) | 13.0642(6) | 18.5714(9) | 90 | [13] |
The following diagram illustrates the relationship between different types of intermolecular interactions and their influence on the resulting crystal packing motifs observed in phenoxazine derivatives.
Caption: Key intermolecular interactions driving crystal packing in phenoxazine derivatives.
Conclusion: From Data to Discovery
X-ray diffraction is an indispensable tool for the structural characterization of phenoxazine-based compounds. A comprehensive understanding of both single-crystal and powder XRD techniques allows researchers to select the most appropriate method for their specific needs, from elucidating the absolute structure of a novel derivative to ensuring the quality and consistency of a pharmaceutical product. By carefully controlling experimental parameters and critically analyzing the resulting data, the scientific community can continue to unlock the full potential of the versatile phenoxazine scaffold in medicine and materials science.
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Gbabode, G., et al. (2022). Molecular Packing of Phenoxazine: A Combined Single-Crystal/Crystal Structure Prediction Study. Crystal Growth & Design, 22(3), 1937-1945. [Link]
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Caira, M. R. (1994). [X-ray diffractometry in the analysis of drugs and pharmaceutical forms]. Bollettino chimico farmaceutico, 133(3), 147-162. [Link]
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Fawcett, T. G., et al. (2020). A practical guide to pharmaceutical analyses using X-ray powder diffraction. Powder Diffraction, 35(4), 229-243. [Link]
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Fraser, J. F., et al. (2020). The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. Spectroscopy, 35(7), 24-31. [Link]
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Gbabode, G., et al. (2022). Molecular Packing of Phenoxazine: A Combined Single-Crystal/Crystal Structure Prediction Study. ORBi UMONS. [Link]
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Dias, F. B., et al. (2018). Intermolecular interactions in molecular crystals and their effect on thermally activated delayed fluorescence of helicene-based emitters. Journal of Materials Chemistry C, 6(37), 10033-10041. [Link]
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Seshadri, T. P., et al. (1999). Structural Studies of Some Phenoxazine Derivatives. Molecular Crystals and Liquid Crystals Science and Technology. Section A. Molecular Crystals and Liquid Crystals, 326(1), 1-12. [Link]
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Seshadri, T. P., et al. (1999). (PDF) Structural Studies of Some Phenoxazine Derivatives. ResearchGate. [Link]
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Ozkan, S. Z., et al. (2011). (PDF) Phenoxazine polymers: Synthesis and structure. ResearchGate. [Link]
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Gbabode, G., et al. (2022). Engineering of a kinetically driven phase of phenoxazine by surface crystallisation. CrystEngComm, 24(24), 4381-4389. [Link]
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University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. [Link]
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Das, S., et al. (2022). Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. Molecular Diversity, 26(4), 2377-2411. [Link]
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David, W. I. F., et al. (2020). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 76(Pt 6), 1047-1062. [Link]
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Ogawa, K., et al. (2010). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Journal of the Crystallographic Society of Japan, 52(1), 22-28. [Link]
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Sakagami, H., et al. (2001). The structure of the phenoxazine derivatives used. ResearchGate. [Link]
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Safety Operating Guide
Proper Disposal of 10-(4-Bromophenyl)-10H-phenoxazine: A Guide for Laboratory Professionals
This document provides a comprehensive, step-by-step guide for the safe and environmentally responsible disposal of 10-(4-Bromophenyl)-10H-phenoxazine. As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. This guide is designed to provide not just procedural instructions, but also the scientific rationale behind them, ensuring that every step is understood and executed with precision.
Understanding the Hazard: Why Special Disposal is Critical
This compound is a halogenated aromatic amine. While specific toxicological data for this compound is limited, the available hazard information and the known risks associated with its chemical class necessitate a cautious and highly controlled disposal protocol.
Key Hazard Insights:
-
GHS Hazard Classification: According to supplier safety information, this compound is classified with the following hazard statements:
-
Aquatic Toxicity: A structurally related compound, 10-Tosyl-10H-phenoxazine, is known to cause long-lasting harmful effects to aquatic life (H413).[2] It is prudent to assume a similar or greater aquatic toxicity for the brominated analogue due to the persistence of the carbon-bromine bond.
-
Persistence and Bioaccumulation: Brominated aromatic compounds are recognized for their potential to persist in the environment and bioaccumulate.[3] Improper disposal can lead to long-term contamination of soil and water ecosystems.
-
Incineration Byproducts: The thermal decomposition of brominated compounds, if not performed at sufficiently high temperatures and with appropriate emission controls, can lead to the formation of highly toxic polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs).[4][5]
This hazard profile unequivocally classifies this compound as a chemical requiring disposal as regulated hazardous waste. It must never be disposed of down the drain or in general laboratory trash.
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe segregation, containment, and disposal of this compound waste. This workflow is designed to minimize exposure to laboratory personnel and prevent environmental release.
Diagram: Disposal Decision Workflow
Caption: Decision workflow for proper disposal of this compound.
Detailed Protocol:
Phase 1: Immediate Handling and Segregation
-
Personal Protective Equipment (PPE): Before handling any waste, ensure you are wearing appropriate PPE, including:
-
Nitrile gloves (double-gloving is recommended).
-
Chemical safety goggles.
-
A fully buttoned laboratory coat.
-
-
Waste Classification: Immediately classify all materials contaminated with this compound as Halogenated Organic Waste . This includes:
-
Unused or expired solid compound.
-
Solutions containing the compound.
-
Contaminated consumables (e.g., weighing paper, pipette tips, gloves, TLC plates).
-
Solvent rinses from contaminated glassware.
-
-
Segregation is Key: Do NOT mix halogenated waste with non-halogenated organic waste.[6][7] The co-mingling of these waste streams complicates the disposal process and significantly increases disposal costs. Keeping them separate is a cornerstone of responsible laboratory waste management.[8]
Phase 2: Waste Accumulation and Storage
-
Container Selection:
-
Solid Waste: Collect solid waste (pure compound, contaminated paper, gloves, etc.) in a clearly labeled, sealable polyethylene bag or a wide-mouth poly container designated for "Solid Halogenated Organic Waste."
-
Liquid Waste: Collect liquid waste (solutions, solvent rinses) in a designated, compatible, and leak-proof container, typically a polyethylene carboy.[9] The container must be clearly labeled "Halogenated Organic Liquid Waste."[10]
-
-
Labeling: The waste container label must be filled out contemporaneously with the first addition of waste. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
List any other chemical constituents and their approximate percentages.
-
The relevant hazard pictograms (e.g., exclamation mark for irritant/harmful).
-
The date of first accumulation.
-
-
Secure Storage:
-
Always keep waste containers securely sealed when not in use to prevent the release of vapors.[8]
-
Store the waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA should be in a well-ventilated area, away from heat sources or incompatible chemicals.
-
The container must be placed within secondary containment (e.g., a larger, chemically resistant tray or tub) to contain any potential leaks or spills.
-
Phase 3: Final Disposal
-
Contact EHS: Do not attempt to dispose of the waste yourself. Once the container is full or has been in accumulation for the maximum time allowed by your institution's policies (typically 90-180 days), contact your facility's Environmental Health & Safety (EHS) department to arrange for a waste pickup.
-
Professional Disposal: Your EHS department will coordinate with a licensed hazardous waste disposal company. The standard and most appropriate disposal method for halogenated organic compounds is high-temperature incineration .[1] This process ensures the complete destruction of the molecule and minimizes the risk of forming toxic byproducts.
Spill and Decontamination Procedures
In the event of a spill, the primary objectives are to prevent exposure and contain the material.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (if necessary): For large spills or if you are unsure of the hazard, evacuate the area and contact EHS.
-
Small Spills: For minor spills that you are trained to handle:
-
Ensure you are wearing appropriate PPE.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully sweep or scoop the absorbed material into a designated "Solid Halogenated Organic Waste" container.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol or acetone), collecting the rinse as "Halogenated Organic Liquid Waste."
-
Wash the area with soap and water.
-
Quantitative Data Summary
| Parameter | Value / Information | Source |
| Chemical Name | This compound | PubChem CID 13272485[11] |
| Molecular Formula | C₁₈H₁₂BrNO | PubChem CID 13272485[11] |
| GHS Hazard Codes | H302, H315, H319, H335 | BLDpharm[1] |
| Inferred Aquatic Hazard | H413 (May cause long lasting harmful effects to aquatic life) | Based on 10-Tosyl-10H-phenoxazine[2] |
| Primary Disposal Route | High-Temperature Incineration | General practice for halogenated organics[1][6] |
| Waste Segregation | MANDATORY: Separate from non-halogenated waste | Temple University, UiO[7][8] |
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A Review of Environmental Occurrence, Fate, and Toxicity of Novel Brominated Flame Retardants. Environmental Science & Technology. [Link]
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Update of the risk assessment of brominated phenols and their derivatives in food. EFSA Journal. [Link]
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Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [Link]
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Hazardous Waste Segregation. Bucknell University. [Link]
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Novel brominated flame retardants: a review of their analysis, environmental fate and behaviour. PubMed. [Link]
-
Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. MDPI. [Link]
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Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions. [Link]
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Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Delaware. [Link]
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This compound. PubChem, National Center for Biotechnology Information. [Link]
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Halogenated Solvents Standard Operating Procedure. Washington State University Environmental Health & Safety. [Link]
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The toxicity of brominated and mixed-halogenated dibenzo-p-dioxins and dibenzofurans: an overview. PubMed. [Link]
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Waste Management. University of Oslo, Department of Chemistry. [Link]
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Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. ScienceDirect. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
